2-Methyl-3-oxobutanenitrile
Description
Properties
IUPAC Name |
2-methyl-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQCWPDDXYOEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336870 | |
| Record name | 2-Methyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4468-47-7 | |
| Record name | 2-Methyl-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-3-oxobutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Methyl-3-oxobutanenitrile, also known by its IUPAC name this compound and CAS number 4468-47-7, is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] Its structure incorporates both a ketone and a nitrile functional group, rendering it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and functional polymers.[1] This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination. Understanding these fundamental properties is critical for its effective handling, characterization, and application in research and development.
Molecular Structure and Identification
The unique reactivity and physical characteristics of this compound stem directly from its molecular architecture. The presence of a methyl group at the second carbon position, adjacent to a ketone and a cyano group, influences its stereochemistry and reactivity.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 4468-47-7 | |
| Molecular Formula | C₅H₇NO | |
| Molecular Weight | 97.12 g/mol | |
| Canonical SMILES | CC(C#N)C(=O)C | |
| InChI Key | AMQCWPDDXYOEER-UHFFFAOYSA-N |
Predicted Physical Properties
| Property | Predicted/Computed Value | Notes and Predictive Source |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| LogP (Octanol-Water Partition Coefficient) | 0.73508 | A measure of lipophilicity. (Source: ChemSrc) |
| Polar Surface Area (PSA) | 40.86 Ų | (Source: ChemSrc) |
| Refractive Index | Not Available | - |
| Flash Point | Not Available | - |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, predictive models offer valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
1H NMR (Proton NMR): The predicted 1H NMR spectrum of this compound would provide information about the number and types of hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent ketone and nitrile groups.
-
13C NMR (Carbon-13 NMR): The predicted 13C NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, with the carbonyl and nitrile carbons appearing at characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and ketone groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.
Experimental Determination of Physical Properties
For instances where physical property data is unavailable or requires verification, the following established protocols can be employed. The choice of method should be guided by the available equipment and the required level of accuracy.
Boiling Point Determination (Micro Method)
The determination of a boiling point is a fundamental technique for characterizing liquid compounds. The micro-scale method using a Thiele tube is suitable for small sample volumes.
Caption: Workflow for Boiling Point Determination.
Protocol:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Causality: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils. The stream of bubbles indicates that the vapor pressure inside the capillary is greater than the external pressure. Upon cooling, the vapor pressure decreases, and when it equals the external pressure, the liquid is drawn into the capillary.
Density Determination
The density of a liquid is a measure of its mass per unit volume. A straightforward and accurate method involves the use of a pycnometer or a graduated cylinder and a balance.
Caption: Workflow for Density Determination.
Protocol:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.
-
Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Mass of Filled Container: Reweigh the container with the liquid.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container minus the mass of the empty container) by its volume.
Trustworthiness: Repeating the measurement multiple times and averaging the results will increase the precision and reliability of the density determination. Ensure the temperature is recorded as density is temperature-dependent.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.
Sources
A Comprehensive Technical Guide to 2-Methyl-3-oxobutanenitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-oxobutanenitrile, a versatile bifunctional molecule, serves as a valuable building block in the synthesis of a diverse array of organic compounds. Its unique structure, incorporating both a ketone and a nitrile functional group, allows for a wide range of chemical transformations, making it a key intermediate in the preparation of various heterocyclic systems of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthesis, chemical properties, and key applications, with a focus on practical, field-proven insights for laboratory and development settings.
Core Chemical Identifiers and Properties
IUPAC Name: this compound[1] CAS Number: 4468-47-7[1]
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are computationally predicted, as is common for specialized chemical intermediates.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| Appearance | Clear yellow liquid | Inferred from analogous compounds[2] |
| LogP (predicted) | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the Claisen-type condensation being one of the most common and effective methods.
Claisen-Type Condensation
This approach involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of this compound, this typically involves the reaction of an acetate ester with propionitrile. The mechanism proceeds via the formation of a nitrile anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
A reported synthesis utilizing this methodology involves the condensation of ethyl acetate with propionitrile using sodium methoxide as the base, achieving a high yield.[3] The reaction is typically conducted at elevated temperatures in a suitable solvent like xylene.[3]
Diagram: Generalized Claisen-Type Condensation for this compound Synthesis
Caption: Generalized workflow for the synthesis of this compound via Claisen-type condensation.
Chemical Reactivity and Handling
The bifunctional nature of this compound dictates its reactivity. The ketone carbonyl is susceptible to nucleophilic attack, while the α-proton is acidic and can be removed by a base to form an enolate. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine.
Key Reactions:
-
Condensation Reactions: The active methylene group allows for condensation with aldehydes and ketones.
-
Cyclization Reactions: It is a key precursor for various heterocyclic systems through reactions with dinucleophiles.
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduction: The ketone and nitrile groups can be reduced using appropriate reducing agents.
Safe Handling and Storage:
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
Applications in Organic Synthesis and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, some of which have shown promise in drug discovery and development.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. This compound can be used to synthesize substituted pyrazoles through condensation reactions with hydrazine derivatives. The reaction proceeds by initial formation of a hydrazone, followed by intramolecular cyclization.
Diagram: Synthesis of Pyrazoles from this compound
Caption: Reaction pathway for the synthesis of substituted pyrazoles.
Synthesis of Pyridine Derivatives
Substituted pyridines are another important class of heterocyles found in many pharmaceutical agents. This compound can participate in multi-component reactions to afford highly functionalized pyridine derivatives. For example, it can be reacted with an aldehyde, another active methylene compound, and an ammonium source to construct the pyridine ring.
Role in Drug Discovery
The utility of β-ketonitriles, such as this compound, as precursors to bioactive molecules is well-documented. For instance, the pyranopyrazole core, which can be synthesized from precursors derived from β-ketonitriles, has been investigated for its potential as p38 MAP kinase inhibitors.[4]
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical transformations, particularly in the construction of heterocyclic systems, makes it a key intermediate for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of new chemical entities with potential applications in drug discovery and materials science.
References
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Al-Warhi, T., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. National Institutes of Health. Available at: [Link]
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Chemsrc (2025). This compound | CAS#:4468-47-7. Available at: [Link]
-
PubChem (n.d.). This compound. Available at: [Link]
-
PubChem (n.d.). 2-Methyl-3-butenenitrile. Available at: [Link]
-
Elmaaty, T. A., et al. (2015). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J. Available at: [Link]
-
Guzmán, A. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
- National Toxicology Program (1992). NTP Chemical Repository Database. Research Triangle Park, North Carolina.
-
Journal of Chemical Research, Synopses (RSC Publishing) (n.d.). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Available at: [Link]
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- 1. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4468-47-7 [smolecule.com]
- 4. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and molecular formula of 2-Methyl-3-oxobutanenitrile.
An In-Depth Technical Guide to 2-Methyl-3-oxobutanenitrile: Structure, Synthesis, and Applications in Drug Discovery
Introduction
This compound, also known as 3-cyano-2-butanone, is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which incorporates both a ketone and a nitrile functional group, renders it a highly versatile and reactive building block for complex organic synthesis.[1][2] The strategic placement of a methyl group on the α-carbon relative to the nitrile influences its stereoelectronic properties and reactivity patterns, distinguishing it from simpler β-ketonitriles.[2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a precursor to pharmacologically active heterocyclic scaffolds.
Chemical Identity and Molecular Structure
The unique reactivity of this compound stems directly from its molecular architecture. It is formally a derivative of butan-2-one, substituted at the C3 position with both a methyl and a cyano group.[1]
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | This compound[1][3] |
| CAS Number | 4468-47-7[1][3] |
| Molecular Formula | C₅H₇NO[1][3] |
| Canonical SMILES | CC(C#N)C(=O)C[1][3] |
| InChI Key | AMQCWPDDXYOEER-UHFFFAOYSA-N[1][3] |
Molecular Structure Diagram
The 2D structure highlights the key functional groups: a terminal nitrile (C≡N) and a ketone (C=O) separated by a chiral carbon.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in experimental settings. While comprehensive experimental data for this compound is not widely published, the following table summarizes its known and computed properties.
| Property | Value | Source |
| Molecular Weight | 97.12 g/mol | PubChem[1][3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Monoisotopic Mass | 97.052763847 Da | PubChem (Computed)[1] |
| XLogP3-AA | 0.4 | PubChem (Computed)[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Synthesis Methodologies
The synthesis of this compound is a subject of interest in organic chemistry due to its utility as an intermediate. Several effective routes have been developed, primarily leveraging the reactivity of nitriles and carbonyl compounds.
Claisen-Type Condensation
A prevalent and high-yielding method is the Claisen-type condensation between an ester and a nitrile. Specifically, the reaction of ethyl acetate with propionitrile in the presence of a strong base like sodium methoxide has been reported to produce this compound in yields as high as 87%.[2]
-
Mechanism Insight : The reaction proceeds via the formation of a nitrile-stabilized carbanion (an enolate equivalent) from propionitrile. This nucleophile then attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent elimination of the ethoxide leaving group forms the β-ketonitrile product. The use of stoichiometric base is often necessary because the α-proton of the product is more acidic than that of the starting nitrile.[2]
Caption: Workflow for Claisen-Type Synthesis of this compound.
Cyanide-Mediated Ketone Functionalization
Alternative routes involve the direct functionalization of a ketone precursor. This can be achieved through nucleophilic attack by a cyanide ion (e.g., from NaCN or KCN) on a suitable ketone substrate.[2] The resulting cyanohydrin intermediate can then be oxidized or undergo elimination to yield the final β-ketonitrile product.[2]
Applications in Drug Discovery and Development
The true value of this compound for drug development professionals lies in its capacity to serve as a versatile scaffold for constructing complex molecular architectures, particularly heterocyclic ring systems that form the core of many therapeutic agents.
Precursor for Heterocyclic Compounds
The dual functionality of the ketone and nitrile groups allows for a wide range of cyclization reactions. It is an invaluable starting material for synthesizing substituted pyridines, pyrimidines, and pyrroles.[2] These heterocycles are privileged structures in medicinal chemistry, appearing in drugs with diverse biological activities.
Synthesis of Pyrrole-Based Drug Candidates
A notable application is in the three-component synthesis of highly substituted pyrroles. A study demonstrated a concise route reacting α-hydroxyketones, 3-oxobutanenitriles (like the title compound), and anilines. This methodology was successfully applied to synthesize several promising drug candidates, including:
-
COX-2 Selective NSAIDs : Pyrrole-based compounds with anti-inflammatory activity.
-
Antituberculosis Agents : Lead compounds such as BM212, BM521, and BM533.
This multicomponent reaction approach is highly efficient, demonstrating high atom economy and allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Building Block for Functional Polymers
Beyond direct pharmaceutical synthesis, this compound can be used as a monomer or building block for functional polymers. These polymers may have specialized applications in advanced drug delivery systems, catalysis, or as components in electronic devices.[2]
Experimental Protocol: Synthesis via Condensation
The following protocol is a representative example of a laboratory-scale synthesis.
Objective: To synthesize this compound from 3-cyanobutan-2-one and N-methylaminoacetonitrile hydrochloride.
Materials:
-
3-cyanobutan-2-one (7.2 g, 0.074 mol)
-
N-methylaminoacetonitrile hydrochloride (7.8 g, 0.074 mol)
-
Triethylamine (10.3 mL, 0.074 mol)
-
p-toluenesulfonic acid (0.5 g)
-
Chloroform (70 mL)
-
Sodium ethylate in ethanol (1 N, 100 mL)
-
Methylene chloride
-
Diisopropyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup : To a suspension of N-methylaminoacetonitrile hydrochloride in 70 mL of chloroform, successively add triethylamine, 3-cyanobutan-2-one, and p-toluenesulfonic acid.
-
Reflux : Boil the mixture for 5 hours using a water separator to remove the water formed during the reaction.
-
Work-up : After cooling, wash the reaction mixture twice with 10 mL of water each time.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate and strip off the solvent in vacuo. To ensure complete removal of chloroform, add 100 mL of dry ethanol and concentrate in vacuo; repeat this step.
-
Cyclization : Warm the resulting oil in 100 mL of 1 N sodium ethylate/ethanol at a bath temperature of 50°C for 2 hours.
-
Extraction : Remove some of the ethanol under reduced pressure. Take up the mixture in 100 mL of water and extract several times with methylene chloride.
-
Final Isolation : Dry the combined methylene chloride extracts over sodium sulfate and concentrate on a rotary evaporator.
-
Purification : Recrystallize the solid residue from diisopropyl ether to yield the purified product.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements : H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Signal Word : Warning.[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling : Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Conclusion
This compound is a chemical intermediate of considerable strategic importance. Its bifunctional nature provides a powerful platform for the synthesis of diverse and complex organic molecules. For professionals in drug discovery and development, its utility as a precursor to pharmacologically relevant heterocyclic systems, such as pyrroles and pyrimidines, makes it a valuable tool for generating novel therapeutic candidates. While a lack of extensive published physical data necessitates careful experimental characterization, its synthetic accessibility and versatile reactivity ensure its continued relevance in modern organic and medicinal chemistry.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-3-oxobutanenitrile
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-methyl-3-oxobutanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The primary focus is on the Claisen-type condensation reaction between propionitrile and ethyl acetate. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses key optimization parameters and characterization techniques, and outlines essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this important synthetic transformation.
Introduction: The Significance of this compound
This compound, also known as α-cyanoethyl methyl ketone, is a bifunctional molecule featuring both a ketone and a nitrile group.[1][2] This structural arrangement makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1] The presence of an acidic α-hydrogen, situated between the two electron-withdrawing groups, is key to its reactivity, allowing for the facile formation of a stabilized enolate for carbon-carbon bond formation.[2][3]
The synthesis of this compound is a classic example of a base-catalyzed condensation reaction, providing a practical and efficient route to this important synthetic intermediate. A common and effective method involves the reaction of propionitrile and ethyl acetate.[1]
Reaction Mechanism: A Claisen-Type Condensation
The synthesis of this compound from propionitrile and ethyl acetate proceeds via a Claisen-type condensation mechanism.[4][5][6] This reaction class involves the formation of a carbon-carbon bond between two esters or, in this case, an ester and another carbonyl-containing compound, in the presence of a strong base.[4]
The key steps of the mechanism are as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from propionitrile. The electron-withdrawing nature of the nitrile group enhances the acidity of these protons, facilitating the formation of a resonance-stabilized enolate anion.[4][7]
-
Nucleophilic Attack: The newly formed propionitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl acetate. This results in the formation of a tetrahedral intermediate.[5][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide leaving group. This step regenerates the carbonyl group and forms the β-ketonitrile product.[4][8]
-
Deprotonation of the Product: The resulting this compound has a highly acidic proton on the carbon situated between the ketone and nitrile functionalities. The ethoxide base present in the reaction mixture readily abstracts this proton, forming a highly resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product side, ensuring a high yield.[4][8]
-
Protonation (Workup): An acidic workup is required in the final stage to neutralize the enolate and any remaining base, yielding the final this compound product.[4][5]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Metal | 22.99 | 5.75 g | 0.25 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Propionitrile | 55.08 | 13.77 g (17.6 mL) | 0.25 |
| Ethyl Acetate | 88.11 | 22.03 g (24.5 mL) | 0.25 |
| Diethyl Ether | - | As needed | - |
| 10% Sulfuric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Heating mantle.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. Attach a dropping funnel to the flask.
-
Addition of Reactants: Prepare a mixture of 13.77 g (0.25 mol) of propionitrile and 22.03 g (0.25 mol) of ethyl acetate. Add this mixture to the dropping funnel.
-
Condensation Reaction: Add the propionitrile-ethyl acetate mixture dropwise to the stirred sodium ethoxide solution over a period of approximately one hour. After the addition is complete, gently heat the reaction mixture to reflux and maintain reflux for two hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add 100 mL of cold water to the reaction mixture with stirring.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the aqueous layer.
-
Carefully acidify the aqueous layer to a pH of approximately 5-6 with 10% sulfuric acid while cooling in an ice bath.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Caption: A simplified experimental workflow for the synthesis.
Process Optimization and Characterization
Optimization Parameters:
-
Base: While sodium ethoxide is commonly used, other strong bases like sodium hydride or sodium amide can also be employed.[1][9] The choice of base can influence reaction time and yield. Sodium hydride, for instance, can lead to a more irreversible deprotonation.[1]
-
Solvent: The reaction is typically carried out in an excess of the alcohol corresponding to the alkoxide base to prevent transesterification.[7] Anhydrous conditions are crucial to prevent the hydrolysis of the ester and the deactivation of the base.
-
Temperature: The initial addition of reactants is often done at room temperature or below to control the exothermic reaction, followed by heating to reflux to drive the reaction to completion.[1]
-
Stoichiometry: A stoichiometric amount of base is required because the final product is deprotonated, which drives the reaction equilibrium.[4][8]
Characterization Techniques:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹ and the ketone carbonyl group (C=O) around 1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methyl protons and the methine proton.
-
¹³C NMR will show distinct peaks for the nitrile carbon, the carbonyl carbon, and the aliphatic carbons.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (97.12 g/mol ) should be observed.[1][10]
Safety Considerations
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Propionitrile: This is a toxic and flammable liquid.[11][12][13] It can be fatal if swallowed, in contact with skin, or if inhaled.[13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13]
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with care, under an inert atmosphere if possible, and away from any water sources.
-
Sodium Ethoxide: This is a corrosive and flammable solid. Avoid contact with skin and eyes.
-
Ethyl Acetate and Diethyl Ether: These are highly flammable solvents. Ensure there are no ignition sources nearby when they are in use.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[11][12][13]
Conclusion
The synthesis of this compound via the Claisen-type condensation of propionitrile and ethyl acetate is a robust and efficient method for producing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The versatility of the product makes this synthesis a cornerstone for further explorations in organic and medicinal chemistry.
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Potential applications of 2-Methyl-3-oxobutanenitrile in organic chemistry.
An In-Depth Technical Guide to the Applications of 2-Methyl-3-oxobutanenitrile in Organic Chemistry
Introduction: The Unique Versatility of a Bifunctional Building Block
This compound, with the chemical formula C₅H₇NO and CAS number 4468-47-7, is a specialized nitrile compound that presents a compelling case study in synthetic utility.[1][2] Its structure is characterized by the strategic placement of a ketone and a cyano group, with a methyl substituent at the alpha position relative to the nitrile.[1][2] This arrangement of functional groups—a reactive ketone, an electron-withdrawing nitrile, and an acidic α-hydrogen—renders it a highly versatile and potent intermediate for constructing complex molecular architectures, particularly heterocyclic systems.[1][3] These heterocyclic scaffolds are the cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][4]
The compound's reactivity is primarily dictated by the interplay between its functional groups. The methylene proton, flanked by two electron-withdrawing groups, is readily abstracted by a base to form a stabilized enolate, a powerful nucleophile. This property is central to its participation in a wide array of condensation reactions.[3] This guide provides a detailed exploration of the principal applications of this compound, focusing on its role in the synthesis of key heterocyclic frameworks, supported by mechanistic insights and detailed experimental protocols.
Core Application: Synthesis of Heterocyclic Scaffolds
The true value of this compound is most evident in its application as a precursor for a diverse range of heterocyclic compounds. Its bifunctional nature allows it to serve as a key "three-carbon fragment" in cyclocondensation reactions.
Synthesis of Polysubstituted Thiophenes via the Gewald Reaction
The Gewald reaction is a cornerstone of thiophene chemistry, enabling the one-pot synthesis of highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[5][6] this compound and its close analog, cyanoacetone, serve as excellent active methylene components in this powerful multicomponent reaction.[5][7] The resulting 2-aminothiophene products are valuable intermediates for synthesizing fused thiophene systems found in many biologically active molecules.[7]
Mechanistic Rationale: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone and the active methylene group of this compound.[6] This is followed by the addition of elemental sulfur to the activated intermediate. A subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[6]
Caption: General workflow of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone (Modified Gewald Reaction) [8][9]
This protocol describes the synthesis of a 3-acetyl-2-aminothiophene, demonstrating the utility of a cyanoacetone, a close analog of this compound.
-
Reactant Preparation: In a suitable reaction vessel, dissolve crude cyanoacetone (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (an α-mercaptoaldehyde equivalent, 2.25 g, 12.5 mmol) in 10 mL of dimethylformamide (DMF).[8]
-
Base Addition: Add triethylamine (1 g, 10 mmol) to the solution with stirring.[8]
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 5 hours.[8]
-
Work-up: After the reaction is complete, remove the solvent (DMF) under reduced pressure.
-
Purification: The resulting semi-solid residue is recrystallized from a cyclohexane-CH₂Cl₂ mixture to yield the product, 1-(2-Amino-4-methyl-3-thienyl)ethanone, as yellowish to brownish crystals.[8]
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamental class of heterocyclic aromatic compounds, forming the core structure of nucleobases in DNA and RNA and a wide array of therapeutic agents.[10][11] A classical and robust method for constructing the pyrimidine ring involves the cyclocondensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N moiety, such as guanidine, amidine, or urea.[10][11] this compound is an ideal candidate to serve as the three-carbon building block in these syntheses.[10][12]
Mechanistic Rationale: The synthesis proceeds via a cyclocondensation reaction. A base, such as sodium ethoxide, facilitates the reaction between the β-ketonitrile (this compound) and the amidine. The nucleophilic nitrogen of the amidine attacks the electrophilic carbonyl carbon of the ketonitrile, initiating a cascade of condensation and cyclization steps to form the stable aromatic pyrimidine ring.
Caption: Condensation pathway for pyrimidine synthesis.
Proposed Experimental Protocol: Synthesis of a Substituted Pyrimidine [12]
-
Reactant Preparation: In a suitable reaction vessel, prepare a solution of a base (e.g., sodium ethoxide, 12 mmol) in a polar solvent like ethanol or isopropanol.
-
Addition of Reagents: Add acetamidine hydrochloride (12 mmol) and this compound (10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired pyrimidine product may precipitate from the solution.[10]
-
Isolation and Purification: Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to obtain the purified pyrimidine derivative.[10]
Data Summary: Comparison of Precursors for Pyrimidine Synthesis
While this compound is a viable precursor, other building blocks like malononitrile are also used. The choice of starting material significantly impacts reaction efficiency and cost-effectiveness.[12]
| Precursor | Typical Co-reactant | Key Advantages | Reported Yield for 4-amino-2-methyl-5-cyanopyrimidine |
| Malononitrile | Acetamidine | High yield, straightforward one-pot protocol.[12] | High (specific values vary) |
| This compound | Acetamidine | Versatile reactivity, though high-yield protocols for this specific target are less documented.[12] | Plausible, but potentially lower without optimization.[12] |
Synthesis of Functionalized Pyrroles
The pyrrole scaffold is another privileged structure in medicinal chemistry, central to the design of numerous drug candidates, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and novel antituberculosis agents.[10][13] A highly efficient, atom-economical route to functionalized pyrroles utilizes a three-component reaction between an α-hydroxyketone, this compound, and an aniline.[13]
Mechanistic Rationale: This synthesis proceeds under mild acidic conditions (acetic acid catalyst). It involves a series of condensation reactions between the three components, culminating in the formation of the stable pyrrole ring. The high atom efficiency, with water as the only byproduct, makes this an attractive method for building diverse chemical libraries.[13]
Caption: Three-component synthesis of a key pyrrole framework.[13]
Experimental Protocol: Synthesis of a Pyrrole-based Drug Candidate Intermediate [13]
-
Reactant Mixture: In a reaction flask, combine the α-hydroxyketone (e.g., 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one, 1.0 mmol), this compound (1.0 mmol), the desired aniline (e.g., 4-fluoro aniline, 1.1 mmol), and acetic acid (1.0 mmol) in ethanol.
-
Reaction Conditions: Heat the mixture at 70 °C for approximately 3 hours.[13]
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), cool the mixture. The product can be isolated and purified using standard techniques such as column chromatography to yield the desired functionalized pyrrole.
Further Synthetic Potential and Broader Applications
Beyond these core examples, the unique reactivity of this compound extends to other areas of organic and medicinal chemistry.
-
Synthesis of Pyridines: It can serve as the three-carbon component in Hantzsch-type pyridine syntheses and their variations, leading to the formation of substituted pyridine rings.[3] It has also been implicated in the synthesis of fused systems like pyrido[2,3-d]pyrimidines.[14]
-
Medicinal and Materials Chemistry: The versatility of this compound as an intermediate makes it a valuable tool in drug discovery.[3] Some studies have suggested it may possess intrinsic antibacterial activity, although this requires further investigation.[1] Furthermore, it can be used as a monomer or building block for the synthesis of functional polymers with potential applications in catalysis or drug delivery systems.[1]
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature, centered around the reactive ketone, activating nitrile group, and acidic alpha-proton, provides chemists with an efficient tool for the construction of complex and medicinally relevant heterocyclic scaffolds. The multicomponent reactions in which it participates, such as the Gewald, pyrimidine, and pyrrole syntheses, are particularly noteworthy for their atom economy and procedural simplicity. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and applications of this compound opens a direct and efficient pathway to molecular diversity and the discovery of novel, biologically active compounds.
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The Synthesis of α-Methylacetoacetonitrile: A Technical Guide for Chemical Innovators
Abstract
α-Methylacetoacetonitrile, systematically known as 2-methyl-3-oxobutanenitrile, stands as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, possessing a ketone, a nitrile, and a chiral center, renders it a highly versatile precursor for a multitude of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of α-methylacetoacetonitrile, tailored for researchers, scientists, and professionals in drug development. We will explore the evolution of its synthetic methodologies, from classical condensation reactions to more contemporary approaches, offering field-proven insights into the causality behind experimental choices. This guide aims to serve as an authoritative resource, empowering chemists to leverage this valuable intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of α-Methylacetoacetonitrile
α-Methylacetoacetonitrile (CAS No. 4468-47-7) is a nitrile compound characterized by its keto and cyano functional groups, with a molecular formula of C₅H₇NO and a molecular weight of approximately 97.12 g/mol .[1][2] Its significance in organic synthesis stems from the reactive interplay of its functional groups, which allows for a diverse range of chemical transformations. The presence of a ketone and a nitrile group makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals.[1][3] The methyl group at the α-position introduces a chiral center, opening avenues for the stereoselective synthesis of complex molecules.
The utility of β-ketonitriles, such as α-methylacetoacetonitrile, is well-established in medicinal chemistry. These compounds serve as precursors for a wide array of pharmacologically active molecules, including anti-cancer, anti-inflammatory, and antimalarial drugs.[4] The ability to construct diverse molecular scaffolds from a single, readily accessible starting material makes α-methylacetoacetonitrile a valuable tool in the drug discovery pipeline.
Historical Perspective: The Evolution of β-Ketonitrile Synthesis
While a singular, celebrated discovery of α-methylacetoacetonitrile is not prominent in the historical record, its emergence is intrinsically linked to the broader development of synthetic methodologies for β-ketonitriles and the α-alkylation of nitriles. The journey to efficiently synthesize this class of compounds has been a continuous pursuit of milder conditions, higher yields, and greater substrate scope.
Early approaches to β-ketonitriles involved the acylation of in situ-generated nitrile anions with esters.[5] These reactions were often carried out using strong bases such as sodium methoxide, sodium ethoxide, or sodium amide.[5] The first documented example of the alkylation of an active methylene compound dates back to Geuther's preparation of ethyl α-ethylacetoacetate from the sodium enolate of ethyl acetoacetate and ethyl iodide.[6] These foundational studies laid the groundwork for the development of more sophisticated methods.
The "borrowing hydrogen" or "hydrogen auto-transfer" methodologies represent a significant advancement in the α-alkylation of nitriles with alcohols.[7] This strategy offers a more sustainable and atom-economical approach, with water as the only byproduct.[8] The general mechanism involves the catalytic dehydrogenation of an alcohol to an aldehyde, followed by condensation with the nitrile to form an α,β-unsaturated nitrile intermediate, which is then reduced in situ.[7] These modern techniques, often employing transition metal catalysts, have largely superseded the use of stoichiometric amounts of strong bases and alkyl halides, which generate significant waste.[8]
Synthetic Methodologies for α-Methylacetoacetonitrile
Several synthetic routes to α-methylacetoacetonitrile have been developed, each with its own set of advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.
Condensation Reactions
Condensation reactions are a common and effective method for the synthesis of α-methylacetoacetonitrile. This approach typically involves the reaction of a nitrile with a carbonyl compound under basic conditions.
A frequently employed method is the condensation of propionitrile with an acetate ester, such as ethyl acetate or n-butyl acetate, using a strong base like sodium methoxide as a catalyst.[1] This reaction is a variation of the Claisen condensation, adapted for an ester-nitrile condensation. The mechanism involves the formation of an enolate from the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Reaction Scheme: CH₃CH₂CN + CH₃COOR --(Base)--> CH₃C(O)CH(CH₃)CN + ROH
Experimental Protocol: Synthesis via Condensation of Propionitrile and Ethyl Acetate [1]
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium methoxide in a solvent such as xylene.
-
Addition of Reactants: To the stirred solution, add a mixture of propionitrile and ethyl acetate.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 150-200°C for approximately 2 hours. The use of xylene as a solvent helps to maintain the appropriate solubility for both organic and inorganic components.[1]
-
Work-up: After the reaction is complete, cool the mixture and quench with a dilute acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield α-methylacetoacetonitrile.
Cyanide-Mediated Ketone Functionalization
This method involves the introduction of the cyano group onto a ketone precursor. The reaction typically employs a cyanide salt, such as sodium or potassium cyanide, in the presence of an acid to generate the active cyanide nucleophile.
The synthesis of α-methylacetoacetonitrile via this route would start with a suitable ketone substrate. The cyanide ion attacks the carbonyl carbon to form a cyanohydrin intermediate. Subsequent oxidation or elimination steps convert the cyanohydrin to the desired β-ketonitrile.
Experimental Protocol: General Procedure for Cyanide-Mediated Ketone Functionalization
-
Reaction Setup: In a well-ventilated fume hood, dissolve the ketone precursor in a suitable solvent.
-
Addition of Cyanide: Carefully add a solution of sodium or potassium cyanide to the reaction mixture.
-
Acidification: Slowly add an acid to the mixture to generate hydrogen cyanide in situ. Caution: Hydrogen cyanide is a highly toxic gas.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or GC.
-
Work-up and Purification: Once the reaction is complete, carefully quench the reaction mixture, extract the product, and purify by appropriate methods.
Halogen Exchange Approaches
Halogen exchange methods utilize organometallic reagents to facilitate carbon-carbon bond formation and introduce the ketone functionality. For the synthesis of α-methylacetoacetonitrile, α-bromopropionitrile can be used as the halogenated precursor.[1]
The process typically involves treating the α-halonitrile with an organolithium or organomagnesium reagent at low temperatures to generate a metalated nitrile intermediate. This intermediate can then be trapped with a suitable electrophile to introduce the acetyl group.
Experimental Protocol: Synthesis via Halogen Exchange [1]
-
Formation of the Organometallic Reagent: In a flame-dried flask under an inert atmosphere, treat α-bromopropionitrile with an organolithium reagent (e.g., n-butyllithium) in a dry ethereal solvent at cryogenic temperatures (e.g., -78°C).
-
Trapping with an Electrophile: To the resulting metalated nitrile, add an acetylating agent, such as acetyl chloride or acetic anhydride.
-
Quenching and Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. Purify the crude product by chromatography or distillation.
Comparison of Synthesis Methodologies
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Condensation Reaction | Propionitrile, Acetate Ester | Strong Base (e.g., Sodium Methoxide) | High (up to 87%)[1] | Cost-effective starting materials, scalable. | Requires high temperatures, strong base can lead to side reactions. |
| Cyanide-Mediated Ketone Functionalization | Ketone Precursor | Cyanide Salts, Acid | Variable | Can be adapted for various ketone substrates. | Use of highly toxic cyanide reagents, requires careful handling. |
| Halogen Exchange | α-Halopropionitrile, Acetylating Agent | Organolithium/Organomagnesium Reagents | Moderate to Good | Good for small-scale synthesis, allows for precise control. | Requires cryogenic temperatures, sensitive to moisture and air. |
Mechanistic Insights and Workflow Visualization
Mechanism of the Condensation Reaction
The base-catalyzed condensation of propionitrile with an ester proceeds through the formation of a nitrile enolate, which is a key reactive intermediate.
Caption: Mechanism of base-catalyzed condensation.
General Experimental Workflow
The synthesis of α-methylacetoacetonitrile, regardless of the specific method, generally follows a common workflow.
Caption: General experimental workflow for synthesis.
Applications in Drug Discovery and Heterocyclic Synthesis
The bifunctional nature of α-methylacetoacetonitrile makes it a powerful synthon for the construction of a wide variety of heterocyclic systems.[1] These heterocyclic scaffolds are prevalent in numerous approved drugs and are of significant interest in the development of new therapeutic agents.
-
Synthesis of Pyrazoles and Pyrimidines: α-Methylacetoacetonitrile can react with hydrazine derivatives to form pyrazoles and with amidines or ureas to yield pyrimidines. These heterocycles are known to exhibit a broad range of biological activities.
-
Precursor for Substituted Pyridines: The reaction of β-ketonitriles with various reagents can lead to the formation of highly substituted pyridines, which are important structural motifs in medicinal chemistry.[4]
-
Building Block for Fused Heterocyclic Systems: The reactivity of the ketone and nitrile groups can be exploited in tandem to construct more complex, fused heterocyclic systems.[3]
The ability to readily introduce diverse substituents onto the heterocyclic core derived from α-methylacetoacetonitrile provides a powerful platform for generating compound libraries for high-throughput screening in drug discovery programs.
Conclusion
α-Methylacetoacetonitrile has solidified its position as a valuable and versatile intermediate in organic synthesis. Its accessibility through various synthetic routes, coupled with its rich reactivity, makes it an indispensable tool for chemists in both academic and industrial settings. This guide has provided a comprehensive overview of its synthesis, from the historical underpinnings to modern, practical methodologies. By understanding the principles behind each synthetic approach and the vast potential of this molecule in constructing complex chemical architectures, researchers are well-equipped to harness the power of α-methylacetoacetonitrile in the pursuit of new discoveries, particularly in the vital field of drug development.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Aminopyrazoles Utilizing 2-Methyl-3-oxobutanenitrile
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications. This application note provides a comprehensive guide for the synthesis of substituted 5-aminopyrazoles, a particularly valuable subclass, using 2-methyl-3-oxobutanenitrile as a versatile starting material. We delve into the underlying chemical principles of the Knorr pyrazole synthesis, present a detailed, field-proven experimental protocol, and offer insights into the reaction mechanism and characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for constructing functionalized pyrazole heterocycles.
Introduction: The Significance of Pyrazoles in Modern Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural motif that imparts a unique combination of chemical properties.[1][2] This ring system is prevalent in a vast array of biologically active molecules and approved drugs, including analgesics, anti-inflammatory agents (e.g., Celecoxib), anti-cancer therapies, and antibacterial agents.[2][3] The ability to readily functionalize the pyrazole ring at multiple positions makes it an exceptionally attractive scaffold for combinatorial chemistry and structure-activity relationship (SAR) studies in drug discovery.
One of the most classical and efficient methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7] A powerful variation of this reaction utilizes β-ketonitriles, such as this compound, to directly yield 5-aminopyrazoles.[8][9] This approach is highly versatile and provides direct access to the 5-amino-substituted pyrazole core, which serves as a crucial building block for more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1]
This guide provides an in-depth protocol for the synthesis of 3,4-dimethyl-1H-pyrazol-5-amine from this compound and hydrazine hydrate, serving as a representative example of this robust synthetic strategy.
Reaction Mechanism and Chemical Principles
The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a straightforward and high-yielding condensation reaction. The mechanism proceeds through two key steps, as illustrated below.
Causality of the Mechanism:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of this compound. The terminal nitrogen is both more nucleophilic and less sterically hindered, driving the regioselectivity of this initial step.[4] This addition-elimination sequence results in the formation of a hydrazone intermediate, which is rarely isolated.[8][9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-exo-dig cyclization is thermodynamically favorable as it leads to the formation of a stable five-membered ring. Subsequent tautomerization of the resulting imine yields the aromatic 5-aminopyrazole product.
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Application Notes & Protocols: The Synthetic Versatility of 2-Methyl-3-oxobutanenitrile in Heterocyclic Chemistry
Abstract
2-Methyl-3-oxobutanenitrile, also identified as 3-cyano-2-butanone, is a uniquely versatile precursor in modern organic synthesis.[1] Its structure, which incorporates a ketone, a nitrile group, and an adjacent active methylene group, provides a powerful platform for a variety of cyclization and condensation reactions.[2][3] This technical guide delves into the strategic application of this compound for the synthesis of high-value heterocyclic compounds, including pyridines, thiophenes, pyrazoles, and pyrimidines. These scaffolds are fundamental to the fields of medicinal chemistry and drug development.[4][5] This document provides detailed, field-proven protocols, explains the mechanistic rationale behind synthetic choices, and offers a comparative analysis of its utility, empowering researchers to leverage this potent building block in their synthetic endeavors.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound stems from the strategic placement of its functional groups. The active methylene group, positioned between the electron-withdrawing ketone and nitrile moieties, possesses acidic protons.[3] Deprotonation by a base generates a stabilized enolate, a potent nucleophile that is central to many of its key transformations.
-
Ketone Carbonyl: An electrophilic site susceptible to nucleophilic attack, crucial for condensation reactions.
-
Nitrile Group: A versatile functional group that can participate in cyclizations or be hydrolyzed to other derivatives.[2]
-
Active Methylene (α-Carbon): The acidic nature of these protons allows for easy formation of a nucleophilic enolate, which can attack various electrophiles.[3]
This combination of functionalities allows this compound to act as a flexible three-carbon building block in a variety of multicomponent reactions.
Caption: Key reactive sites of this compound.
Synthesis of Substituted Pyridines via Hantzsch-Type Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[6][7] While traditionally employing β-ketoesters, this compound serves as an excellent β-ketonitrile component, leading to highly functionalized pyridine derivatives.
Mechanistic Rationale
The reaction proceeds through a series of condensations and cyclizations.[8][9] Initially, one equivalent of the β-ketonitrile reacts with an aldehyde via a Knoevenagel condensation. A second equivalent of the β-ketonitrile reacts with ammonia (often from ammonium acetate) to form an enamine intermediate. These two fragments then combine through a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine product. A final oxidation step, which can sometimes occur in situ, leads to the aromatic pyridine ring.[6][10]
Caption: Logical workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of a 4-Aryl-3-cyano-2,6-dimethylpyridine Derivative
This protocol is a representative procedure adapted from the principles of the Hantzsch synthesis.[8][10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), this compound (22 mmol, 2.2 eq.), and ammonium acetate (15 mmol, 1.5 eq.) in ethanol (30 mL).
-
Reaction Execution: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Intermediate Oxidation (if necessary): If the dihydropyridine is stable, cool the reaction mixture. Add an oxidizing agent such as ferric chloride or manganese dioxide and continue stirring at room temperature or with gentle heating until aromatization is complete (as monitored by TLC).[6]
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridine derivative.
| Parameter | Value/Reagent | Purpose |
| Aldehyde | Aromatic Aldehyde | C4-substituent source |
| β-Ketonitrile | This compound | Pyridine ring backbone |
| Nitrogen Source | Ammonium Acetate | N1 atom of the pyridine ring |
| Solvent | Ethanol | Reaction medium |
| Temperature | Reflux | To drive the reaction to completion |
| Oxidation | Ferric Chloride (FeCl₃) | Aromatization of the DHP intermediate |
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a powerful, one-pot multicomponent synthesis for producing highly substituted 2-aminothiophenes.[11][12] this compound is an ideal active methylene component for this transformation.
Mechanistic Rationale
The reaction begins with a Knoevenagel condensation between a ketone (or aldehyde) and this compound, catalyzed by a base like morpholine or triethylamine, to form an α,β-unsaturated nitrile intermediate.[12] Elemental sulfur then adds to the active methylene group, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4][12]
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone
This protocol is adapted from a modified Gewald reaction procedure.[13]
-
Reaction Setup: To a solution of crude this compound (25 mmol) and 1,4-dithiane-2,5-diol (12.5 mmol) in dimethylformamide (DMF, 10 mL), add triethylamine (10 mmol) with stirring.
-
Reaction Execution: Heat the mixture to 60 °C for 5 hours.
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to afford the purified 1-(2-amino-4-methyl-3-thienyl)ethanone.[13]
| Parameter | Value/Reagent | Purpose |
| Active Methylene | This compound | Thiophene ring backbone |
| Carbonyl Source | 1,4-dithiane-2,5-diol | Source of the α-mercaptoketone |
| Base Catalyst | Triethylamine | Promotes condensation and cyclization |
| Solvent | DMF | High-boiling polar aprotic solvent |
| Temperature | 60 °C | Reaction condition |
Synthesis of Substituted Pyrazoles
Pyrazoles are a prominent class of heterocyclic compounds with broad pharmacological applications.[4] The reaction of a β-dicarbonyl compound with hydrazine is a fundamental method for their synthesis. This compound serves as an effective 1,3-dielectrophile for this transformation.
Mechanistic Rationale
The synthesis proceeds through an initial condensation between one of the carbonyl groups of the β-ketonitrile and one of the amino groups of hydrazine hydrate to form a hydrazone intermediate.[3] This is followed by an intramolecular cyclization, where the second amino group attacks the remaining electrophilic center (the nitrile carbon), and subsequent tautomerization to yield the stable, aromatic pyrazole ring.[3]
Caption: Experimental workflow for pyrazole synthesis.
General Experimental Protocol
This is a generalized protocol for the synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile derivatives.[4][14]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in a suitable solvent such as ethanol (25 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mmol, 1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to give the pure pyrazole product.
Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles vital to medicinal chemistry.[15] A plausible synthetic route to pyrimidine derivatives from this compound involves a cyclocondensation reaction with an amidine.[16]
Proposed Mechanistic Pathway
The reaction is proposed to proceed via an initial nucleophilic attack of the amidine on the ketone carbonyl of this compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the nitrile carbon. A final tautomerization step yields the aromatic 4-aminopyrimidine derivative.[16]
Proposed Experimental Protocol
This is a proposed protocol based on the known reactivity of β-ketonitriles.[16]
-
Reaction Setup: To a solution of this compound (10 mmol) and an amidine hydrochloride (e.g., acetamidine hydrochloride, 12 mmol) in ethanol or isopropanol (30 mL), add a base such as sodium ethoxide or triethylamine (12 mmol).
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a dilute acid if a strong base was used. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
| Parameter | Value/Reagent | Purpose |
| β-Ketonitrile | This compound | C4, C5, C6, and methyl group source |
| N-C-N Source | Acetamidine Hydrochloride | N1, C2, N3, and methyl group source |
| Base | Sodium Ethoxide | Neutralizes HCl salt and catalyzes reaction |
| Solvent | Ethanol | Reaction medium |
Conclusion
This compound is a cost-effective and highly versatile building block for constructing a diverse array of heterocyclic compounds. Its unique combination of reactive functional groups enables its participation in cornerstone synthetic transformations like the Hantzsch, Gewald, and Knorr-type syntheses. The protocols and mechanistic insights provided herein demonstrate its significant potential for applications in drug discovery, materials science, and fine chemical synthesis, making it an indispensable tool for the modern research scientist.[2]
References
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Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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C. D. Kass, et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Journal of Chemical Research, Synopses (RSC Publishing). (1997). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Retrieved from [Link]
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jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]
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JETIR. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ACG Publications. (n.d.). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]
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Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Retrieved from [Link]
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Recent Advances in the Synthesis of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
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Application Notes & Protocols: 2-Methyl-3-oxobutanenitrile as a Versatile Precursor for Pharmaceutical Intermediates
Introduction:
2-Methyl-3-oxobutanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, is a highly valuable and reactive building block in modern organic synthesis.[1] Its unique electronic and structural properties make it an ideal precursor for the construction of a wide array of complex heterocyclic systems, which form the core scaffolds of numerous active pharmaceutical ingredients (APIs). The presence of the α-methyl group influences its reactivity, offering distinct stereoelectronic profiles compared to its non-methylated analog, 3-oxobutanenitrile. This guide provides an in-depth exploration of the utility of this compound, detailing its chemical properties, safety considerations, and validated protocols for the synthesis of critical pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties and hazards is paramount for safe and effective experimental design.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4468-47-7 | [2][3] |
| Molecular Formula | C₅H₇NO | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Appearance | Liquid | |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-cyano-2-butanone | [2] |
Table 2: GHS Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Codes |
| H226 | Flammable liquid and vapor | P210, P233, P240, P241, P242, P243 |
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330 |
| H312 | Harmful in contact with skin | P280, P302+P352, P312, P362, P363 |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| H332 | Harmful if inhaled | P261, P271, P304+P340, P312 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: PubChem CID 536905, Sigma-Aldrich.[2]
Core Safety Directive: Due to its flammability and toxicity, this compound must be handled in a well-ventilated chemical fume hood.[4][5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[4][5] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4]
The Synthetic Utility: A Gateway to Heterocyclic Scaffolds
The power of this compound lies in the dual reactivity of its keto and nitrile functionalities. The α-protons adjacent to both groups are acidic, allowing for facile enolate formation, which can then act as a nucleophile. Concurrently, the carbonyl carbon is electrophilic, and the nitrile group can participate in cyclization reactions. This versatility is primarily exploited in condensation reactions with binucleophilic reagents to construct six-membered heterocyclic rings like pyrimidines and pyridines.
Caption: General workflow for synthesizing key pharmaceutical scaffolds.
Application Protocol: Synthesis of Pyrimidine Derivatives
Substituted pyrimidines are foundational structures in numerous pharmaceuticals, including antivirals and kinase inhibitors.[6] The reaction of a β-ketonitrile with an amidine is a classic and highly effective method for constructing the pyrimidine ring.[6][7]
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation pathway. A base, such as sodium ethoxide, deprotonates the α-carbon of this compound, forming a nucleophilic enolate. This enolate attacks one of the electrophilic imine carbons of the amidine. A subsequent intramolecular cyclization occurs as the nitrogen of the amidine attacks the carbonyl carbon of the ketonitrile. The final step is a dehydration event, which aromatizes the ring to yield the stable substituted pyrimidine.
Caption: Proposed mechanism for pyrimidine synthesis.
Experimental Protocol: Synthesis of 4-Amino-2,6-dimethyl-5-cyanopyrimidine
This protocol is adapted from established methodologies for the synthesis of similar pyrimidine structures.[7]
Materials:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of precursor).
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Reactant Addition: Add acetamidine hydrochloride to the solution, followed by the dropwise addition of this compound over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker of cold deionized water (50 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water followed by a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield the pure 4-Amino-2,6-dimethyl-5-cyanopyrimidine.
Validation:
-
Expected Yield: 75-85%
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of characteristic aromatic protons and the disappearance of the α-proton from the starting material in the NMR spectrum are key indicators of success.
Application Protocol: Synthesis of Pyridine Derivatives
Substituted pyridines are another class of heterocycles with immense pharmaceutical importance.[8][9] The synthesis of functionalized 2-pyridones, in particular, can be achieved from β-ketonitriles through reactions with reagents like malononitrile and a base, followed by hydrolysis.
Mechanistic Rationale
This transformation, often a variation of the Guareschi-Thorpe condensation, involves the base-catalyzed reaction between this compound and another active methylene compound (e.g., malononitrile). The reaction proceeds through a series of Michael additions, Thorpe-Ziegler cyclization, and tautomerization/hydrolysis steps to form the stable 2-pyridone ring.
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Synthesis of 2-Methyl-3-oxobutanenitrile via Claisen Condensation: An Application Protocol
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-Methyl-3-oxobutanenitrile, a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds.[1] The described protocol is centered around the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This guide offers a detailed, step-by-step procedure, an exploration of the underlying reaction mechanism, and critical safety and handling information. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of this versatile β-ketonitrile.
Introduction
The Claisen condensation is a powerful reaction in organic chemistry that facilitates the formation of a carbon-carbon bond between two esters or an ester and another carbonyl compound in the presence of a strong base.[2] This reaction is instrumental in the synthesis of β-keto esters or β-diketones.[2] A key variation of this reaction involves the use of a nitrile as the donor species, leading to the formation of a β-ketonitrile.[3] The synthesis of this compound is a prime example of a crossed Claisen condensation, where propionitrile reacts with an ester like ethyl acetate.
The resulting product, this compound, is a bifunctional molecule featuring both a ketone and a nitrile group.[1] This unique structural arrangement makes it a highly versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1]
Reaction Mechanism and Scientific Principles
The Claisen condensation proceeds through a series of well-defined steps, driven by the formation of a stabilized enolate intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-hydrogen of the nitrile (propionitrile in this case) by a strong base, typically a sodium alkoxide like sodium ethoxide.[1][2][4] This step generates a resonance-stabilized nitrile enolate, which is a potent nucleophile.[1] The choice of base is critical; using an alkoxide that matches the alkyl group of the ester prevents unwanted transesterification side reactions.[4][5]
-
Nucleophilic Attack: The newly formed nitrile enolate then attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl acetate).[1][4] This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate.[4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., ethoxide).[4] This step yields the desired β-ketonitrile product.
-
Deprotonation of the Product: A crucial aspect of the Claisen condensation is that the β-ketonitrile product is more acidic than the starting nitrile.[1] Therefore, the alkoxide base present in the reaction mixture will deprotonate the product, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and serves to drive the reaction to completion.[4]
-
Protonation (Acidic Workup): To obtain the final neutral this compound product, an acidic workup is required.[6][7][8] This step protonates the enolate of the product, yielding the final, purified compound.[6][8]
Logical Flow of the Claisen Condensation
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.8 g (0.1 mol) | Highly flammable and corrosive solid. Handle with care under an inert atmosphere.[9][10][11][12] |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | Use absolute ethanol to prevent reaction with water. |
| Propionitrile | C₃H₅N | 55.08 | 5.5 g (0.1 mol) | Flammable liquid and toxic. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 9.7 g (0.11 mol) | Flammable liquid. Use a slight excess. |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | For acidic workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For washing. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying. |
Step-by-Step Procedure
-
Preparation of the Reaction Apparatus:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to maintain anhydrous conditions.[13]
-
-
Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (nitrogen or argon), carefully add 6.8 g (0.1 mol) of sodium ethoxide to 50 mL of anhydrous ethanol in the reaction flask.
-
Stir the mixture until the sodium ethoxide is completely dissolved. This reaction is exothermic; cooling in an ice bath may be necessary.
-
-
Addition of Propionitrile:
-
Slowly add 5.5 g (0.1 mol) of propionitrile to the sodium ethoxide solution from the dropping funnel over a period of 15-20 minutes.
-
Maintain the reaction temperature below 30 °C during the addition.
-
-
Addition of Ethyl Acetate and Reflux:
-
After the propionitrile has been added, slowly add 9.7 g (0.11 mol) of ethyl acetate from the dropping funnel.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
-
Reaction Workup and Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the product enolate.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Reaction Mechanism Diagram
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Safety and Handling Precautions
Sodium Ethoxide:
-
Hazards: Flammable solid, causes severe skin burns and eye damage.[9] Reacts violently with water.[11]
-
Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[10] Keep away from heat, sparks, and open flames.[9] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[9][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from water and incompatible materials such as acids and oxidizing agents.[9][15]
Propionitrile:
-
Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Handling: Use only in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep container tightly closed in a cool, dry, and well-ventilated place.
Ethyl Acetate and Diethyl Ether:
-
Hazards: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
-
Handling: Keep away from sources of ignition. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Presence of water in reagents or glassware. 2. Incomplete reaction. 3. Base not strong enough or used in insufficient quantity. | 1. Ensure all reagents are anhydrous and glassware is properly dried. 2. Increase reaction time or temperature and monitor by TLC. 3. Use a full equivalent of a strong base like sodium ethoxide. |
| Formation of side products | 1. Transesterification if the alkoxide base does not match the ester. 2. Self-condensation of the ester. | 1. Use an alkoxide with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl acetate).[5] 2. Slowly add the ester to the enolate of the nitrile. |
| Difficult product isolation | 1. Incomplete neutralization during workup. 2. Emulsion formation during extraction. | 1. Ensure the aqueous layer is acidic (pH < 7) before extraction. 2. Add brine to the separatory funnel to break up emulsions. |
Conclusion
The Claisen condensation provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and using the appropriate base, high yields of the desired product can be achieved. The protocol and safety information detailed in this application note are intended to provide researchers with the necessary guidance to successfully and safely perform this synthesis. The versatility of the β-ketonitrile product makes this a valuable reaction for any synthetic chemist's toolkit.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%. Retrieved from [Link]
-
Amazon S3. (n.d.). aks740 - sodium ethoxide. 95%. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
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2-Methyl-3-oxobutanenitrile in multicomponent reactions for library synthesis.
Application Notes & Protocols
Topic: Leveraging 2-Methyl-3-oxobutanenitrile in Multicomponent Reactions for Efficient Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern medicinal chemistry, enabling the rapid generation of molecular complexity from simple, readily available starting materials in a single synthetic operation. This guide focuses on the strategic application of this compound, a versatile and highly reactive building block, in the synthesis of diverse heterocyclic libraries. Its unique structural motif, featuring an active methylene group flanked by ketone and nitrile functionalities, allows it to participate in a variety of powerful MCRs. Herein, we provide a detailed exploration of its reactivity, field-proven protocols for the synthesis of high-value dihydropyridine and aminothiophene scaffolds, and expert insights into reaction optimization for library production.
The Strategic Advantage of this compound in MCRs
This compound (also known as α-methylacetoacetonitrile) is a C5 building block prized for its dual reactivity.[1] The presence of both a nucleophilic C-H acidic methylene group and an electrophilic ketone carbonyl allows it to engage in sequential condensation reactions, which are the hallmark of MCRs. The nitrile group, a powerful electron-withdrawing entity, enhances the acidity of the adjacent α-proton, facilitating initial condensation steps under mild basic or acidic conditions.
The key attributes that make this reagent a superior choice for library synthesis include:
-
Convergence and Efficiency: MCRs drastically reduce the number of synthetic steps, purification stages, and resource consumption compared to traditional linear syntheses, accelerating the drug discovery timeline.[2][3]
-
Complexity Generation: In a single pot, multiple new bonds and stereocenters can be formed, leading to the rapid construction of complex, three-dimensional molecules from simple precursors.[4]
-
Scaffold Versatility: As will be demonstrated, this single precursor can be directed toward various medicinally relevant heterocyclic cores, including pyridines, thiophenes, and pyrroles, simply by changing the reaction partners.[4][5][6]
-
"Tunability" for Medicinal Chemistry: The nitrile moiety is not merely a reactive handle for cyclization; it is a valuable functional group in its own right. It can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor for further chemical elaboration into amines, amides, or tetrazoles, making it an attractive feature for covalent inhibitors.[7]
Core Reactivity Profile
Below is a diagram illustrating the key reactive sites of this compound that are exploited in multicomponent reactions.
Caption: Key reactive sites of this compound.
Featured Application I: Hantzsch-Type Synthesis of 1,4-Dihydropyridines
The 1,4-dihydropyridine (1,4-DHP) scaffold is a "privileged structure" in medicinal chemistry, most famously embodied by calcium channel blockers like Nifedipine and Amlodipine used to treat hypertension.[2][8] The Hantzsch reaction is the most direct and efficient MCR for assembling this core. By using this compound, libraries of novel, cyan-substituted DHPs can be readily synthesized.
Reaction Principle & Mechanism
This three-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto compound (here, one equivalent of this compound and a second β-dicarbonyl compound), and a nitrogen source, typically ammonia or ammonium acetate.[8] The reaction proceeds through a sequence of Knoevenagel condensation, enamine formation, and a final Michael addition followed by cyclization and dehydration.[8]
Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.
Protocol 1: One-Pot Library Synthesis of 4-Aryl-1,4-dihydropyridine-3-carbonitriles
This protocol provides a general method for synthesizing a library of 1,4-DHP derivatives by varying the aromatic aldehyde.
| Reagents & Materials | Supplier | Purpose |
| This compound | Standard Supplier | C-H Acid Component |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Standard Supplier | Component for Variation |
| Ethyl Acetoacetate | Standard Supplier | Second β-Dicarbonyl Component |
| Ammonium Acetate | Standard Supplier | Nitrogen Source |
| Ethanol (Absolute) | Standard Supplier | Solvent |
| p-Toluenesulfonic acid (p-TSA) | Standard Supplier | Optional Catalyst[2] |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the selected aromatic aldehyde (1.0 mmol), this compound (1.1 mmol, 1.1 eq), and ethyl acetoacetate (1.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add absolute ethanol (10 mL) to dissolve the components. To this solution, add ammonium acetate (1.2 mmol, 1.2 eq). If using a catalyst, add p-TSA (0.1 mmol, 10 mol%).[2]
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. Reactions are typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[2] The product is often obtained in high purity, but if necessary, it can be further purified by recrystallization from ethanol.
Self-Validation and Trustworthiness:
-
TLC Monitoring: The disappearance of the aldehyde spot is a reliable indicator of reaction progression.
-
Product Precipitation: The formation of a solid precipitate upon cooling is a strong confirmation of successful product formation, as the DHP core is typically much less soluble in ethanol than the starting materials.
-
Characterization: Confirm the structure of library members by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic dihydropyridine protons and the nitrile stretch in IR spectroscopy are key diagnostic signals.
Expected Results & Library Diversification
Yields for this reaction are generally good to excellent, often ranging from 70-95%. By simply substituting the aromatic aldehyde, a diverse library can be generated.
| Entry | Aldehyde (R group) | Representative Product | Expected Yield (%) |
| 1 | Phenyl | 4-Phenyl-1,4-dihydropyridine derivative | 85-95 |
| 2 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-1,4-dihydropyridine derivative | 88-96 |
| 3 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-1,4-dihydropyridine derivative | 82-92 |
| 4 | 3-Nitrophenyl | 4-(3-Nitrophenyl)-1,4-dihydropyridine derivative | 90-97 |
Featured Application II: Gewald Synthesis of 2-Aminothiophenes
The 2-aminothiophene scaffold is a vital precursor in the synthesis of pharmaceuticals (e.g., olanzapine analogs) and agrochemicals.[5][9] The Gewald reaction is a powerful MCR that constructs this ring system in a single step from an active methylene nitrile, a carbonyl compound, and elemental sulfur, using a base catalyst.[9] While the classical Gewald reaction uses α-cyanoesters, a highly effective modification uses β-ketonitriles like this compound (often generated in situ from its more stable sodium salt, cyanoacetone sodium salt) to produce valuable 3-acyl-2-aminothiophenes.[4][10]
Reaction Principle & Mechanism
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone component and the active methylene nitrile.[9] This is followed by the addition of sulfur to the activated intermediate, subsequent intramolecular cyclization, and tautomerization to yield the aromatic 2-aminothiophene product.[9]
Caption: Logical workflow of the Gewald aminothiophene synthesis.
Protocol 2: Synthesis of 3-Acyl-2-aminothiophenes
This protocol is adapted from established procedures for the synthesis of 3-acetyl-2-aminothiophenes, which are direct analogs derived from using 3-oxobutanenitrile.[4][10]
| Reagents & Materials | Supplier | Purpose |
| 3-Oxobutanenitrile sodium salt | Standard Supplier | Stable precursor to the active nitrile |
| Dichloromethane (DCM) | Standard Supplier | Extraction Solvent |
| Hydrochloric Acid (conc.) | Standard Supplier | In situ generation of nitrile |
| Ketone/Aldehyde (e.g., Acetone) | Standard Supplier | Carbonyl component |
| Elemental Sulfur | Standard Supplier | Sulfur source for thiophene ring |
| Triethylamine or Morpholine | Standard Supplier | Base Catalyst |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Solvent |
Step-by-Step Procedure:
-
Preparation of 3-Oxobutanenitrile (Unstable, use immediately):
-
In a beaker, dissolve 3-oxobutanenitrile sodium salt (5.25 g, 50 mmol) in water (150 mL).[4]
-
Transfer the solution to a separatory funnel and add dichloromethane (100 mL).
-
While stirring vigorously, carefully adjust the pH of the aqueous layer to ~4 with concentrated HCl.[4]
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The resulting solution contains the unstable 3-oxobutanenitrile and should be used directly in the next step without concentration.
-
-
Gewald Reaction:
-
To a solution of a ketone (e.g., acetone, 12.5 mmol) and elemental sulfur (0.40 g, 12.5 mmol) in DMF (10 mL), add the freshly prepared solution of 3-oxobutanenitrile (approx. 12.5 mmol in DCM).
-
Add the base catalyst, triethylamine (1.26 g, 12.5 mmol), dropwise to the mixture.[4]
-
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into ice water (100 mL).[4]
-
A solid product will typically precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol to afford the pure 3-acetyl-2-aminothiophene derivative as yellow crystals.[4]
-
Expertise and Causality:
-
Why generate the nitrile in situ? 3-Oxobutanenitrile is prone to self-condensation and polymerization. Generating it from its stable sodium salt immediately before use ensures maximum reactivity and yield in the Gewald reaction.[4]
-
Choice of Base: A tertiary amine like triethylamine or a secondary amine like morpholine is used. These bases are strong enough to catalyze the initial Knoevenagel condensation but not so strong as to cause unwanted side reactions with the sulfur or nitrile functionalities.[11]
-
Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves all reactants, including elemental sulfur, and facilitates the reaction at a moderate temperature.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Reaction | Incomplete reaction; Sterically hindered aldehyde; Impure reagents. | Increase reaction time and monitor by TLC. For hindered aldehydes, consider microwave irradiation or a stronger acid catalyst (e.g., Yb(OTf)₃). Ensure reagents are pure and solvent is anhydrous. |
| Side Product Formation | Oxidation of dihydropyridine to pyridine; Michael addition of solvent. | Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation. Use a non-nucleophilic solvent if side reactions are observed. |
| No Product in Gewald Reaction | Inactive 3-oxobutanenitrile; Insufficient base; Low temperature. | Ensure the nitrile is freshly prepared and used immediately. Check the purity and amount of the base. Ensure the reaction temperature reaches and is maintained at 60 °C. |
| Dark, Tarry Mixture | Polymerization of starting materials; Reaction temperature too high. | Re-verify the pH during in situ generation of the nitrile (should be mildly acidic). For the MCR, ensure the temperature does not exceed the recommended value. Add the base slowly to control the initial exotherm. |
Conclusion
This compound stands out as a powerful and versatile reagent for multicomponent reaction-based library synthesis. Its inherent reactivity allows for the efficient, atom-economical construction of diverse and medicinally relevant heterocyclic scaffolds like dihydropyridines and aminothiophenes. The protocols detailed in this guide are robust, scalable, and readily adaptable for high-throughput synthesis, providing researchers in drug discovery with a reliable toolkit to accelerate the generation of novel chemical matter.
References
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
ResearchGate. Multi-Component Synthesis of 2,3,6-Substituted Pyridines. [Link]
-
Semantic Scholar. One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. [Link]
-
Chan, C. K., Chan, Y. L., & Chang, M. Y. (2016). One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines. The Journal of organic chemistry, 81(17), 8112–8120. [Link]
-
Shestopalov, A. M., et al. (2018). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 23(11), 2997. [Link]
-
Impellizzeri, S. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
Shaim, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
-
Hashemi, M. M., et al. (2013). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of the Iranian Chemical Society, 10(6), 1139-1144. [Link]
-
SLIETians Chemistry Online Classes. (2021, September 14). Hantzsch Dihydropyridine synthesis. YouTube. [Link]
-
Sharma, R., & Kumar, R. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(7), 1-15. [Link]
-
ResearchGate. (PDF) 6-Amino-4-Aryl-3-Carbamoyl-5-Cyano-1,4-Dihydropyridine-2-Thiolates: Synthesis, Reactions and Docking Studies. [Link]
-
Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 6(6). [Link]
-
de Souza, A. C. B., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
-
MOLBASE. This compound|4468-47-7. [Link]
-
PubChem. This compound. [Link]
- Google Patents.
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- 3. Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Reduction of the Nitrile Group in 2-Methyl-3-oxobutanenitrile
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the nitrile group in 2-Methyl-3-oxobutanenitrile to synthesize its corresponding primary amine, 4-amino-3-methylbutan-2-one.[1] This transformation is a pivotal step in synthetic organic chemistry, yielding a versatile β-amino ketone, a structural motif present in many biologically active compounds and a valuable precursor for drug development.[2][3] This guide offers a comprehensive examination of two robust methodologies: high-pressure catalytic hydrogenation and a mild, efficient chemical reduction using a Raney® Nickel/Potassium Borohydride system. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and the scientific rationale behind procedural choices.
Introduction and Strategic Overview
This compound is a β-ketonitrile, a class of compounds that serve as multifunctional intermediates in organic synthesis.[4][5] The primary synthetic challenge in the reduction of this substrate lies in achieving chemoselectivity. The molecule possesses two reducible functional groups: a nitrile and a ketone. A non-selective reduction could lead to the undesired formation of the corresponding amino alcohol, 4-amino-3-methylbutan-2-ol.[6] Therefore, the choice of reducing agent and reaction conditions is critical to selectively target the nitrile group while preserving the ketone moiety.
The target molecule, 4-amino-3-methylbutan-2-one, is a valuable building block. The primary amine provides a nucleophilic site for further functionalization, such as amide bond formation, while the ketone offers a handle for reactions like reductive amination or aldol condensations, enabling the construction of complex molecular architectures.
This guide details two field-proven methods for this transformation:
-
Method A: Catalytic Hydrogenation. A classic and scalable approach utilizing high-pressure hydrogen gas in the presence of a Raney® Nickel catalyst.
-
Method B: Raney® Nickel / KBH₄ Chemical Reduction. A milder, more accessible alternative that avoids the need for high-pressure hydrogenation equipment and demonstrates excellent selectivity for the primary amine.[7][8]
General Experimental Workflow
The overall process for both methodologies follows a logical sequence from reaction setup to product validation. This workflow ensures that the final compound is obtained with high purity and its identity is rigorously confirmed.
Caption: General workflow for the reduction of this compound.
Method A: Catalytic Hydrogenation
Principle and Rationale
Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction.[9] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by a metal catalyst. Raney® Nickel is a cost-effective and highly active catalyst for this purpose. The reaction is typically performed under elevated pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.
A potential side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the primary amine product.[10] To suppress this, ammonia is often added to the reaction mixture, which competitively reacts with the imine intermediate, shifting the equilibrium towards the desired primary amine.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Parr Hydrogenator or similar high-pressure reactor |
| Raney® Nickel (50% slurry in water) | Glass liner for the reactor |
| Methanol (Anhydrous) or Ethanol | Magnetic stir plate and stir bars |
| Ammonia (7N solution in Methanol) | Filtration apparatus (Buchner funnel, filter flask) |
| Hydrogen Gas (High Purity) | Celite® 545 |
| Nitrogen Gas (Inert) | Standard laboratory glassware |
| Diethyl Ether / Ethyl Acetate | Rotary evaporator |
| Saturated Sodium Bicarbonate Solution | Analytical Instruments (TLC, NMR, IR, GC-MS) |
| Anhydrous Magnesium Sulfate |
Detailed Experimental Protocol
-
Catalyst Preparation: In a fume hood, carefully decant the water from 2.0 g of Raney® Nickel slurry. Wash the catalyst by adding 20 mL of anhydrous methanol, gently swirling, and decanting the supernatant. Repeat this washing step three more times to ensure the catalyst is free of water.
-
Reactor Setup: Place the washed Raney® Nickel slurry into the glass liner of the hydrogenation apparatus. Add 50 mL of anhydrous methanol and a magnetic stir bar.
-
Reagent Addition: To the reactor, add 5.0 g (51.5 mmol) of this compound, followed by 15 mL of 7N ammonia in methanol.
-
System Purge: Assemble the reactor head and place it in the hydrogenation apparatus. Purge the system by pressurizing with nitrogen to 100 psi and then venting. Repeat this cycle five times to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas by pressurizing to 100 psi and venting (repeat three times). Finally, pressurize the reactor to 500 psi with hydrogen.
-
Reaction: Begin vigorous stirring and heat the reactor to 50 °C. Monitor the pressure drop. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen five times.
-
Catalyst Filtration (Critical Step): In a well-ventilated fume hood, open the reactor. Caution: Raney® Nickel is pyrophoric and may ignite if it dries in the air.[11] Decant the supernatant solution. Add a small amount of methanol to the catalyst and, keeping the catalyst wet at all times, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad thoroughly with an additional 50 mL of methanol.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved via silica gel column chromatography.
Method B: Chemical Reduction with Raney® Nickel / Potassium Borohydride
Principle and Rationale
While alkali metal borohydrides like NaBH₄ or KBH₄ are generally ineffective for reducing nitriles alone, their reducing power can be significantly enhanced by additives.[8] The combination of Raney® Nickel and KBH₄ in an alcoholic solvent provides a remarkably mild, efficient, and convenient system for converting nitriles to primary amines.[7] This method circumvents the need for high-pressure equipment and proceeds readily at room temperature, making it highly accessible. The reaction is believed to proceed via hydride transfer from the borohydride to the nitrile, which is activated by coordination to the nickel surface. This system shows excellent selectivity for producing primary amines with only trace amounts of byproducts.[7][8]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Raney® Nickel (50% slurry in water) | Magnetic stir plate and stir bars |
| Potassium Borohydride (KBH₄) | Ice-water bath |
| Ethanol (Anhydrous/Dry) | Filtration apparatus |
| Ethyl Acetate | Standard laboratory glassware |
| Deionized Water | Rotary evaporator |
| Anhydrous Sodium Sulfate | Analytical Instruments (TLC, NMR, IR, GC-MS) |
Detailed Experimental Protocol
-
Catalyst Preparation: As described in Method A (Section 3.3, Step 1), wash 1.5 g of Raney® Nickel slurry with anhydrous ethanol (3 x 20 mL).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the washed Raney® Nickel and 25 mL of dry ethanol.
-
Reagent Addition: To this suspension, carefully add 2.2 g (40.8 mmol) of potassium borohydride in portions.
-
Substrate Addition: Once the KBH₄ is added, begin vigorous stirring. Slowly add a solution of 1.0 g (10.3 mmol) of this compound in 5 mL of dry ethanol to the flask. An exothermic reaction may be observed.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[7]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, ensuring the catalyst remains wet with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate and wash with 25 mL of water.[8]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product. If necessary, purify further using silica gel column chromatography.
Comparative Analysis of Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Raney® Ni / KBH₄ |
| Primary Reagents | H₂ gas, Raney® Ni, NH₃/MeOH | KBH₄, Raney® Ni |
| Pressure | High Pressure (e.g., 500 psi) | Atmospheric Pressure |
| Temperature | Elevated (e.g., 50 °C) | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 3 hours |
| Key Equipment | High-pressure hydrogenation reactor | Standard laboratory glassware |
| Selectivity | Good to excellent (with NH₃ additive) | Excellent for primary amine[7] |
| Safety Concerns | High-pressure H₂ gas, pyrophoric catalyst | Flammable H₂ evolution from KBH₄, pyrophoric catalyst |
Safety and Handling Precautions
-
Raney® Nickel: This catalyst is pyrophoric and can ignite spontaneously in air when dry.[11] Always handle it as a slurry under a liquid (water, ethanol). During filtration, ensure the filter cake does not dry out. After use, quench the catalyst by slowly adding it to a large volume of water, followed by careful neutralization with dilute acid.
-
Potassium Borohydride (KBH₄): Toxic if swallowed or in contact with skin.[12] It reacts with water and acidic solutions to release flammable hydrogen gas.[13] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][14]
-
Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a designated area free from ignition sources. Always purge the system with an inert gas like nitrogen before and after the reaction.
-
General Precautions: All manipulations should be performed in a certified chemical fume hood. Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure (Method A). 3. Decomposed KBH₄ (Method B). 4. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh Raney® Nickel or wash existing stock thoroughly. 2. Check for leaks in the hydrogenation system. 3. Use fresh, dry KBH₄. 4. Purify the starting material if impurities are suspected. |
| Formation of Byproducts | 1. Secondary/tertiary amines: Insufficient ammonia (Method A). 2. Amino alcohol: Over-reduction of the ketone. This is less common with these methods but possible with stronger, less selective hydrides. | 1. Increase the amount of ammonia solution in the reaction. 2. Confirm product identity via spectroscopy. If alcohol is present, consider milder conditions (e.g., lower temperature or shorter reaction time for Method B). |
| Difficult Filtration | Fine particles of Raney® Nickel are passing through the filter. | Use a thicker pad of Celite® or a finer porosity filter paper underneath the Celite®. Ensure the catalyst is well-suspended during filtration to prevent clogging. |
References
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
- Drid, M. E., et al. (n.d.). Mechanism of reducing nitrile to primary amine with NaBH4 and Pd/C10%.
- Lin, R., Zhang, Y., & Zhou, Z. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities.
- Zhu, D., et al. (2007).
- ResearchGate. (n.d.).
- Hua, L., et al. (2013).
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
- Sigma-Aldrich. (2024).
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Astech Ireland. (n.d.).
- UC Center for Laboratory Safety. (2012).
- Sigma-Aldrich. (n.d.).
- OSU Chemistry Department. (n.d.). Sodium Borohydride SOP.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Amino-3-methylbutan-2-one.
- PubChem. (n.d.). 4-Amino-3-methylbutan-2-ol.
- Google Patents. (n.d.).
- RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones.
- ResearchGate. (2025).
Sources
- 1. 4-Amino-3-methylbutan-2-one | C5H11NO | CID 13643518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 5. This compound | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-methylbutan-2-ol | C5H13NO | CID 13396323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. astechireland.ie [astechireland.ie]
- 14. chemistry.osu.edu [chemistry.osu.edu]
The Untapped Potential of 2-Methyl-3-oxobutanenitrile in Functional Polymer Synthesis: A Guide for Pioneering Researchers
Introduction: A Versatile Building Block Awaiting Polymerization
2-Methyl-3-oxobutanenitrile, also known as 3-cyano-2-butanone, is a bifunctional organic molecule featuring both a ketone and a nitrile group.[1][2] While its utility as a precursor for the synthesis of heterocyclic compounds is well-established, its application in the realm of polymer chemistry remains a largely uncharted territory.[1] The inherent reactivity of its functional groups presents a compelling case for its use as a monomer or a modifying agent in the creation of novel functional polymers. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in polymer synthesis, offering theoretical frameworks and hypothetical protocols to inspire and guide future research in this promising area.
It is crucial to note that, at the time of this writing, a thorough review of scientific literature and patent databases has not revealed established protocols for the direct polymerization of this compound or its incorporation into polymer chains. Therefore, the information presented herein is intended to be a forward-looking guide, grounded in the fundamental principles of polymer chemistry and the known reactivity of β-ketonitriles.
Theoretical Frameworks for Polymerization
The unique molecular architecture of this compound offers several hypothetical avenues for its utilization in the synthesis of functional polymers. These can be broadly categorized into its direct use as a monomer and its application as a precursor for polymerizable derivatives.
Pathway 1: Polycondensation via the Ketone Moiety
The ketone functionality of this compound could potentially be leveraged in polycondensation reactions. For instance, in the presence of a suitable di-functional co-monomer, such as a diamine or a dihydrazide, the ketone could form Schiff base or hydrazone linkages, respectively, to yield a polymer backbone.
Hypothetical Polycondensation Workflow
Caption: Hypothetical workflow for the polycondensation of this compound.
Pathway 2: Derivatization to a Polymerizable Monomer
A more versatile approach would involve the chemical modification of this compound to introduce a polymerizable group, such as a vinyl or acrylic moiety. For example, the ketone could be reduced to a secondary alcohol, which could then be esterified with acryloyl chloride or methacryloyl chloride to yield a novel functional monomer. This monomer could then be subjected to various polymerization techniques.
Hypothetical Monomer Synthesis and Polymerization
Caption: Hypothetical pathway to a functional polymer via monomer derivatization.
Hypothetical Protocols: A Starting Point for Exploration
The following protocols are theoretical and should be adapted and optimized based on experimental observations. They are intended to serve as a foundational guide for researchers venturing into this new domain.
Protocol 1: Hypothetical Synthesis of a Poly(schiff base) via Polycondensation
Objective: To synthesize a polymer with nitrile side chains via the polycondensation of this compound and a diamine.
Materials:
| Reagent/Material | Proposed Supplier | Grade |
| This compound | Major Chemical Supplier | ≥97% |
| 1,6-Hexanediamine | Major Chemical Supplier | ≥98% |
| p-Toluenesulfonic acid (PTSA) | Major Chemical Supplier | Catalyst grade |
| Toluene | Major Chemical Supplier | Anhydrous |
| Methanol | Major Chemical Supplier | ACS grade |
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add this compound (1.0 eq) and 1,6-hexanediamine (1.0 eq).
-
Add anhydrous toluene to dissolve the reactants, followed by a catalytic amount of PTSA (0.01 eq).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue the reaction for 12-24 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation, and Thermogravimetric Analysis (TGA) for thermal stability.
Protocol 2: Hypothetical Synthesis and Polymerization of an Acrylate Monomer Derived from this compound
Objective: To synthesize a novel acrylate monomer and subsequently polymerize it via free-radical polymerization.
Part A: Monomer Synthesis
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in portions.
-
Stir the reaction for 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate alcohol.
-
Dissolve the alcohol in anhydrous dichloromethane with triethylamine (1.2 eq) and cool in an ice bath.
-
Add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and purify the monomer by column chromatography.
Part B: Free-Radical Polymerization
-
Dissolve the purified monomer and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.01 eq) in a suitable solvent (e.g., toluene or dioxane) in a polymerization tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat in a thermostated oil bath at 60-80 °C for 12-24 hours.
-
Cool the reaction and precipitate the polymer in a non-solvent like methanol or hexane.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer using GPC, NMR, FTIR, and TGA.
Potential Properties and Applications of Hypothetical Polymers
The incorporation of the this compound moiety into a polymer backbone is expected to impart unique properties. The nitrile group is known for its high polarity, which could enhance the polymer's dielectric constant and its affinity for polar solvents. Furthermore, the nitrile group can be chemically modified, for instance, through hydrolysis to carboxylic acids or reduction to amines, opening up a wide range of post-polymerization modification possibilities.
Potential Applications:
-
Drug Delivery: The functional groups could be used to conjugate drugs for controlled release applications.
-
Catalysis: The nitrile or ketone groups could serve as coordination sites for metal catalysts.
-
Electronic Devices: Polymers with high nitrile content may find use as dielectric materials in capacitors or as components in batteries.[3]
-
Adhesives and Coatings: The polar nature of the nitrile groups could enhance adhesion to various substrates.
Conclusion and Future Research Directions
While the direct polymerization of this compound is not yet documented, its chemical structure holds significant, untapped potential for the synthesis of novel functional polymers. The hypothetical pathways and protocols presented in this guide are intended to catalyze further research in this area. Future investigations should focus on:
-
The systematic study of the reactivity of this compound in various polymerization reactions.
-
The synthesis and characterization of novel monomers derived from this compound.
-
A thorough evaluation of the physicochemical properties of the resulting polymers.
-
Exploration of the post-polymerization modification of the nitrile and ketone functionalities.
By exploring these avenues, the scientific community can unlock the full potential of this compound as a valuable building block in the design and synthesis of the next generation of functional polymeric materials.
References
-
Prime Scholars. (n.d.). The Fascinating World of Polymers: Properties, Types, and Applications. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|4468-47-7. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:4468-47-7. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of β-Ketonitriles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes & Protocols: Knoevenagel Condensation Featuring 2-Methyl-3-oxobutanenitrile
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Knoevenagel condensation, a pivotal carbon-carbon bond-forming reaction in organic synthesis.[1][2] We focus specifically on the use of 2-Methyl-3-oxobutanenitrile, a versatile active methylene compound. Possessing both ketone and nitrile functionalities, this reagent serves as a potent building block for a variety of complex molecules, particularly substituted heterocycles relevant to pharmaceutical and materials science research.[3] This document elucidates the underlying reaction mechanism, offers a robust, step-by-step laboratory protocol, discusses critical process parameters, and highlights the synthetic utility of the resulting α,β-unsaturated products.
Scientific Principles and Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[1][4] The reactivity of this compound is centered on the acidity of the α-proton, positioned between the electron-withdrawing ketone and nitrile groups. This structural feature facilitates deprotonation by a weak base, forming a resonance-stabilized enolate ion without promoting the undesirable self-condensation of the aldehyde reactant.[1]
The reaction proceeds through three primary stages:
-
Deprotonation: A basic catalyst, typically a weak amine like piperidine or DBU, abstracts the acidic α-proton from this compound to form a nucleophilic enolate.[5][6]
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy intermediate (an aldol-type adduct).
-
Dehydration: This intermediate readily undergoes elimination of a water molecule to generate the final, thermodynamically stable, conjugated α,β-unsaturated product.
The mechanism is visualized in the diagram below:
Sources
Application of 2-Methyl-3-oxobutanenitrile in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of 2-Methyl-3-oxobutanenitrile
This compound, also known as α-methylacetoacetonitrile or 3-cyanobutan-2-one, is a highly reactive and versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds. These heterocyclic scaffolds are the core of many modern agrochemicals, including fungicides, herbicides, and insecticides. The strategic placement of the methyl, acetyl, and cyano groups on a short carbon chain provides multiple reactive sites for cyclocondensation and functional group transformations, enabling the construction of complex molecular architectures with desired biological activities.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemicals, with a focus on detailed experimental protocols and the underlying chemical principles that guide these transformations.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily derived from the reactivity of its functional groups:
-
Active Methylene Group: The α-carbon, situated between the electron-withdrawing ketone and nitrile groups, is highly acidic, facilitating the formation of a stabilized enolate. This enolate is a potent nucleophile, crucial for carbon-carbon bond formation.
-
Ketone Carbonyl Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, a key step in many cyclization reactions.
-
Nitrile Group: The nitrile group can participate in cyclization reactions, often through intramolecular nucleophilic attack, and can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways for further derivatization.
These reactive sites allow this compound to be a key component in various condensation reactions, particularly for the synthesis of five- and six-membered heterocyclic systems that are prevalent in agrochemicals.
Application in the Synthesis of Pyrazole-Based Fungicides
Pyrazole carboxamides are a significant class of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungal pathogens.[1][2] A key intermediate in the synthesis of many of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3] While direct synthesis from this compound is not the most common route, its structural motifs are highly relevant to the construction of the core pyrazole ring.
A fundamental reaction for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative. This compound serves as an excellent 1,3-dicarbonyl equivalent for this purpose.
Logical Workflow for Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a pyrazole ring system, a common core in many fungicides, starting from a β-ketonitrile like this compound.
Caption: General workflow for pyrazole-based agrochemical synthesis.
Protocol: Synthesis of a Substituted Pyrazole Intermediate
This protocol is based on the principles of pyrazole synthesis from β-ketonitriles and serves as a foundational method for accessing key agrochemical intermediates.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 4468-47-7 | 97.12 | 1.0 |
| Methylhydrazine | 60-34-4 | 46.07 | 1.1 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | Solvent |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | Catalytic amount |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted pyrazole intermediate.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Acetic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.
-
Excess Methylhydrazine: A slight excess of methylhydrazine is used to ensure complete consumption of the limiting reagent, this compound.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the aromatic pyrazole ring.
Application in the Synthesis of Pyrimidine-Based Herbicides
Pyrimidine derivatives are a cornerstone of modern herbicide discovery, with many commercial products targeting key enzymes in plant metabolic pathways.[4][5] The synthesis of substituted pyrimidines often involves the cyclocondensation of a three-carbon building block with a guanidine or amidine derivative. This compound can serve as a versatile three-carbon synthon for the construction of highly functionalized pyrimidine rings.
Logical Workflow for Pyrimidine Synthesis
The following diagram illustrates a plausible synthetic route to a substituted aminopyrimidine, a common core in various herbicides, utilizing this compound.
Caption: General workflow for pyrimidine-based agrochemical synthesis.
Protocol: Synthesis of a Substituted Aminopyrimidine Intermediate
This protocol outlines a general procedure for the synthesis of a 2-amino-4-methyl-5-cyanopyrimidine derivative, a key intermediate for various agrochemicals.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 4468-47-7 | 97.12 | 1.0 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 | 1.2 |
| Sodium Ethoxide | 141-52-6 | 68.05 | 2.5 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | Solvent |
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide. Alternatively, use a commercially available solution.
-
Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir until dissolved.
-
Addition of β-Ketonitrile: Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or hydrochloric acid). The product will precipitate from the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Sodium Ethoxide as Base: A strong base is required to deprotonate the guanidine hydrochloride to the free base, which is the active nucleophile. Sodium ethoxide also promotes the formation of the enolate of this compound.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the nitrile group and interfere with the cyclization.
-
Extended Reflux: The cyclocondensation and subsequent aromatization to the pyrimidine ring require significant thermal energy and time to proceed to completion.
Conclusion and Future Perspectives
This compound is a potent and versatile building block for the synthesis of a wide array of heterocyclic compounds that form the backbone of many modern agrochemicals. Its unique combination of functional groups allows for the efficient construction of complex molecular architectures, particularly pyrazole and pyrimidine ring systems, which are central to the biological activity of numerous fungicides and herbicides. The protocols outlined in this guide provide a foundational framework for researchers and scientists in the agrochemical industry to explore the synthetic potential of this valuable intermediate. As the demand for novel, more effective, and environmentally benign crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.
References
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubMed. (2024, January 10). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2008053043A1 - Process for preparing difluoromethylpyrazolyl carboxylates.
-
ACS Publications. (n.d.). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
-
MDPI. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]
-
PubMed. (2025, September 24). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Retrieved from [Link]
-
Assiut University. (2023, August 25). Journal of Environmental Chemical Engineering. Retrieved from [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 16). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (n.d.). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2014, April 14). Application of guanidine and its salts in multicomponent reactions. Retrieved from [Link]
- MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -. Retrieved from https://www.mdpi.com/1422-8599/20/1/12
- Google Patents. (n.d.). EP0915085A2 - Process for the preparation of substituted guanidine derivatives.
-
ResearchGate. (2017, March 27). (PDF) SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY. Retrieved from [Link]
Sources
- 1. Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing temperature and reaction time for 2-Methyl-3-oxobutanenitrile formation.
Welcome to the dedicated technical support resource for the synthesis of 2-Methyl-3-oxobutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. As Senior Application Scientists, we have compiled our expertise to provide you with in-depth troubleshooting guidance and answers to frequently asked questions, ensuring your experiments are both successful and efficient.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed causal analysis and actionable solutions.
Question: Why is my yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can often be attributed to several critical factors, primarily related to reaction conditions and reagent quality. The most common synthetic route, a Claisen-type condensation between an appropriate ester (like ethyl acetate) and propionitrile, is highly sensitive to the reaction environment.[1]
Possible Causes and Step-by-Step Solutions:
-
Presence of Moisture: The condensation reaction is typically base-catalyzed, often using strong bases like sodium methoxide or sodium hydride.[1] Any moisture in the reaction will consume the base, rendering it ineffective for the deprotonation of propionitrile, a crucial step for initiating the condensation.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous solvents and ensure your starting materials, particularly the propionitrile and ester, are free of water.
-
-
Ineffective Base or Insufficient Amount: The strength and stoichiometry of the base are paramount. The pKa of the α-proton in propionitrile requires a sufficiently strong base for efficient deprotonation.
-
Solution:
-
Verify the quality and activity of your base. Sodium hydride, for instance, can form an inactive oxide layer upon storage.
-
Use a stoichiometric amount of the base, as the product, a β-ketonitrile, is more acidic than the starting nitrile and will be deprotonated by the base.[1]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to side reactions and decomposition of the product.
-
Solution: For the condensation of ethyl acetate and propionitrile using sodium methoxide, a temperature range of 150-200°C is often reported to give good yields.[1] It is advisable to perform small-scale optimization studies to determine the ideal temperature for your specific setup.
-
-
Inadequate Reaction Time: The reaction needs sufficient time to go to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time for the ethyl acetate and propionitrile condensation is around 2 hours.[1]
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition. Identifying and removing these impurities is crucial for obtaining high-purity this compound.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Removal Method |
| Unreacted Propionitrile | Incomplete reaction. | Due to its lower boiling point, unreacted propionitrile can often be removed during the solvent evaporation step under reduced pressure. |
| Unreacted Ester (e.g., Ethyl Acetate) | Incomplete reaction. | Similar to propionitrile, the starting ester can typically be removed by vacuum distillation. |
| Self-Condensation Products | Side reaction of the starting ester or nitrile. | These higher molecular weight by-products can often be separated by fractional distillation or column chromatography. |
| Hydrolysis Products (e.g., Carboxylic Acids) | Exposure of the nitrile to acidic or basic conditions during workup.[1] | An aqueous wash with a mild base (to remove acidic impurities) or a mild acid (to remove basic impurities) during the workup can be effective. Recrystallization of the final product can also be employed.[2] |
Experimental Protocol for a Typical Aqueous Workup and Purification:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding it to a mixture of ice and a dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the aqueous layer with an organic solvent such as methylene chloride or ethyl acetate.[2]
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[2]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
For further purification, recrystallization from a suitable solvent like diisopropyl ether can yield a solid product.[2]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the optimal temperature and reaction time for the synthesis of this compound?
The optimal temperature and reaction time are highly dependent on the specific synthetic route and the reagents used. Below is a summary of reported conditions for common methods:
| Synthetic Route | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |
| Ester-Nitrile Condensation | Ethyl acetate, Propionitrile | Sodium methoxide | Xylene | 150-200 | ~2 | 87[1] |
| Cyanide-Mediated Ketone Functionalization | Ketone Substrate | Sodium/Potassium cyanide | Varies | 25-80 | 0.5-3 | 60-85[1] |
| Sodium Hydride-Mediated Synthesis | 4-(benzyloxy)acetonitrile | Sodium hydride | Mineral oil | 20-50 | 12 | 31[1] |
It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup and reagent batches.
What are the key safety precautions to consider during this synthesis?
The synthesis of this compound involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Handling of Strong Bases: Sodium hydride and sodium methoxide are corrosive and react violently with water. Always handle them in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use of Cyanide Salts: If employing a cyanide-mediated route, be aware that sodium and potassium cyanide are highly toxic. Acidic conditions can generate highly toxic hydrogen cyanide gas.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Flammable Solvents: Many of the solvents used, such as xylene and toluene, are flammable. Ensure there are no ignition sources in the vicinity of the reaction setup.
-
Product Hazards: this compound itself is a flammable liquid and can be harmful if swallowed or in contact with skin. It can also cause skin and eye irritation.
Visualizations
Reaction Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via ester-nitrile condensation.
Caption: Generalized workflow for this compound synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting low product yield.
Caption: Troubleshooting logic for low yield in synthesis.
References
Sources
Troubleshooting low conversion rates in reactions with 2-Methyl-3-oxobutanenitrile.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-3-oxobutanenitrile (CAS 4468-47-7). This versatile building block, also known as 3-cyano-2-butanone, is a valuable precursor in the synthesis of a wide array of heterocyclic compounds.[1][2][3] However, its unique chemical structure, which includes both a ketone and a nitrile functional group, can present challenges in achieving high conversion rates.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use, with a focus on overcoming low reaction yields.
Troubleshooting Guide: Low Conversion Rates
Low conversion in reactions involving this compound can often be traced back to a few key areas. This guide will walk you through a systematic approach to identifying and resolving these issues.
Issue 1: Reaction Stalls or Incomplete Conversion
You've set up your reaction, and after the specified time, analysis (TLC, GC, LC-MS) shows a significant amount of unreacted this compound.
-
Suboptimal Reaction Temperature: Many condensation reactions are equilibrium-driven. Insufficient thermal energy may prevent the reaction from overcoming the activation barrier, leading to a stalled reaction. Conversely, excessive heat can lead to decomposition or side reactions.[4][5]
-
Solution: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., increments of 10-20 °C). Monitor the reaction closely for the formation of byproducts. For reactions that generate water, such as the Knoevenagel condensation, heating to reflux with a Dean-Stark trap can be effective in driving the equilibrium towards the product.[5]
-
-
Catalyst Inefficiency or Incompatibility: The choice and handling of the catalyst are critical.
-
Base Catalysts (e.g., in Knoevenagel or Guareschi-Thorpe condensations): Weak bases like piperidine, pyridine, or ammonium acetate are commonly used.[5][6] If the base is too strong, it can lead to self-condensation of this compound. If it's too weak or used in insufficient amounts, the reaction may not proceed efficiently. The catalyst may also be deactivated by acidic impurities in the starting materials or solvent.
-
Acid Catalysts (e.g., in certain cyclizations): While less common for initial condensations with this substrate, acidic conditions can lead to hydrolysis of the nitrile group or other unwanted side reactions if not carefully controlled.[1][7]
-
Solution:
-
Catalyst Screening: If conversion is low, screen a panel of catalysts with varying basicity (e.g., piperidine, triethylamine, DBU).
-
Catalyst Loading: Titrate the catalyst loading. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase it, monitoring for improvements in conversion and any increase in side products.
-
Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent degradation.
-
-
-
Solvent Effects: The solvent plays a crucial role in solvating reactants and stabilizing intermediates.
-
Polar Aprotic Solvents: For many condensation reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can enhance the reactivity of nucleophiles.[8]
-
Protic Solvents: Protic solvents like water or alcohols can solvate the nucleophile, reducing its effectiveness in some cases.[8] However, for certain green chemistry protocols, reactions can be run in ethanol or even water.[6][9]
-
Solution: If your reaction is in a non-polar solvent and conversion is low, consider switching to a polar aprotic solvent. If using a protic solvent, ensure it is appropriate for the specific reaction mechanism.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting low conversion rates.
Caption: A systematic approach to troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation with an aromatic aldehyde is showing low yield. What are the most common culprits?
A1: Low yields in Knoevenagel condensations are frequently due to issues with water removal, catalyst choice, or reactant reactivity.[5][10][11]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[5] If not removed, the equilibrium can shift back towards the reactants. Using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) is a classic and effective solution.[5]
-
Catalyst: The basicity of the catalyst is crucial. For many aldehydes, a weak base like piperidine or ammonium acetate is sufficient.[5][10] Ensure your catalyst is not deactivated.
-
Aldehyde Reactivity: Electron-withdrawing groups on the aromatic aldehyde generally increase its reactivity, while electron-donating groups can make it less reactive. If you are using a less reactive aldehyde, you may need to increase the reaction temperature or use a more active catalyst.
Q2: I am attempting a Hantzsch pyridine synthesis using this compound, but the reaction is messy with multiple products. How can I improve the selectivity?
A2: The Hantzsch synthesis is a multi-component reaction, and controlling selectivity can be challenging.[9][12][13]
-
Reaction Conditions: The classical Hantzsch synthesis can require harsh conditions and long reaction times, which can lead to side products.[9] Modern variations often use milder conditions, sometimes with microwave assistance or in aqueous media, which can improve yields and reduce side reactions.[9]
-
Stoichiometry: Ensure the stoichiometry of your reactants is precise. The reaction typically involves an aldehyde, a nitrogen source (like ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound (in this case, this compound).[9][13]
-
One-Pot vs. Stepwise: While often performed as a one-pot synthesis, if you are struggling with side reactions, consider a stepwise approach. For instance, pre-forming the enamine from this compound and ammonia before adding the aldehyde.
Q3: Can this compound undergo self-condensation?
A3: Yes, under strongly basic conditions, this compound can undergo self-condensation due to the presence of an acidic α-proton between the ketone and nitrile groups. This can lead to the formation of dimeric or polymeric byproducts, reducing the yield of the desired product. It is generally advisable to use a weak base as a catalyst and to add the base to the reaction mixture at a controlled rate.[14]
Q4: How does the purity of this compound affect my reaction?
A4: The purity of your starting materials is paramount. Impurities in this compound can have several negative effects:
-
Catalyst Poisoning: Acidic or basic impurities can neutralize your catalyst.
-
Side Reactions: Impurities may participate in side reactions, leading to a complex product mixture and making purification difficult.
-
Inaccurate Stoichiometry: If your starting material is not pure, your molar ratios will be incorrect, which can significantly impact the yield of multi-component reactions.
Always use this compound from a reputable supplier or consider purifying it by distillation if you suspect it contains impurities.
Q5: I am considering a Guareschi-Thorpe condensation to synthesize a substituted 2-pyridone. What are the key parameters to optimize?
A5: The Guareschi-Thorpe condensation is a powerful method for synthesizing 2-pyridone derivatives.[6][15][16] Key parameters for optimization include:
-
Nitrogen Source: Ammonia or an ammonium salt is typically used as the nitrogen source.[15][17] Ammonium carbonate in an aqueous medium has been shown to be an effective and green alternative.[17]
-
Reaction Medium: While traditionally performed in organic solvents like ethanol, recent methods have demonstrated success in aqueous media, which can simplify workup and be more environmentally friendly.[6][17]
-
pH Control: In aqueous systems, the pH can play a critical role in the reaction's success.[17]
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol provides a starting point for optimizing the Knoevenagel condensation between this compound and a generic aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene (Anhydrous)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the round-bottom flask with the Dean-Stark trap and reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is complete when no more water is collected in the trap and the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute HCl to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine (5-10 mol%) | A weak base that is effective for this transformation without promoting significant side reactions. |
| Solvent | Toluene | Forms an azeotrope with water, allowing for its removal via a Dean-Stark trap to drive the reaction to completion. |
| Temperature | Reflux | Provides sufficient energy for the reaction and facilitates the removal of water. |
| Monitoring | TLC, GC, Water collection | Allows for tracking the consumption of starting materials and determining the reaction endpoint. |
Visualizing a Key Reaction: Hantzsch Pyridine Synthesis
The Hantzsch synthesis provides a pathway to dihydropyridines, which can be oxidized to pyridines.
Caption: Key intermediates in the Hantzsch pyridine synthesis.
References
-
Guareschi-Thorpe Condensation. (URL: [Link])
-
Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. - ResearchGate. (URL: [Link])
-
Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). (URL: [Link])
-
2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem. (URL: [Link])
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: [Link])
-
Guareschi–Thorpe condensation | Request PDF - ResearchGate. (URL: [Link])
-
Hantzsch Pyridine Synthesis | PDF - Scribd. (URL: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of biologically active heterocyclic compounds from β- diketones - ACG Publications. (URL: [Link])
-
Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives - ResearchGate. (URL: [Link])
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (URL: [Link])
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL: [Link])
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. (URL: [Link])
-
and each portion is treated separately with one-third of the methyl alcohol-sulfuric acid mixture, with constant shaking and thorough mixing - Organic Syntheses Procedure. (URL: [Link])
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (URL: [Link])
-
recent developments in knoevenagel condensation reaction: a review. (URL: [Link])
-
Cas no 4468-47-7 (this compound). (URL: [Link])
Sources
- 1. Buy this compound | 4468-47-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Hantzsch Pyridine Synthesis | PDF | Pyridine | Ammonia [scribd.com]
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Recrystallization methods for purifying solid derivatives of 2-Methyl-3-oxobutanenitrile.
Technical Support Center: Purifying Solid Derivatives of 2-Methyl-3-oxobutanenitrile
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging compounds. Derivatives of this compound, a class of polar β-ketonitriles, often present unique recrystallization hurdles due to their functionality and physical properties. This guide is designed to provide practical, in-depth solutions to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process. Each answer provides a step-by-step resolution based on established physicochemical principles.
Q1: My compound has "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: "Oiling out" is one of the most common issues when recrystallizing polar organic molecules, especially those with lower melting points.[1][2][3] This phenomenon occurs when the dissolved solid separates from the solution as a liquid phase rather than a solid crystalline lattice.[2][4] The primary cause is that the temperature of the solution at the point of saturation is higher than the melting point of your compound.[1][4] Impurities can also significantly depress the melting point of your solid, exacerbating this issue.[3][4]
An oil is undesirable because impurities are often more soluble in the oily product than in the solvent, defeating the purpose of purification.[4]
Immediate Corrective Actions:
-
Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent completely.
-
Add More Solvent: Add a small amount (e.g., 5-10% of the total volume) of the hot solvent to the solution. This increases the total volume and lowers the saturation temperature, giving your compound a chance to crystallize at a temperature below its melting point.[1][4] If using a mixed-solvent system, add more of the "good" solvent (the one in which your compound is more soluble).[4]
-
Ensure Slow Cooling: This is critical. Rapid cooling is a major contributor to oiling out.[5] Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring.[4] Do not place it directly into an ice bath. Very slow cooling can be achieved by leaving the hot flask on a hotplate that is turned off, allowing it to cool with the plate.[1]
-
Induce Crystallization: Once at room temperature, if no crystals have formed, gently scratch the inside of the flask just below the solvent surface with a clean glass rod.[6] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch if available.[6]
If these steps fail, you may need to reconsider your solvent system entirely. Choose a solvent with a lower boiling point to ensure the solution cools below the compound's melting point well before saturation.[7]
Q2: I have very few crystals, and my recovery yield is extremely low. What are the likely causes?
A2: A low yield is a frustrating but solvable problem. The fundamental principle of recrystallization is the difference in solubility of your compound in a hot versus a cold solvent.[8][9] Any deviation from the ideal process can lead to significant product loss.
Common Causes and Solutions:
-
Excess Solvent: This is the most frequent error.[1] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[6][10]
-
Solution: If you still have the mother liquor, try boiling off a portion of the solvent (e.g., 20-30%) under a fume hood and then repeat the cooling process. For future experiments, use the absolute minimum amount of near-boiling solvent required to fully dissolve your solid.[6]
-
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose a substantial amount of product.
-
Solution: Use a stemless funnel to prevent it from clogging. Also, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before pouring your solution through.[11] Adding a small excess of hot solvent (5-10%) before filtering can also help keep the product dissolved.[12] This excess can be boiled off later.
-
-
Incomplete Cooling: Failing to cool the solution sufficiently means more of your product will remain dissolved.
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will re-dissolve some of your product.[6]
-
Solution: Wash your crystals on the filter with a minimum amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.[13]
-
Q3: My solution has cooled, but no crystals have formed at all. What should I do?
A3: This is typically due to one of two reasons: you've used too much solvent, or the solution is supersaturated.[1][6] A supersaturated solution contains more dissolved solute than it should theoretically be able to hold at that temperature, and it requires a nucleation event to trigger crystallization.[1]
Troubleshooting Steps:
-
Induce Nucleation: As a first step, try to provide a surface for crystals to begin forming.
-
Reduce Solvent Volume: If nucleation techniques don't work, it's highly likely that too much solvent was used.[1] Gently heat the solution to boil off some of the solvent. Reduce the volume by about 20% and then allow it to cool again slowly.
-
Flash Cooling (Last Resort): Sometimes, placing the flask in an ice-salt bath for a short period can induce crystallization.[1] However, be aware that this rapid cooling can trap impurities, so the resulting crystals may be less pure.[5]
Troubleshooting Workflow: Oiling Out
Below is a logical workflow to diagnose and solve the problem of a compound oiling out during recrystallization.
Caption: A decision-making workflow for troubleshooting when a compound oils out.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my this compound derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low (room or ice-bath) temperatures.[6][9] For polar compounds like β-ketonitriles, you should start by testing polar solvents. The principle of "like dissolves like" is a good starting point.[6]
Solvent Selection Workflow:
-
Literature Search: Check databases like SciFinder or Reaxys to see if recrystallization conditions have been reported for your compound or structurally similar ones.[8] For instance, the parent compound this compound has been recrystallized from diisopropyl ether.[14]
-
Small-Scale Solubility Tests: If no data is available, test a range of solvents with varying polarities. Place about 20-30 mg of your crude solid into several small test tubes and add ~0.5 mL of a different solvent to each.[11][15]
-
Good Candidates: The solid should be largely insoluble at room temperature but dissolve completely upon heating.[10]
-
Poor Candidates: Solvents that dissolve the compound completely at room temperature are unsuitable.[10] Solvents that fail to dissolve the compound even when boiling are also unsuitable.[10]
-
-
Consider Mixed-Solvent Systems: If no single solvent is ideal, use a solvent pair.[7] This typically consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[8]
-
Common Pairs for Polar Compounds: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane.[8][16]
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution just begins to turn cloudy (turbid). Add another drop or two of the hot "good" solvent to re-clarify the solution, then allow it to cool slowly.[3]
-
| Solvent | Polarity | Boiling Point (°C) | Suitability for β-Ketonitriles |
| Water | Very High | 100 | May be a good "poor" solvent in a mixed system.[16] |
| Ethanol | High | 78 | Often a good "good" solvent; forms effective pairs with water.[16] |
| Acetone | High | 56 | Excellent solvent, but its low boiling point may limit the solubility differential.[17] |
| Ethyl Acetate | Medium | 77 | Good general-purpose solvent, often paired with hexane.[17] |
| Diisopropyl Ether | Low | 68 | Reported for the parent compound, good for moderately polar solids.[14] |
| Hexane | Very Low | 69 | Good "poor" solvent for pairing with more polar solvents.[16] |
Q2: What is the impact of the cooling rate on the purity and size of my crystals?
A2: The rate of cooling directly influences the purity and size of the resulting crystals.
-
Slow Cooling: Allowing the solution to cool gradually and undisturbed is essential for forming large, well-ordered crystals.[5] The crystallization process is an equilibrium phenomenon where molecules of your compound slowly deposit onto a growing crystal lattice, selectively excluding impurity molecules. This slow, ordered process results in higher purity.[9]
-
Rapid Cooling ("Crashing Out"): Cooling the solution too quickly (e.g., by putting a hot flask directly into an ice bath) forces the solid to precipitate rapidly.[5] This process traps impurities within the hastily formed crystal lattice, resulting in a less pure solid, often with a fine, powdery appearance.[5]
For the highest purity, always allow the solution to cool to room temperature on its own before moving it to an ice bath for maximum recovery.[6]
General Recrystallization Protocol for a this compound Derivative
This protocol assumes a mixed-solvent system of Ethanol and Water has been identified as suitable from preliminary tests.
Materials:
-
Crude solid derivative (e.g., 1.0 g)
-
Ethanol (Good Solvent)
-
Deionized Water (Poor Solvent)
-
Erlenmeyer flasks (2), Beakers
-
Hotplate, Glass stirring rod
-
Stemless funnel, Fluted filter paper
-
Büchner funnel, Filter flask, Vacuum source
Procedure:
-
Dissolution: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask. Add a boiling chip. On a hotplate in a fume hood, add the minimum volume of hot ethanol dropwise while swirling until the solid just dissolves. Record this volume.
-
Hot Filtration (if necessary): If insoluble impurities are present, add an extra ~10% ethanol to prevent premature crystallization. Pre-heat a second flask containing a stemless funnel and fluted filter paper with a small amount of boiling ethanol. Filter the hot solution quickly. Boil off the excess ethanol from the filtrate until the solution is again minimal and saturated.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until you observe a persistent cloudiness. Then, add 1-2 drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. You should observe crystal formation over 15-20 minutes.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield of crystals.
-
Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol/water mixture. Collect the crystals by vacuum filtration.
-
Washing: With the vacuum off, add a small portion (~2-3 mL) of ice-cold ethanol/water to the crystals to wash away the impure mother liquor. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Leave the crystals in the funnel with the vacuum on for 5-10 minutes to pull air through and help them dry. Then, transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. Determine the final mass and calculate the percent recovery. A melting point determination can confirm an increase in purity (a sharper, higher melting point range).[7]
References
- Recrystallization. (n.d.).
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). National Taiwan University. Retrieved from [Link]
-
RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
What are the most important factors in selecting a solvent for recrystallization? (n.d.). Homework.Study.com. Retrieved from [Link]
-
What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
UNIT 11 RECRYSTALLISATION AND MELTING POINT DETERMINATION. (n.d.). eGyanKosh. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]
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Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved from [Link]
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Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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2-Methyl-3-butenenitrile. (n.d.). PubChem. Retrieved from [Link]
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What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? (2016, April 15). ResearchGate. Retrieved from [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]
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For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved from [Link]
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Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. Retrieved from [Link]
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Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. Retrieved from [Link]
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Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). Bentham Science. Retrieved from [Link]
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A high-yielding preparation of beta-ketonitriles. (n.d.). PubMed. Retrieved from [Link]
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Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound at ₹ 1000/kg in Hyderabad. (n.d.). IndiaMART. Retrieved from [Link]
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Identifying and removing impurities from 2-Methyl-3-oxobutanenitrile via chromatography.
Welcome to the technical support center for the purification of 2-Methyl-3-oxobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this versatile chemical intermediate. Our goal is to provide practical, in-depth solutions in a direct question-and-answer format, grounded in established scientific principles.
Introduction to this compound Purification
This compound (C₅H₇NO, MW: 97.12 g/mol ) is a valuable building block in organic synthesis, notable for its dual ketone and nitrile functional groups.[1] Its utility in producing pharmaceuticals and heterocyclic compounds hinges on its purity.[1] However, impurities from its synthesis—often involving starting materials like propionitrile and ethyl acetate, or reagents such as sodium cyanide—can complicate downstream applications.[1][2]
Chromatography is the primary method for removing these impurities. The compound's polarity, conferred by the nitrile and ketone moieties, dictates the choice of chromatographic technique and presents unique separation challenges. This guide provides troubleshooting strategies and frequently asked questions to help you achieve high purity for your this compound samples.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chromatographic purification process.
General Chromatography & Method Development
Question: I'm starting my purification. Should I use Normal-Phase or Reversed-Phase chromatography?
Answer: The choice depends on the polarity of your impurities relative to the target compound, this compound.
-
Start with Normal-Phase (NP) Chromatography: This is often the most intuitive choice for polar compounds like this compound.[3][4] NP chromatography uses a polar stationary phase (typically silica gel) and a non-polar mobile phase.[5] It is excellent for separating compounds with different polar functional groups. If your impurities are significantly less polar than your product, they will elute first, providing a clean separation.
-
Consider Reversed-Phase (RP) Chromatography: RP-HPLC is a powerful and widely used technique that separates molecules based on hydrophobicity.[6][7] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[8][9] If your impurities are more polar than this compound (e.g., salts or very polar starting materials), they will elute first in an RP system.
Decision Workflow: NP vs. RP Chromatography
Caption: Workflow for choosing between NP and RP chromatography.
Normal-Phase Chromatography (Flash & Column)
Question: My compound is stuck at the baseline on the silica TLC plate (Rf ≈ 0). What should I do?
Answer: This indicates that your mobile phase is not polar enough to move the highly polar this compound off the silica gel. The strong interactions between your polar compound and the polar stationary phase are preventing its elution.
-
Causality: Silica gel is acidic and highly polar. The ketone and nitrile groups in your molecule are hydrogen bond acceptors, causing strong adsorption.
-
Solution: You need to increase the polarity of your eluent.
-
Increase Polar Solvent Ratio: Gradually increase the percentage of the more polar solvent in your mixture. For a hexane/ethyl acetate system, increase the ethyl acetate concentration (e.g., from 20% to 50%).[10]
-
Switch to a Stronger Polar Solvent: If increasing the ratio is ineffective, switch to a more polar solvent system. A common next step is to use methanol (MeOH) in dichloromethane (DCM) or ethyl acetate. Start with a low percentage, such as 1-5% MeOH in DCM.[10]
-
Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel stationary phase.[10]
-
Question: My compound seems to be degrading on the silica column. How can I confirm this and what can I do to prevent it?
Answer: Degradation on silica is a common issue for compounds that are sensitive to acid, as standard silica gel is inherently acidic.[11]
-
Confirmation (2D TLC): You can check for instability by running a 2D TLC plate.[11]
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in one direction with your chosen eluent.
-
Dry the plate completely, rotate it 90 degrees, and run it again in the second dimension using the same eluent.
-
Result: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[11]
-
-
Solutions:
-
Neutralize the Silica: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent acid-catalyzed degradation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded phase like a cyano (CN) column, which can be used in normal-phase mode.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Question: My polar compound, this compound, is not retained on my C18 column and elutes in the void volume. What are my options?
Answer: This is a classic problem known as "polar breakthrough," where a polar analyte has insufficient hydrophobic interaction with the non-polar C18 stationary phase.[13]
-
Causality: The mobile phase (e.g., high percentage of water) is highly polar, and your polar compound prefers to stay in the mobile phase rather than interacting with the hydrophobic C18 chains.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a very high percentage of the aqueous component (e.g., 95-100% water with a buffer) and run a very shallow gradient or isocratic elution. This maximizes the retention of polar compounds.[13]
-
Switch to a "Polar-Endcapped" C18 Column: These columns are specially designed with modified surface chemistry to improve retention for polar analytes and prevent phase collapse in highly aqueous mobile phases.
-
Use a Different Stationary Phase:
-
Cyano (CN) Column: In reversed-phase mode, a CN column is the most polar and least retentive option, offering unique selectivity for polar compounds compared to C18.[12][14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like bare silica or an amino phase) with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of water.[15] In HILIC, a water layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.
-
-
Question: I'm observing shifting retention times in my HPLC analysis. What is causing this instability?
Answer: Fluctuating retention times are a common sign that your HPLC system or method is not fully equilibrated or stable.[16][17]
-
Common Causes & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection, especially when switching between different mobile phases.[17]
-
Mobile Phase Composition: Inaccurately prepared mobile phases can cause drift. Always use precise measurements (graduated cylinders or mass) and ensure solvents are fully mixed. If using a gradient mixer, ensure the pumps are primed and functioning correctly.[16]
-
Temperature Fluctuations: Column temperature significantly affects retention. Use a column oven to maintain a constant, stable temperature. A 1°C change can alter retention times by 1-2%.[16]
-
pH Changes in Mobile Phase: If using buffers, ensure their pH is stable and that they are prepared fresh to avoid microbial growth, which can alter pH and clog the system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be trying to separate from this compound?
Based on common synthesis routes, you should anticipate the following:
-
Unreacted Starting Materials: Propionitrile, ethyl acetate.[1][2]
-
Reagents/Catalysts: Residual base (e.g., sodium methoxide) or cyanide salts.[1]
-
By-products: Products from self-condensation of the starting materials or other side reactions.
-
Degradation Products: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially converting the nitrile to a carboxylic acid or amide.[1]
Q2: What is a good starting point for a flash chromatography protocol?
This protocol provides a systematic approach to developing a purification method.[18][19]
Experimental Protocol: Flash Chromatography Method Development
-
TLC Analysis (Method Scouting):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity. A good starting point is 20% ethyl acetate in hexane.[10]
-
Goal: Find a solvent system that gives your product an Rf value of approximately 0.2-0.35, with good separation from all impurities.[18]
-
-
Column Packing:
-
Select a column size appropriate for your sample mass (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude sample mass).[19]
-
Pack the column with silica gel, typically as a slurry in the least polar solvent of your mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Liquid Loading: If your compound is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it carefully onto the top of the column.[19]
-
Dry Loading (Recommended): Dissolve your crude material in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Load this powder onto the top of the packed column. This method often results in sharper bands and better separation.[18]
-
-
Elution:
-
Begin eluting with your chosen mobile phase, applying positive pressure (air or nitrogen).[19]
-
You can run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Collect fractions and monitor their composition by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Workflow: Flash Chromatography
Caption: Basic troubleshooting steps for flash chromatography.
Q3: What safety precautions are necessary when handling this compound?
This compound is a hazardous substance and must be handled with care.
-
GHS Hazards: It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[20]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[21]
-
Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[21][22] Mixing nitriles with strong oxidizing acids can lead to violent reactions.[22][23]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat and ignition sources.[21][24]
Data Summary Table: Common Chromatographic Solvents
| Solvent System | Polarity | Typical Use Case |
| Normal-Phase (Silica Gel) | ||
| Hexane / Ethyl Acetate | Low to Medium | Standard system for moderately polar compounds.[10] |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that are poorly soluble or retained in Hex/EtOAc.[10] |
| Reversed-Phase (C18) | ||
| Water / Acetonitrile | High | Most common RP system; good for a wide range of polarities.[6][8] |
| Water / Methanol | High | Alternative to acetonitrile; offers different selectivity.[6][8] |
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536905, this compound. Retrieved January 16, 2026, from [Link]
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved January 16, 2026, from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved January 16, 2026, from [Link]
- MAC-MOD Analytical. (n.d.). CN (aka CYANO or NITRILE) HPLC Phases. Retrieved January 16, 2026, from a document available on their website.
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved January 16, 2026, from [Link]
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Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved January 16, 2026, from [Link]
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Chemsrc. (2025, August 25). This compound | CAS#:4468-47-7. Retrieved January 16, 2026, from [Link]
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 16, 2026, from [Link]
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Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved January 16, 2026, from [Link]
- University of Cape Town. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 16, 2026, from [Link]
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Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved January 16, 2026, from [Link]
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MOLBASE. (n.d.). This compound|4468-47-7. Retrieved January 16, 2026, from [Link]
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Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27909, 2-Methyl-3-butenenitrile. Retrieved January 16, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 16, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
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- Dytek. (n.d.). SAFETY DATA SHEET - Dytek® 2M3BN.
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National Institutes of Health. (2022, June 16). Programming a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Retrieved January 16, 2026, from [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved January 16, 2026, from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 16, 2026, from [Link]
- MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
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JoVE. (2023, April 30). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved January 16, 2026, from [Link]
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IndiaMART. (n.d.). This compound at ₹ 1000/kg in Hyderabad. Retrieved January 16, 2026, from [Link]
- Gelest, Inc. (2016, December 28). 2-METHYL-3-BUTENENITRILE, tech-95.
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Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved January 16, 2026, from [Link]
- Fluorochem. (n.d.). This compound.
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MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved January 16, 2026, from [Link]
- World Journal of Pharmaceutical Research. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic.
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Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-oxobutanenitrile
Welcome to the technical support guide for the synthesis of 2-Methyl-3-oxobutanenitrile (CAS 4468-47-7). This document is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable synthesis from the lab bench to pilot and production scales. As a versatile intermediate in the synthesis of heterocyclic compounds for pharmaceuticals and other fine chemicals, mastering its production is crucial.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when first approaching the scale-up of this synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial method is a base-catalyzed condensation reaction, analogous to a Claisen condensation, between an acetate ester (e.g., ethyl acetate or n-butyl acetate) and propionitrile.[1] A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α-carbon of propionitrile, generating a nucleophilic enolate that subsequently attacks the ester carbonyl.[1][3] The reaction typically requires stoichiometric amounts of base because the resulting β-ketonitrile product is more acidic than the starting propionitrile, trapping the product as its enolate salt.[1]
Q2: What are the critical process parameters that I need to control during scale-up?
A2: Success in scaling up this synthesis hinges on the precise control of several key parameters:
-
Temperature: The reaction is often run at elevated temperatures (e.g., 80-150°C) to drive it to completion, but this must be balanced against the risk of thermal decomposition and side reactions.[1] Hot spots in the reactor are a major concern.
-
Base Stoichiometry and Addition: Using slightly more than one equivalent of base is often necessary. The rate of addition of reactants to the base suspension is critical to control the exotherm and minimize side reactions.
-
Anhydrous Conditions: Strong bases like sodium hydride react violently with water. Moisture will consume the base, reduce yield, and can create significant safety hazards. All solvents and reagents must be rigorously dried.[3][4]
-
Agitation: Efficient stirring is mandatory to maintain a homogenous slurry (especially with sodium hydride), ensure effective heat transfer, and prevent localized overheating which can lead to runaway reactions and product degradation.
Q3: What are the primary safety hazards associated with this process at scale?
A3: The scale-up of this synthesis introduces significant safety challenges that must be managed with robust engineering controls and strict protocols.
-
Reagent Hazards: Sodium hydride is a flammable solid that is highly reactive and requires handling under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Solvent Hazards: Toluene, a common solvent for this reaction, is flammable and poses health risks.[3][4]
-
Product Toxicity: The final product, this compound, is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5][6] Furthermore, nitrile-containing compounds may be partially metabolized to cyanide in the body, requiring careful handling and appropriate personal protective equipment (PPE).[7][8]
-
Reaction Exotherm: The condensation reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a dangerous thermal runaway.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most probable causes and how can I fix them?
A1: Low yield is a common problem during scale-up. The cause can often be traced to one of several factors. The following logical workflow can help diagnose the issue.
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Managing exothermic reactions during the synthesis of 3-oxonitriles.
Technical Support Center: Synthesis of 3-Oxonitriles
A Guide to Proactive and Reactive Management of Reaction Exotherms
Welcome to the technical support center for the synthesis of 3-oxonitriles (β-ketonitriles). This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these valuable intermediates. The synthesis of 3-oxonitriles, often via Claisen-type condensations of esters and nitriles, is notoriously exothermic.[1][2][3][4][5] An uncontrolled release of heat can lead to thermal runaway, characterized by a self-accelerating reaction that poses significant safety risks and compromises product yield and purity.[6][7][8][9]
This document provides in-depth, field-proven insights in a question-and-answer format to help you proactively manage and reactively troubleshoot thermal events during your experiments.
Part 1: Proactive Exotherm Management
Effective management begins with proper planning. Understanding the factors that influence heat generation and dissipation is the first line of defense against a thermal runaway.
FAQ 1: How does my choice of base impact the reaction exotherm?
The selection of the base is critical as it directly influences the rate of enolate formation, which is often the heat-generating step.[3] Stronger bases can accelerate the reaction, leading to a rapid release of heat that may overwhelm the cooling capacity of your system.
Causality Explained: The reaction is driven by the deprotonation of the α-carbon of the nitrile or ester.[10][11] A stronger base (lower pKa of the conjugate acid) will deprotonate the substrate faster, leading to a higher concentration of the reactive enolate and a more rapid, intense exotherm. Weaker bases, while potentially leading to longer reaction times, offer a more controlled, slower rate of heat generation.
Comparative Data on Common Bases:
| Base | Typical pKa (Conjugate Acid) | Characteristics & Exotherm Risk |
| Sodium Hydride (NaH) | ~36 | High Risk. A very strong, non-nucleophilic base that reacts quickly.[10][11] The reaction can be difficult to control, especially on a larger scale. |
| Lithium Diisopropylamide (LDA) | ~36 | High Risk. Similar to NaH in strength but offers better solubility. The exotherm can still be very sharp and requires slow addition at low temperatures. |
| Sodium Ethoxide (NaOEt) | ~16 | Moderate Risk. A classic base for Claisen condensations.[4] Its lower basicity compared to NaH or LDA results in a more manageable exotherm. |
| Potassium tert-Butoxide (KOtBu) | ~17 | Moderate to High Risk. Stronger than NaOEt and very effective, but can still produce a significant exotherm.[10] |
Recommendation: For initial trials and scale-up, consider starting with a weaker base like sodium ethoxide to establish a thermal profile. If stronger bases are necessary for reactivity, stringent temperature and addition controls are mandatory.
FAQ 2: What is the role of the solvent in dissipating heat?
The solvent is not merely a medium for the reaction; it is an active component of your thermal management system. It functions as a heat sink, absorbing the energy released during the reaction and transferring it to the cooling apparatus.[12][13][14]
Causality Explained: Solvents with a higher heat capacity can absorb more energy for a given temperature increase. Furthermore, a solvent with a high boiling point provides a wider operating window and can help prevent the reaction from boiling over in the event of a temperature spike.[14] Efficient stirring is crucial to ensure the heat is distributed throughout the solvent and transferred effectively.[15]
Key Solvent Properties for Thermal Control:
-
High Heat Capacity: Acts as a thermal buffer.
-
High Boiling Point: Provides a safety margin against boiling over.
-
Good Thermal Conductivity: Facilitates heat transfer to the reactor walls and cooling system.
Recommendation: Choose a solvent that is not only chemically compatible with your reaction but also possesses favorable thermal properties. Aprotic polar solvents like THF are common, but for larger scales, consider higher-boiling alternatives like toluene if compatible.[10][11]
FAQ 3: How does the rate of reagent addition affect temperature control?
The rate of addition is one of the most effective tools for controlling an exotherm. In a semi-batch process, the goal is to ensure the rate of heat generation from the reaction does not exceed the rate of heat removal by the cooling system.[16][17]
Causality Explained: A rapid addition of a limiting reagent leads to its accumulation. If the reaction then initiates, this accumulated reagent can react all at once, causing a sudden and uncontrollable spike in temperature and pressure.[15][16] Slow, controlled addition ensures that the reagent reacts as it is added, keeping the concentration of reactive species low and the heat generation rate steady and manageable.[7][18]
Part 2: Reactive Troubleshooting: Responding to Thermal Events
Even with careful planning, unexpected thermal events can occur. Knowing how to respond quickly and safely is paramount.
FAQ 4: My reaction temperature is rising uncontrollably. What are the immediate steps?
An uncontrolled temperature rise is the primary indicator of a potential thermal runaway.[6][9] Immediate and decisive action is required.
Immediate Action Protocol:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reactor. This is the fastest way to stop feeding the reaction.[16]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity. If using an ice bath, add more ice and salt to lower its temperature.
-
Ensure Agitation: Check that the stirrer is functioning correctly. Efficient agitation is vital for heat transfer to the cooling surfaces.[15]
-
Prepare for Emergency Quench: If the temperature continues to rise exponentially despite these measures, prepare to quench the reaction. Have a pre-determined quenching agent ready.
FAQ 5: I'm observing significant side-product formation. Could this be related to poor temperature control?
Yes, absolutely. Many side reactions have a higher activation energy than the desired reaction and are therefore favored at elevated temperatures.
Causality Explained: In the synthesis of 3-oxonitriles, a common side reaction is the Thorpe-Ziegler reaction, which is the self-condensation of the starting nitrile.[10][19][20][21] This intermolecular reaction can compete with the desired Claisen-type condensation, especially at higher temperatures where reaction rates increase non-selectively.[10][11] Poor temperature control can lead to localized "hot spots" where these side reactions are accelerated, reducing the yield and purity of the 3-oxonitrile.
FAQ 6: How can I safely quench a runaway reaction involving strong bases?
Quenching is an emergency procedure to rapidly stop a reaction by introducing a substance that deactivates the reactive species. This must be done with extreme caution, as the quenching process itself can be exothermic.
Causality Explained: Quenching a strong base like NaH or LDA with a protic substance like water or a primary alcohol is highly exothermic and can cause violent gas evolution and splashing.[22] The key is to use a less reactive quenching agent first and to add it slowly to a cooled reaction mixture.[23][24]
Recommended Quenching Protocol:
-
Cool the Reaction: Before adding any quenching agent, cool the reaction vessel in an ice/acetone bath.[24]
-
Slow Addition of a Weak Acid/Alcohol: Begin by slowly adding a less reactive alcohol, such as isopropanol or sec-butanol, via a dropping funnel.[23][25][26]
-
Monitor for Gas Evolution: Add the quenching agent at a rate that keeps the gas evolution under control.[23][24]
-
Sequential Addition: Once the reaction with the first alcohol subsides, you can proceed to a more reactive one like ethanol, followed by methanol, and finally, very cautiously, water.[23][25]
-
Final Neutralization: After the reaction is fully quenched, the basic solution can be neutralized with a suitable acid solution, such as 3 M HCl or citric acid.[23]
Part 3: Protocols & Visualizations
Experimental Protocol: Setup for Controlled Exothermic Reaction
This protocol outlines a standard laboratory setup for a 1L scale reaction where controlled addition and temperature monitoring are critical.
-
Reactor Setup:
-
Equip a 1L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple connected to a digital reader, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (e.g., ice-water or a cryo-cooler) of sufficient size.
-
-
Inert Atmosphere:
-
Purge the system with an inert gas (Nitrogen or Argon) to prevent side reactions with moisture or oxygen, especially when using bases like NaH.
-
-
Initial Charge:
-
Charge the flask with the solvent and one of the reactants (typically the less reactive one, e.g., the ester).
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C).
-
-
Controlled Addition:
-
Load the second reactant (e.g., the nitrile/base mixture) into the dropping funnel.
-
Begin adding the reactant dropwise, monitoring the internal temperature closely via the thermocouple.
-
Adjust the addition rate to maintain the temperature within a pre-defined range (e.g., ±2 °C of the setpoint).
-
-
Monitoring and Completion:
-
Continuously monitor the temperature throughout the addition. If the temperature exceeds the set limit, pause the addition until it returns to the desired range.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time, monitoring for any post-addition exotherm.
-
-
Work-up:
-
Proceed with a controlled quench as described in FAQ 6.
-
Visual Diagrams
Diagram 1: Proactive Exotherm Management Workflow
Caption: A workflow for proactively managing reaction exotherms.
Diagram 2: Runaway Reaction Feedback Loop
Caption: The positive feedback cycle of a thermal runaway reaction.
References
- Chemical Reaction Hazard Assessment. Prime Process Safety Center.
- Use of Solvents. ACS GCI Pharmaceutical Roundtable.
- What are the functions of a solvent?
- Chemical Reaction Hazard Testing. DEKRA Process Safety.
- Chemical Reaction Hazards Testing & Thermal Screening. Sigma-HSE.
- What is He
- Heat flow calorimetry - applic
- Quenching Reactive Metal Still Bottoms Standard Oper
- quenching-solvent-drying-still-bottoms.doc. University of California, Irvine.
- Why are solvents typically required in a reaction? ECHEMI.
- Quenching Solvent Drying Still Bottoms. University of Washington.
- Quenching of Water Reactive Materials. The Sarpong Group, UC Berkeley.
- Common Standard Operating Procedure for work with... Quenching of pyrophoric substances and waste. University of Notre Dame.
- Claisen Condensation: Mechanism & Reaction. StudySmarter.
- Claisen Condensation and Dieckmann Condens
- What Is The Role Of A Solvent In A Chemical Reaction? ReAgent.
- Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Biochemistry, Dissolution and Solubility.
- Thorpe reaction. Wikipedia.
- Thorpe reaction. Grokipedia.
- Claisen condens
- Control Strategies For Managing Exothermic Reactions In Flow.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET.
- Review on loss prevention of chemical reaction thermal runaway Principles and applic
- Chemical reaction hazards and the risk of thermal runaway. INDG254.
- Claisen Condens
- Managing exothermic reactions in the synthesis of 3,3'-Thiodipropionitrile. Benchchem.
- Thorpe reaction. L.S.College, Muzaffarpur.
- Runaway reactions, case studies, lessons learned. ARIA.
- Thorpe-Ziegler Reaction.
- Claisen Condens
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-3-oxobutanenitrile and Ethyl Acetoacetate
Introduction: The Subtle Distinction Between β-Keto Ester and β-Keto Nitrile
In the landscape of synthetic organic chemistry, active methylene compounds are indispensable building blocks for carbon-carbon bond formation. Among these, ethyl acetoacetate (EAA) is a canonical reagent, its utility cemented in decades of research and application in the synthesis of ketones, heterocyclic compounds, and a wide array of pharmaceutical intermediates.[1][2][3] Its reactivity is predicated on the acidity of the α-protons nestled between two carbonyl groups, facilitating the formation of a stable, nucleophilic enolate.[4][5]
This guide introduces a close relative, 2-Methyl-3-oxobutanenitrile. This molecule shares the core β-dicarbonyl-like functionality but with a critical substitution: a nitrile group replaces the ethyl ester, and a methyl group occupies the α-carbon.[6][7] These seemingly minor structural modifications have profound implications for the compound's reactivity, stability, and synthetic utility. For researchers and drug development professionals, understanding these differences is paramount for strategic molecular design and reaction optimization.[8]
This document provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect the electronic and steric factors governing their behavior and provide supporting experimental frameworks to guide practical application.
Pillar 1: Acidity and Enolate Stability - The Electronic Driving Force
The reactivity of both molecules is fundamentally governed by the ease of formation and the stability of the corresponding enolate anion. Deprotonation at the α-carbon creates a nucleophile that is the workhorse of their synthetic transformations.
The acidity of the α-proton in ethyl acetoacetate is significantly higher than that of a simple ketone, with a pKa of approximately 10.7-11.[4][9][10] This is due to the formation of a resonance-stabilized enolate where the negative charge is delocalized across the α-carbon and both carbonyl oxygens.[11]
In this compound, the α-proton is flanked by a ketone and a nitrile group. The nitrile group is a powerful electron-withdrawing group, arguably stronger than an ester. This enhanced inductive effect and the ability of the nitrogen atom to participate in resonance stabilization suggest that the α-proton of the parent compound (3-oxobutanenitrile) would be more acidic than that of EAA. The presence of an α-methyl group in this compound provides an electron-donating effect, which slightly reduces this acidity, but it is expected to remain highly acidic and readily deprotonated by common bases.
The key distinction in the enolates lies in the delocalization of the negative charge. While the EAA enolate delocalizes charge onto two oxygen atoms, the enolate of this compound delocalizes it onto one oxygen and one nitrogen atom.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The utility of these compounds is best demonstrated by their performance in cornerstone synthetic reactions. We will compare their reactivity in alkylation, acylation, and Knoevenagel condensation reactions.
Alkylation: A Tale of Two Nucleophiles
Alkylation of the enolate is a classic C-C bond-forming reaction, typically proceeding via an SN2 mechanism with an alkyl halide.[9][12]
-
Ethyl Acetoacetate: EAA can be mono- or di-alkylated because it possesses two acidic α-protons.[13] The reaction is robust, and the choice of base and solvent can be tailored. Sodium ethoxide in ethanol is a traditional choice, though stronger bases like LDA or phase-transfer catalysis methods can also be employed to influence reaction rates and minimize side reactions like O-alkylation.[9][14]
-
This compound: This compound has only one acidic α-proton and thus can only be mono-alkylated. The presence of the α-methyl group introduces steric hindrance, which can affect the rate of reaction, particularly with bulky alkyl halides. The increased acidity may allow for the use of milder bases compared to EAA, but the steric factor is a critical consideration for reaction design.
Table 1: Comparative Data for Alkylation Reactions
| Parameter | Ethyl Acetoacetate (EAA) | This compound | Rationale for Difference |
| Acidic Protons | 2 | 1 | Structural difference (unsubstituted vs. α-methyl). |
| pKa (α-H) | ~10.7-11[9][15] | Estimated < 10 | Stronger electron-withdrawing nitrile group. |
| Typical Base | NaOEt, NaH, LDA[9][13] | NaOEt, K₂CO₃, DBU | Higher acidity may permit weaker bases. |
| Reaction Scope | Mono- and di-alkylation[13] | Mono-alkylation only | Only one acidic proton available. |
| Steric Hindrance | Low | Moderate | Presence of the α-methyl group. |
| Typical Yields | Good to excellent[9] | Good (substrate dependent) | Steric hindrance may lower yields with bulky electrophiles. |
Experimental Protocol: Comparative Alkylation
This protocol provides a framework for a direct comparison of the alkylation of EAA and this compound with n-butyl bromide.
Objective: To synthesize and compare the yields of ethyl 2-acetylhexanoate and 2-methyl-2-acetylhexanenitrile.
Materials:
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Ethyl acetoacetate (EAA)
-
This compound
-
n-Butyl bromide
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base Preparation & Enolate Formation (Parallel Reactions):
-
In two separate flame-dried, three-neck round-bottom flasks equipped with a reflux condenser, nitrogen inlet, and dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol. Use equimolar amounts of NaOEt relative to the active methylene compound.
-
To Flask A, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
To Flask B, add this compound (1.0 eq) dropwise at room temperature.
-
Stir both mixtures for 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add n-butyl bromide (1.05 eq) dropwise to each flask via the dropping funnel.
-
After the addition is complete, heat both reaction mixtures to a gentle reflux.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). The disappearance of the starting material indicates reaction completion. A key comparative metric will be the time required for each reaction to reach completion.
-
-
Workup and Purification:
-
Cool the reaction mixtures to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to yield the pure alkylated products.
-
-
Analysis:
-
Determine the yield of each product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Acylation: Synthesis of 1,3,5-Tricarbonyl Systems
Acylation of these enolates, typically with an acid chloride or anhydride, is a powerful method for synthesizing more complex dicarbonyl and tricarbonyl compounds.[4][16]
-
Ethyl Acetoacetate: The C-acylation of EAA is well-established.[16] The reaction often requires specific conditions, such as using magnesium chloride and a tertiary amine base like pyridine or triethylamine, to favor C-acylation over O-acylation of the enolate.[16] The resulting product is a β,δ-triketo ester.
-
This compound: Acylation at the α-carbon is also feasible. Given the single acidic proton and the steric hindrance from the methyl group, the reaction is expected to proceed cleanly to the mono-acylated product. The resulting α-acyl-β-keto nitrile is a highly functionalized building block for heterocyclic synthesis.
Knoevenagel Condensation: Reactivity with Carbonyl Electrophiles
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, usually catalyzed by a weak base like piperidine or ammonia, to form an α,β-unsaturated product after dehydration.[17][18][19]
-
Ethyl Acetoacetate: EAA is a classic substrate for the Knoevenagel condensation. It reacts readily with aldehydes to form α,β-unsaturated keto esters.[20][21] The reaction is often high-yielding and serves as a reliable method for forming C=C bonds.[20]
-
This compound: The higher acidity of the α-proton in the keto-nitrile suggests it should be an excellent substrate for the Knoevenagel condensation, potentially reacting faster or under milder conditions than EAA. The reaction with an aldehyde would yield an α,β-unsaturated product bearing ketone, nitrile, and methyl functionalities at the double bond, a scaffold rich in synthetic potential.[6][22]
Table 2: Predicted Comparison for Knoevenagel Condensation with Benzaldehyde
| Parameter | Ethyl Acetoacetate (EAA) | This compound | Rationale for Difference |
| Nucleophilicity | Good | Excellent | Higher acidity leads to higher enolate concentration at equilibrium. |
| Catalyst | Weak amine base (e.g., piperidine)[20] | Weak amine base (potentially less catalyst needed) | Easier enolate formation. |
| Reaction Rate | Moderate to Fast | Predicted to be Faster | Higher nucleophilicity and enolate concentration. |
| Product Structure | α,β-unsaturated β-keto ester | α,β-unsaturated β-keto nitrile | Reflects the starting material structure. |
Pillar 3: Applications in Pharmaceutical and Chemical Synthesis
The choice between EAA and this compound is often dictated by the desired final product.
-
Ethyl Acetoacetate is a workhorse for producing substituted methyl ketones via the acetoacetic ester synthesis (alkylation followed by hydrolysis and decarboxylation).[13][23] It is also a key precursor for a multitude of heterocyclic drugs, including pyrazoles, pyridines, and quinolines.[2][3][24]
-
This compound and related β-keto nitriles are particularly valuable for synthesizing nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cyclization reactions. This functionality makes it a strategic starting material for pyrroles, pyrimidines, and other scaffolds relevant to drug discovery.[6][8] For instance, 3-oxobutanenitrile has been used in the synthesis of pyrrole-based drug candidates with anti-inflammatory and antituberculosis activities.[8]
Conclusion
While both ethyl acetoacetate and this compound are powerful active methylene compounds, their reactivity profiles are distinct.
-
Ethyl Acetoacetate is a versatile and predictable reagent, ideal for mono- and di-alkylation and as a gateway to substituted ketones. Its slightly lower acidity requires moderately strong bases for deprotonation.
-
This compound is a more specialized but potentially more reactive building block. Its higher acidity allows for easier enolate formation, but its utility is focused on mono-functionalization due to the α-methyl group, which also introduces steric considerations. Its true strength lies in the synthetic versatility of the nitrile group, making it a prime candidate for the synthesis of complex, nitrogen-containing pharmaceutical targets.
For the synthetic chemist, the choice is not about which is "better," but which is strategically superior for the target molecule. EAA offers a well-trodden path to a broad range of structures, while this compound provides a more direct route to highly functionalized, nitrogen-containing scaffolds.
References
Sources
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A Senior Application Scientist's Guide to Purity Assessment of 2-Methyl-3-oxobutanenitrile: A GC-MS Centric Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Methyl-3-oxobutanenitrile, a versatile building block in the synthesis of various heterocyclic compounds, is no exception.[1] Its reactive keto and nitrile functionalities make it a valuable precursor, but also susceptible to side reactions and impurity formation during synthesis.[1][2] This guide provides an in-depth, GC-MS focused analysis for the purity assessment of this compound, comparing it with other orthogonal analytical techniques to provide a comprehensive quality control strategy.
The Imperative of Purity for this compound
This compound (CAS 4468-47-7) is a β-ketonitrile whose purity directly impacts the yield, impurity profile, and pharmacological activity of subsequent products.[3][4][5] Potential impurities may include unreacted starting materials (e.g., propionitrile, ethyl acetate), residual solvents (e.g., xylene, ethanol), or by-products from side reactions like self-condensation.[1] A robust analytical method is therefore essential to not only quantify the main component but also to identify and quantify these critical impurities. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary tool for this purpose due to its high resolving power and definitive identification capabilities for volatile and semi-volatile compounds.[6][7]
Core Principles: Why GC-MS is a Front-Runner
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] For a molecule like this compound, which is sufficiently volatile and thermally stable, GC-MS offers an unparalleled combination of sensitivity and specificity.[6][9]
The process begins with the injection of a sample into the GC, where it is vaporized.[8] An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column.[10] The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile carrier gas and the stationary phase, which is governed by factors like boiling point and polarity.[8] As each separated compound elutes from the column, it enters the mass spectrometer. Here, it is ionized, most commonly by Electron Ionization (EI), which bombards the molecule with high-energy electrons. This process creates a predictable and reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint.[8][11] This fingerprint can be compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for confident identification.[3][12]
Part I: A Validated GC-MS Protocol for Purity Analysis
Trustworthiness in an analytical method stems from a well-defined, validated protocol.[13][14][15] The following methodology is designed to be a self-validating system, incorporating system suitability checks to ensure reliable day-to-day performance.
Experimental Workflow Diagram
Caption: Workflow for GC-MS purity assessment.
Step-by-Step Methodology
1. Materials and Reagents:
-
Sample: this compound
-
Solvent: Dichloromethane (DCM), HPLC or GC grade.
-
Carrier Gas: Helium (99.999% purity).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[16]
2. Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of dichloromethane to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
If any particulate matter is visible, centrifuge the solution before transferring the supernatant to an autosampler vial.[16]
3. GC-MS Instrumentation and Conditions:
-
System Suitability Check: Before sample analysis, inject a standard solution of the analyte to verify system performance, including retention time stability, peak shape, and signal-to-noise ratio. This ensures the system is fit for its intended purpose.[17]
-
GC Parameters:
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Causality: A non-polar 5% phenyl-methylpolysiloxane column is chosen for its versatility and proven performance in separating a wide range of semi-volatile compounds, making it ideal for identifying unknown impurities.[18]
-
-
Inlet: Split mode (100:1 ratio) at 250 °C.[10]
-
Causality: Split injection prevents column overloading with a concentrated sample and ensures sharp chromatographic peaks. The high temperature ensures rapid and complete vaporization of the analyte.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.[10]
-
Causality: This program starts at a low temperature to resolve volatile impurities and gradually increases to elute the main analyte and any higher-boiling contaminants within a reasonable timeframe.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Causality: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable across different instruments and are well-documented in spectral libraries like NIST.[19]
-
-
Source Temperature: 230 °C.[10]
-
Mass Range: Scan from m/z 40 to 300.
-
Causality: This range is selected to capture the molecular ion of the analyte (C5H7NO, MW = 97.12 g/mol ) and its characteristic fragments, while excluding low-mass noise from the carrier gas or solvent.[3]
-
-
Solvent Delay: 2.5 minutes.[10]
-
Causality: This prevents the high concentration of the DCM solvent from entering and saturating the MS detector, which could shorten its lifespan.
-
-
4. Data Analysis and Interpretation:
-
The purity is typically assessed using the area percent method from the Total Ion Chromatogram (TIC).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify the main peak by its retention time and by matching its mass spectrum with a reference spectrum from the NIST library.[20]
-
Identify impurity peaks by searching their respective mass spectra against the NIST library.
Part II: Comparative Analysis with Orthogonal Methods
While GC-MS is a primary technique, a comprehensive purity assessment, especially in a regulated environment, often relies on using at least two orthogonal methods—techniques that measure different chemical properties.[9] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful alternatives.
Methodology Comparison Logic
Caption: Key strengths of orthogonal analytical techniques.
Performance Data Summary
The choice of analytical technique is always a trade-off between different performance characteristics. The table below provides a semi-quantitative comparison based on typical applications in a pharmaceutical or fine chemical QC lab.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Primary Application | Analysis of volatile & semi-volatile compounds.[21] | Analysis of soluble, less volatile compounds.[21] | Absolute quantitation & structural confirmation.[9] |
| Selectivity | Very High (Chromatographic + MS fragmentation) | High (Chromatographic separation) | High (Chemical shift resolution) |
| Sensitivity (Typical LOQ) | Low ppb to high ppt | Low ppm to high ppb | ~0.1% w/w |
| Impurity Detection | Excellent for process impurities & residual solvents. | Excellent for non-volatile or thermally labile impurities. | Good for impurities >0.1%, provides structural data. |
| Quantitation Principle | Relative (% Area) without specific standards. | Relative (vs. standard) or % Area. | Absolute (vs. certified internal standard). |
| Sample Throughput | Moderate (20-40 min/run).[21] | Moderate to High (10-30 min/run).[21] | Low (Requires careful prep & longer acquisition). |
| Cost & Complexity | Moderate cost, moderate complexity.[21] | Moderate cost, low to moderate complexity.[21] | High cost, high complexity. |
In-Depth Comparison
-
GC-MS Strengths and Weaknesses: GC-MS is exceptionally well-suited for identifying unknown volatile impurities due to the power of EI-MS library searching.[9] Its sensitivity is often superior to HPLC for detectable compounds. However, it is fundamentally limited to thermally stable and volatile analytes.[21] Any non-volatile impurities, such as salts or polymeric materials, will not be detected.[16]
-
HPLC-UV as an Orthogonal Method: High-Performance Liquid Chromatography with UV detection is the workhorse of the pharmaceutical industry for purity analysis.[9][22] It excels at separating non-volatile or thermally sensitive compounds that are unsuitable for GC.[21] For this compound, an HPLC method would be critical for detecting any involatile starting materials or polymeric by-products. Its primary limitation is that a compound must possess a UV chromophore to be detected, and identification without a mass spectrometer is based solely on retention time against a reference standard.[23]
-
The Role of qNMR: Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself. It is unparalleled for structural elucidation and can provide an "absolute" purity value. However, its sensitivity is significantly lower than chromatographic techniques, making it unsuitable for trace impurity analysis.[9] It serves best as a tool for certifying reference standards or for providing a highly accurate assay value of the main component.
Conclusion: An Integrated Approach
For a comprehensive and defensible purity assessment of this compound, no single technique is sufficient. An integrated approach is recommended:
-
Primary Purity & Volatile Impurities: Utilize the detailed GC-MS method as the primary tool for routine quality control. It provides excellent sensitivity and definitive identification for the most likely process-related impurities and residual solvents.
-
Orthogonal Check for Non-Volatiles: Employ a validated HPLC-UV method to screen for any non-volatile or thermally labile impurities that would be missed by GC-MS.
-
Reference Standard Certification: Use qNMR to establish the absolute purity of a reference standard batch of this compound. This certified standard can then be used for qualification and quantitation in the more routine GC and HPLC methods.
By combining the strengths of these orthogonal techniques, researchers and drug development professionals can build a robust, reliable, and scientifically sound quality control strategy, ensuring the integrity of their synthetic processes and the safety of the final products.
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 2-Methyl-3-oxobutanenitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Methyl-3-oxobutanenitrile
This compound (CAS No. 4468-47-7), a bifunctional molecule featuring both a ketone and a nitrile, stands as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique structure allows for a wide array of chemical transformations, making it a critical intermediate in the production of pharmaceuticals, agrochemicals, and functional polymers.[1] Notably, its framework is integral to the synthesis of various heterocyclic compounds, which are foundational structures in medicinal chemistry.[1] Given its industrial and research significance, the development of efficient, scalable, and robust synthetic methodologies is of paramount importance.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for this compound. Moving beyond a mere recitation of procedures, we will dissect the underlying chemical principles, evaluate the practical advantages and limitations of each route, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.
Overview of Primary Synthetic Strategies
The synthesis of β-ketonitriles like this compound is dominated by carbon-carbon bond-forming reactions that construct the core keto-nitrile framework. The most prevalent and historically significant methods can be broadly categorized into two main approaches:
-
Acylation of Nitriles: This classic approach involves the reaction of a nitrile carbanion (generated in situ) with an acylating agent, such as an ester. This is mechanistically related to the Claisen condensation.
-
Multi-Step Synthesis from Functionalized Precursors: These routes build the target molecule sequentially, often starting with a precursor that already contains a significant portion of the carbon backbone.
We will now explore these strategies in detail, providing both mechanistic rationale and actionable experimental data.
Route 1: Acylation of Propionitrile via Claisen-Type Condensation
This is arguably the most direct and widely reported method for synthesizing this compound. The core transformation is the base-catalyzed condensation of an ester, such as ethyl acetate or n-butyl acetate, with propionitrile.[1]
Mechanism and Experimental Rationale
The reaction proceeds via a Claisen-type condensation mechanism. The choice of a strong base is critical; bases like sodium methoxide or sodium hydride are required because the α-protons of propionitrile are significantly less acidic than those of β-dicarbonyl compounds.[2][3]
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate propionitrile to form the nucleophilic carbanion without significantly reacting with the ester electrophile. Sodium methoxide is effective and often used in excess to drive the equilibrium.[1]
-
Solvent: An inert, high-boiling solvent like xylene is often employed to facilitate the reaction at the required elevated temperatures (150-200°C) and to help manage the solubility of the various organic and inorganic species present.[1]
-
Temperature: High temperatures are necessary to overcome the activation energy for the deprotonation of the nitrile and the subsequent condensation reaction.
Detailed Experimental Protocol
This protocol is a representative example based on reported procedures.[1] Yields are highly dependent on specific conditions and scale.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add sodium methoxide (1.2 equivalents) and anhydrous xylene.
-
Addition: While stirring vigorously, add a mixture of propionitrile (1.0 equivalent) and ethyl acetate (1.1 equivalents) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 150-200°C) for 2-3 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Workup: Cool the mixture to room temperature and cautiously quench by pouring it over crushed ice. Acidify the aqueous solution to a pH of ~5-6 with a suitable acid (e.g., 2M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Route 2: Multi-Step Synthesis from 3-cyanobutan-2-one
This alternative route utilizes a more functionalized starting material, offering a different strategic approach that may be advantageous if the precursors are readily available. The procedure described in the literature involves the reaction of N-methylaminoacetonitrile hydrochloride with 3-cyanobutan-2-one, followed by a base-mediated cyclization/rearrangement.[4]
Pathway Rationale and Workflow
This pathway is more complex, involving an initial condensation followed by an intramolecular reaction facilitated by a strong base.
Causality of Experimental Choices:
-
Initial Condensation: The reaction between N-methylaminoacetonitrile and 3-cyanobutan-2-one is catalyzed by p-toluenesulfonic acid, a common acid catalyst for forming iminium intermediates and promoting condensation reactions.[4] Triethylamine is used as a mild base to neutralize the hydrochloride salt of the starting material.[4]
-
Solvent and Water Removal: Chloroform is used as the solvent, and a water separator (Dean-Stark apparatus) is employed to drive the initial condensation to completion by removing the water formed as a byproduct.[4]
-
Base-Mediated Rearrangement: Sodium ethylate in ethanol is a strong base used to effect the final transformation to the desired product. The elevated temperature (50°C) facilitates this step.[4]
Detailed Experimental Protocol
This protocol is adapted from a patented procedure.[4] Researchers should perform their own risk assessment before proceeding.
-
Initial Reaction: In a suitable flask, suspend N-methylaminoacetonitrile hydrochloride (7.8 g, 0.074 mol) in chloroform (70 mL).
-
Reagent Addition: Sequentially add triethylamine (10.3 mL, 0.074 mol), 3-cyanobutan-2-one (7.2 g, 0.074 mol), and p-toluenesulfonic acid (0.5 g).[4]
-
Reflux: Fit the flask with a water separator and boil the mixture for 5 hours.
-
Workup 1: After cooling, wash the mixture twice with water (10 mL each time) and dry the organic layer over sodium sulfate.
-
Solvent Removal: Remove the chloroform in vacuo. To ensure complete removal, add dry ethanol (100 mL) and concentrate in vacuo; repeat this step.
-
Second Stage: Warm the resulting oil in 1 N sodium ethylate in ethanol (100 mL) at a bath temperature of 50°C for 2 hours.[4]
-
Workup 2: Remove some of the ethanol, then add water (100 mL) and extract several times with methylene chloride.
-
Purification: Dry the combined organic extracts over sodium sulfate, concentrate on a rotary evaporator, and recrystallize the solid residue from diisopropyl ether to yield the final product.[4]
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision dictated by factors such as raw material availability, required scale, equipment, and safety considerations. The following table provides a high-level comparison of the discussed methodologies.
| Feature | Route 1: Claisen-Type Condensation | Route 2: Multi-Step Synthesis |
| Starting Materials | Propionitrile, Ester (e.g., Ethyl Acetate)[1] | N-methylaminoacetonitrile HCl, 3-cyanobutan-2-one[4] |
| Key Reagents | Strong Base (NaOMe, NaH)[1][2] | Triethylamine, p-TSA, Sodium Ethylate[4] |
| Reaction Conditions | High Temperature (150-200°C)[1] | Moderate Temperatures (Boiling CHCl₃, 50°C)[4] |
| Reported Yield | Can be high (e.g., 87%)[1] | Not specified, but likely multi-step losses |
| Scalability | Good, widely used industrial reaction type | More complex, potentially challenging to scale |
| Advantages | High atom economy, direct, high potential yield | Utilizes different starting materials, milder temps |
| Disadvantages | Requires strong, hazardous bases; high temperatures | Multi-step, more complex workup, generates more waste |
Expert Insights:
-
The Claisen-Type Condensation (Route 1) is generally the preferred method for its directness and efficiency. While it requires harsh conditions, it is a robust and well-understood transformation that is amenable to large-scale production. The high yield reported in some literature makes it economically attractive.[1]
-
The Multi-Step Synthesis (Route 2) offers an alternative pathway that avoids the very high temperatures of the Claisen route. However, its multi-step nature introduces complexity, increases the number of unit operations, and will likely result in a lower overall yield. This route would be most logical if the specific starting materials are more readily available or cost-effective than those for Route 1.
Conclusion and Future Outlook
Both the Claisen-type condensation and the multi-step synthesis from 3-cyanobutan-2-one represent viable pathways to this compound. For most applications focused on efficiency and yield, the Claisen-type condensation is the superior strategy . Its operational simplicity and high-yield potential make it the workhorse method for accessing this key intermediate.
Looking forward, the field would benefit from the development of "greener" alternatives. Research into enzymatic methods or the use of less hazardous bases like potassium tert-butoxide, which has shown promise for related β-ketonitriles, could lead to more sustainable and safer manufacturing processes.[2] Further investigation into catalytic, continuous-flow processes could also offer significant advantages in terms of safety, control, and scalability for the industrial production of this compound.
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A Senior Application Scientist's Guide to the Characterization of Novel Thiophene Scaffolds Synthesized from 2-Methyl-3-oxobutanenitrile
Introduction: The Versatility of 2-Methyl-3-oxobutanenitrile as a Synthon
In the landscape of modern drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. These structures form the core of countless therapeutic agents and functional materials. This compound (MBO), a readily available building block, offers a compelling entry point into diverse molecular architectures.[1] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a rich variety of chemical transformations.[1][2] This guide provides an in-depth, comparative analysis of the essential characterization techniques required to validate the structure and purity of a novel compound synthesized from this versatile precursor. We will move beyond a simple listing of methods to explain the strategic rationale behind the analytical workflow, ensuring a robust and self-validating characterization cascade.
For this guide, we will focus on a hypothetical, yet chemically sound, novel compound: 2-amino-4,5-dimethylthiophene-3-carbonitrile (ADTC) , synthesized via a modified Gewald reaction from MBO. This reaction is a cornerstone of thiophene synthesis and serves as an excellent model for illustrating the characterization process.
Part 1: Synthesis and Initial Assessment
The journey from starting materials to a fully characterized novel compound is a systematic process of synthesis, purification, and analysis. The initial steps are crucial for setting the stage for more advanced spectroscopic and crystallographic techniques.
The Gewald Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile (ADTC)
The synthesis begins with the base-catalyzed condensation of this compound with 2-butanone in the presence of elemental sulfur. The proposed reaction is as follows:
-
Reactants: this compound, 2-Butanone, Elemental Sulfur
-
Catalyst: A base such as morpholine or triethylamine
-
Solvent: Ethanol or Methanol
-
Outcome: A one-pot reaction yielding the target 2-aminothiophene derivative, ADTC.
The rationale for this choice is the high efficiency and atom economy of the Gewald reaction, a preferred method for generating highly substituted 2-aminothiophenes, which are privileged structures in medicinal chemistry.
Reaction Monitoring and Preliminary Purity: The Role of Thin-Layer Chromatography (TLC)
Before any advanced analysis, TLC is the workhorse for real-time reaction monitoring.[3] It provides a rapid, qualitative assessment of the reaction's progress by separating components based on polarity.
Causality in Practice: In our synthesis, the starting material MBO is more polar than the resulting thiophene product (ADTC). A non-polar mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) will show the product spot (ADTC) with a higher Retention Factor (Rf) than the starting material spots. The reaction is deemed complete upon the disappearance of the limiting reactant spot. This simple, visual confirmation prevents premature termination or unnecessary extension of the reaction time.
Experimental Protocol: Thin-Layer Chromatography
-
Plate Preparation: Use a silica gel-coated aluminum plate. Draw a faint pencil line ~1 cm from the bottom.
-
Spotting: Dissolve a micro-sample of the reaction mixture in a volatile solvent (e.g., acetone). Using a capillary tube, spot the mixture on the baseline. Also spot the starting materials as references.
-
Development: Place the plate in a sealed chamber containing the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use an iodine chamber or a potassium permanganate stain.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Part 2: Structural Elucidation - A Comparative Spectroscopic Approach
Once the crude product is isolated, a suite of spectroscopic techniques is employed. Each method provides a unique piece of the structural puzzle. The synergy between these techniques is what builds confidence in the final structural assignment.
Confirming Molecular Mass: Mass Spectrometry (MS)
The first question for any new compound is: "What is its molecular weight?". High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the answer with exceptional accuracy.[4]
Expert Insight: For ADTC (C₈H₉N₃S), the expected exact mass is 179.0517. HRMS can confirm this mass to within a few parts per million (ppm), which is crucial for determining the molecular formula and ruling out alternative structures. The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure by identifying stable fragments corresponding to logical bond cleavages.
Mapping Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] It is exceptionally powerful for tracking the transformation of functional groups from reactants to products.
Comparative Analysis:
-
Starting Material (MBO): A strong, sharp peak for the C≡N stretch is expected between 2200-2260 cm⁻¹, and a strong C=O stretch for the ketone will appear around 1715 cm⁻¹.[5][6]
-
Product (ADTC): The ketone C=O peak should be absent. The C≡N peak will persist, possibly shifted slightly due to the new electronic environment of the thiophene ring.[6] Crucially, new peaks corresponding to the N-H stretches (a pair of sharp bands around 3300-3500 cm⁻¹) of the primary amine and C=C stretches of the aromatic thiophene ring (around 1600 cm⁻¹) should appear.
This comparison provides conclusive evidence that the ketone has been consumed and the desired amine and aromatic functionalities have been formed.
Assembling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR are essential.
Expert Insight & Data Interpretation:
-
¹H NMR: This spectrum reveals the number of different types of protons and their neighboring environments. For ADTC, we would expect to see distinct singlets for the two methyl groups (at C4 and C5) and a broad singlet for the two protons of the NH₂ group. The integration of these peaks (ratio of protons) must match the proposed structure.
-
¹³C NMR: This spectrum identifies all unique carbon atoms. For ADTC, eight distinct carbon signals are expected. The chemical shifts are highly informative: the nitrile carbon (C≡N) appears in a characteristic region of 110-125 ppm.[5] The carbons of the thiophene ring will appear in the aromatic region, and the two methyl carbons will be in the aliphatic region.
The combination of ¹H and ¹³C NMR data allows for the unambiguous assembly of the molecular skeleton, confirming the precise placement of the methyl groups, the amine, and the nitrile on the thiophene ring.
Part 3: The Gold Standard - Confirmation and Purity Analysis
While spectroscopy provides overwhelming evidence, the ultimate confirmation of a novel structure comes from X-ray crystallography. Concurrently, high-performance chromatography is required to establish definitive purity, a critical parameter for any further application.
Unambiguous 3D Structure: Single-Crystal X-ray Crystallography
This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[7] It is the "gold standard" for structural confirmation, providing unequivocal proof of atomic connectivity, bond lengths, and bond angles.[8]
Trustworthiness: A successful crystal structure not only confirms the proposed constitution of ADTC but also provides its conformation in the solid state. This level of detail is unattainable by other methods and serves as the ultimate validation of the synthetic and spectroscopic work. The process, however, is contingent on the ability to grow high-quality, single crystals of the compound.
Experimental Protocol: Growing Diffraction-Quality Crystals
-
Purification: The compound must be >98% pure. Purify by column chromatography or recrystallization.
-
Solvent Selection: Screen various solvents and solvent pairs to find a system where the compound has moderate solubility.
-
Method - Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.
-
Method - Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but which is miscible with the "good" solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Harvesting: Once suitable crystals have formed, carefully remove them with a loop and mount them for analysis.[9]
Definitive Purity Assessment: High-Performance Liquid Chromatography (HPLC)
For any compound intended for biological screening or material science applications, purity is paramount. HPLC is the industry-standard technique for quantitative purity analysis.[4][10]
Expert Insight: An HPLC method using a C18 reverse-phase column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is typically developed. The sample is monitored with a UV detector at a wavelength where the analyte has maximum absorbance. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a research-grade compound, a purity of >95% is generally required, with >98% being the target for drug development candidates. The peak purity can be further assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.[11]
Experimental Protocol: Reverse-Phase HPLC Purity Analysis
-
System Preparation: Use a C18 column. The mobile phase will consist of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Sample Preparation: Prepare a stock solution of ADTC in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Method Development: Run a gradient method, for example, from 5% B to 95% B over 20 minutes, to elute all components.
-
Analysis: Inject the sample. Monitor the chromatogram at the compound's λmax (e.g., 280 nm).
-
Quantification: Integrate all peaks. Calculate purity as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Part 4: Data Synthesis and Visualization
A logical workflow and clear data presentation are essential for communicating scientific findings effectively.
Comparative Data Summary
The table below summarizes the expected (hypothetical) data from the characterization of our novel compound, ADTC, and contrasts it with the starting material, MBO.
| Technique | This compound (MBO) - Starting Material | 2-amino-4,5-dimethylthiophene-3-carbonitrile (ADTC) - Product | Interpretation |
| HRMS (m/z) | Expected [M+H]⁺: 98.0600 | Expected [M+H]⁺: 180.0590 | Confirms molecular formula and successful reaction. |
| FTIR (cm⁻¹) | ~2250 (C≡N), ~1715 (C=O) | ~3450, 3350 (N-H), ~2220 (C≡N), ~1610 (C=C, aromatic) | Disappearance of C=O and appearance of N-H and aromatic C=C confirms thiophene formation. |
| ¹H NMR (ppm) | Complex multiplet for CH, singlets for CH₃ groups | ~5.5 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) | Simple, clean spectrum consistent with the symmetric product structure. |
| ¹³C NMR (ppm) | ~205 (C=O), ~118 (C≡N), aliphatic carbons | ~160, 145, 120, 110 (Thiophene C's), ~115 (C≡N), ~15, 14 (CH₃ C's) | Absence of ketone carbon and appearance of aromatic carbons confirms the ring system. |
| HPLC Purity | N/A (Reagent Grade) | Retention Time: 8.5 min; Purity: >98% | Provides quantitative confirmation of high purity suitable for further studies. |
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical flow of the characterization process.
Caption: A top-down workflow for the synthesis, purification, and characterization of a novel compound.
Caption: The logical relationship between spectroscopic data, structural confirmation, and purity analysis.
Conclusion
The characterization of a novel compound synthesized from this compound is a multi-faceted process that relies on the convergence of evidence from orthogonal analytical techniques. This guide has demonstrated that a systematic workflow, beginning with simple chromatographic monitoring and progressing through advanced spectroscopic and crystallographic methods, is essential. Each technique provides unique and complementary information, and it is the synthesis of this data that allows researchers to confidently report the structure and purity of a new chemical entity. By understanding the causality behind each experimental choice and the strengths of each method, scientists can ensure the integrity and validity of their findings, paving the way for the successful application of these novel compounds in research and development.
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A Comparative Guide to β-Ketonitrile Reactivity in Pyridine Synthesis: 2-Methyl-3-oxobutanenitrile vs. 3-Oxobutanenitrile
For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The construction of this heterocyclic core often relies on versatile building blocks capable of participating in cyclocondensation reactions. Among these, β-ketonitriles are particularly valuable due to the dual reactivity of their ketone and nitrile functionalities.[2][3]
This guide provides an in-depth technical comparison of two key precursors: the archetypal 3-oxobutanenitrile (acetoacetonitrile) and its α-substituted analogue, 2-Methyl-3-oxobutanenitrile . We will explore how the presence of an α-methyl group fundamentally alters the molecule's reactivity, influencing reaction pathways, product substitution patterns, and overall synthetic strategy in the construction of substituted pyridines.
Core Reactivity Profiles: The Impact of α-Substitution
The synthetic utility of both nitriles stems from the active methylene group positioned between two electron-withdrawing groups (ketone and nitrile). This placement renders the α-protons acidic, facilitating the formation of a stabilized enolate nucleophile, which is central to condensation chemistry.[4]
-
3-Oxobutanenitrile: As a C4 building block, 3-oxobutanenitrile is a highly versatile reagent.[2] Its active methylene site possesses two acidic protons, allowing it to act as a potent nucleophile and participate in a wide range of transformations, including Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs) that lead to diverse heterocyclic systems like pyridines, pyrimidines, and thiophenes.[2][4][5] However, its high reactivity can also lead to self-condensation or hydrolysis under certain acidic or basic conditions.[6]
-
This compound: The introduction of a methyl group at the α-position (C2) has profound stereoelectronic consequences.
-
Steric Hindrance: The methyl group introduces significant steric bulk around the reactive center. This can impede the approach of other reactants, potentially slowing down reaction rates or favoring pathways that minimize steric clash.
-
Acidity and Enolate Stability: With only one remaining α-proton, its acidity is influenced by the electron-donating nature of the methyl group. This can affect the rate of enolate formation and its subsequent nucleophilicity compared to the unsubstituted analogue.
-
Product Structure: Most importantly, any reaction involving the α-carbon will necessarily incorporate the methyl group into the final product structure, offering a direct route to α-methylated target molecules.
-
Pyridine Synthesis: A Head-to-Head Comparison
The Hantzsch and Guareschi-Thorpe syntheses are classic, robust methods for constructing the pyridine core and serve as excellent platforms for comparing the reactivity of our two precursors.[7][8][9]
The Hantzsch-Type Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source.[7][10][11] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7] When using β-ketonitriles, this reaction provides access to cyanopyridines.
With 3-oxobutanenitrile , the reaction proceeds through the formation of enamine and Knoevenagel adducts, which then combine and cyclize. The final pyridine product will have a hydrogen atom at the C4 position (if formaldehyde is used as the aldehyde component) and a cyano group at C3.
In contrast, using This compound introduces a methyl group at the C4 position of the resulting dihydropyridine intermediate. Subsequent oxidation yields a pyridine that is substituted with a methyl group at the C4 position, in addition to the other substituents derived from the reaction components. This provides a direct and atom-economical route to 4-methyl-substituted cyanopyridines.
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia or an amine.[8][12] This method directly yields substituted 2-pyridones (or 2-hydroxypyridines).
When 3-oxobutanenitrile (acting as the 1,3-dicarbonyl equivalent) reacts with cyanoacetamide and a base like piperidine or ammonium carbonate, it leads to the formation of a 2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile.[13][14] The reaction is driven by sequential Knoevenagel and Michael-type additions followed by intramolecular cyclization.
The use of This compound in this reaction is expected to yield a 4,5-dimethyl substituted 2-pyridone. The α-methyl group of the starting material becomes the C5-methyl group in the final product. The steric hindrance of the α-methyl group might necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) to achieve comparable yields to the unsubstituted counterpart.
Performance and Yield Comparison
Direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature. However, by compiling data from various syntheses, we can infer performance trends. 3-oxobutanenitrile is a well-established, high-yielding precursor in many pyridine syntheses. Yields for Hantzsch-type and Guareschi-Thorpe reactions using 3-oxobutanenitrile or its derivatives frequently exceed 80-90% under optimized conditions.[14]
For this compound, while specific yield data for pyridine synthesis is less common, reactions involving α-substituted β-dicarbonyls often proceed with good to excellent yields, although they may require tailored conditions to overcome potential steric hindrance.
| Precursor | Reaction Type | Key Reagents | Typical Product | Reported Yield (%) | Reference |
| 3-Oxobutanenitrile | Guareschi-Thorpe | Ethyl Acetoacetate, Ammonium Carbonate | 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile | 97% | [14] |
| 3-Oxobutanenitrile | Multicomponent | Aldehyde, Ammonium Acetate | Polysubstituted Pyridine | 54-68% | [3] |
| This compound | Hantzsch-Type (Predicted) | Aldehyde, Ammonium Acetate | 4,X-Dimethyl-Substituted Pyridine | Good (Predicted) | N/A |
| This compound | Guareschi-Thorpe (Predicted) | Cyanoacetamide, Base | 4,5-Dimethyl-2-hydroxypyridine-3-carbonitrile | Good (Predicted) | N/A |
Experimental Protocols
The following protocols provide representative examples for the synthesis of substituted pyridines.
Protocol 1: Guareschi-Thorpe Synthesis of a 2-Pyridone using 3-Oxobutanenitrile
This protocol is adapted from an advanced, environmentally friendly synthesis using ammonium carbonate in an aqueous medium.[13][14]
Reaction: Ethyl acetoacetate + Ethyl cyanoacetate + Ammonium Carbonate → 2,6-Dihydroxy-4-methylpyridine-3-carbonitrile
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Solvent Addition: Add 20 mL of water to the flask.
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate from the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (2 x 15 mL), and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the pure 2,6-dihydroxy-4-methylpyridine-3-carbonitrile.
Protocol 2: Predicted Hantzsch-Type Synthesis using this compound
This protocol is a predictive model based on standard Hantzsch conditions, tailored for the reactivity of the α-substituted precursor.
Reaction: 2x this compound + Benzaldehyde + Ammonium Acetate → 4,6-Dimethyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile (after cyclization and tautomerization)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.94 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition (Optional): For improved reaction rates, a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., acetic acid, a few drops) can be added.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Oxidation (if required): If the isolated product is the dihydropyridine, dissolve it in glacial acetic acid and add an oxidizing agent such as ceric ammonium nitrate (CAN) or nitric acid portion-wise at room temperature until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture and pour it into 100 mL of ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target pyridine.
Conclusion and Strategic Recommendations
The choice between 3-oxobutanenitrile and this compound is fundamentally a choice of the desired substitution pattern on the final pyridine ring.
-
Choose 3-Oxobutanenitrile for accessing pyridine cores that are unsubstituted at the position derived from the active methylene carbon. Its high reactivity and well-documented protocols make it a reliable and versatile choice for a broad range of heterocyclic targets.
-
Choose this compound when the synthetic target requires a methyl group adjacent to the nitrile (or resulting functional group). This precursor provides a direct, atom-economical route to specifically methylated pyridines, avoiding additional methylation steps later in the synthetic sequence. Researchers should be prepared to optimize reaction conditions to account for potential steric effects, which may require slightly longer reaction times or the use of more active catalysts.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal for the construction of functionalized pyridines, and a clear understanding of their comparative reactivity allows for more strategic and efficient molecular design.
References
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
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El-Maghraby, M. A., et al. (1984). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Henry, G. D. (2004). De novo Synthesis of Substituted Pyridines. Tetrahedron, 60(29), 6043-6061. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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da Cruz, J. B., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 18(33), 6494-6499. Available at: [Link]
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Organic Process Research & Development. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
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Rocchitta, G., et al. (2016). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 27(1), 139-147. Available at: [Link]
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Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
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Khaligh, N. G. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(34), 24846-24853. Available at: [Link]
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Khaligh, N. G. (2023). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
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A Comparative Guide to Base Selection in the Synthesis of 2-Methyl-3-oxobutanenitrile
Introduction
2-Methyl-3-oxobutanenitrile, a key β-ketonitrile, stands as a valuable and versatile intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for diverse subsequent chemical transformations, including the construction of heterocyclic compounds.[1] The predominant route to this molecule is a Claisen-type condensation reaction between an acetate ester and propionitrile. Sodium methoxide is the conventional base catalyst for this transformation, often delivering high yields.[1]
However, the reliance on sodium methoxide is not without its challenges, including its caustic nature, strict moisture sensitivity, and the potential for side reactions like transesterification.[2][3] This guide provides a comprehensive analysis of viable alternative reagents to sodium methoxide for the synthesis of this compound. We will delve into the mechanistic nuances, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Benchmark: Sodium Methoxide-Mediated Synthesis
The synthesis of this compound using sodium methoxide is a classic example of a crossed Claisen condensation, a carbon-carbon bond-forming reaction between a nitrile and an ester.[4][5]
Mechanism of Action
The reaction proceeds through a well-established multi-step mechanism:
-
Enolate Formation: The strongly basic methoxide ion (CH₃O⁻) abstracts an acidic α-hydrogen from propionitrile. This deprotonation forms a resonance-stabilized carbanion, the nucleophilic enolate.[2][4]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the acetate ester (e.g., ethyl acetate).[2][5] This results in the formation of a tetrahedral alkoxide intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (e.g., ethoxide) to yield the final β-ketonitrile product.[2][4]
-
Deprotonation Drive: The product, a β-ketonitrile, has an α-hydrogen that is more acidic than the starting nitrile. The alkoxide base present in the reaction mixture deprotonates the product, shifting the equilibrium to favor its formation. This is why a stoichiometric amount of base is required to drive the reaction to completion.[1][4] An acidic workup in the final step is necessary to neutralize the enolate and isolate the neutral product.[4]
Caption: General mechanism for the sodium methoxide-mediated synthesis.
Standard Experimental Protocol
A typical procedure for the synthesis using sodium methoxide involves the condensation of ethyl acetate with propionitrile.[1]
-
Reagents: Propionitrile, Ethyl Acetate, Sodium Methoxide.
-
Solvent: Xylene.
-
Procedure:
-
Charge a suitable reactor with xylene, propionitrile, and ethyl acetate.
-
Add sodium methoxide portion-wise to the mixture.
-
Heat the reaction mixture to a temperature of 150-200°C for approximately 2 hours.
-
After cooling, quench the reaction with an aqueous acid solution.
-
Separate the organic layer, wash, dry, and concentrate under reduced pressure to isolate the crude product.
-
Purify via distillation or chromatography.
-
-
Reported Yield: This method has been reported to achieve yields as high as 87%.[1]
Alternative Reagents: A Comparative Analysis
The choice of base is critical and can significantly impact yield, purity, reaction conditions, and safety. Here we compare several alternatives to sodium methoxide.
Sodium Hydride (NaH)
Sodium hydride is a powerful, non-nucleophilic base that serves as an excellent alternative, particularly for acylations of aliphatic nitriles where other bases may be less effective.[6]
-
Mechanistic Advantage: As a hydride source, NaH deprotonates the nitrile to form the corresponding sodium salt and hydrogen gas.[1] This process is irreversible, driving the initial enolate formation. Crucially, because the base is not an alkoxide, it completely eliminates the possibility of transesterification side reactions, which can occur if the alkoxide base does not match the alkoxy group of the ester.[2]
-
Experimental Protocol (Adapted from similar 3-oxonitrile syntheses): [6]
-
To a suspension of sodium hydride (e.g., 60-80% dispersion in mineral oil) in a dry, aprotic solvent like toluene, add the ester (e.g., methyl pivalate for a related synthesis).
-
Heat the suspension to 85-90°C under an inert atmosphere (e.g., nitrogen).
-
Slowly add propionitrile to the heated mixture over several hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Maintain the temperature for an additional 1-2 hours after the addition is complete.
-
Cool the mixture and cautiously quench with water or alcohol.
-
Perform an acidic workup to neutralize the mixture and isolate the product via extraction.
-
-
Performance: In the synthesis of a related compound, 4,4-dimethyl-3-oxopentanenitrile, this method achieved a yield of 85%.[6] The reaction typically requires temperatures of 50-120°C and can take 12-24 hours.[1]
-
Verdict: Sodium hydride is a highly effective base that circumvents transesterification. However, its use requires stringent anhydrous conditions and careful handling due to its high flammability and violent reaction with water.
Sodium Ethoxide (NaOEt)
Sodium ethoxide is another alkoxide base, chemically very similar to sodium methoxide. It is often used when the acylating agent is an ethyl ester.
-
Mechanistic Advantage: The primary rationale for choosing sodium ethoxide over methoxide is to prevent transesterification. When ethyl acetate is the starting material, the ethoxide leaving group is identical to the base, creating a self-consistent system where any nucleophilic attack on the ester carbonyl by the base simply regenerates the starting material.[2]
-
Experimental Protocol (Adapted from a related synthesis): [7]
-
Prepare a solution of sodium ethoxide in absolute ethanol (e.g., 1N solution).
-
Add the nitrile and ester starting materials to the solution.
-
Warm the reaction mixture (e.g., a bath temperature of 50°C) for approximately 2 hours.
-
Remove some of the ethanol under reduced pressure.
-
Take up the residue in water and extract the product with an organic solvent like methylene chloride.
-
Dry the combined organic extracts and concentrate to yield the product.
-
-
Performance: This method offers comparable reactivity and yields to sodium methoxide under the right conditions. The milder temperature (50°C) is a notable advantage over the high temperatures often used with sodium methoxide in xylene.[7]
-
Verdict: Sodium ethoxide is an excellent, logical substitute for sodium methoxide when using ethyl esters. It offers similar reactivity while preventing a common side reaction, and potentially allows for milder reaction conditions. Its handling precautions are identical to those for sodium methoxide.
Lithium Diisopropylamide (LDA)
LDA is a very strong, sterically hindered, non-nucleophilic base. It is the reagent of choice when precise control over enolate formation is required, especially at low temperatures.[4][8]
-
Mechanistic Advantage: The immense strength and steric bulk of LDA allow for the rapid, quantitative, and irreversible deprotonation of the nitrile α-carbon, even at cryogenic temperatures (e.g., -78°C).[8] This is particularly advantageous in "crossed" or "mixed" condensations, as it allows one to pre-form the desired enolate completely before introducing the second carbonyl partner, thereby preventing self-condensation and improving selectivity.[8]
-
Experimental Protocol (General Procedure):
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add an equivalent amount of n-butyllithium (n-BuLi) solution and stir for 30 minutes to generate LDA in situ.
-
Slowly add the propionitrile to the LDA solution at -78°C and stir to ensure complete formation of the lithium enolate.
-
Add the ethyl acetate dropwise to the enolate solution.
-
Allow the reaction to proceed at low temperature before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous ammonium chloride solution and proceed with a standard workup and extraction.
-
-
Verdict: LDA offers unparalleled control and the ability to perform the reaction at very low temperatures, which can be beneficial for sensitive substrates. However, it is more expensive and requires more demanding experimental techniques, including cryogenic temperatures and the handling of pyrophoric n-BuLi.
Caption: Comparative experimental workflow for different base reagents.
Data Summary and Comparison
| Reagent | Typical Temp. | Typical Time | Reported Yield | Key Advantages | Key Disadvantages |
| Sodium Methoxide | 150-200°C[1] | ~2 h[1] | 87%[1] | High yield, well-established, cost-effective. | Caustic, moisture-sensitive, high temp, risk of transesterification. |
| Sodium Hydride | 85-120°C[1][6] | 6-24 h[1][6] | ~85% (related)[6] | Avoids transesterification, strong base drives reaction. | Flammable, requires anhydrous conditions, longer reaction times. |
| Sodium Ethoxide | 50°C[7] | ~2 h[7] | Comparable | Prevents transesterification with ethyl esters, milder temp. | Caustic, moisture-sensitive. |
| LDA | -78°C to RT | Variable | High (expected) | Excellent control, low temp, quantitative enolate formation. | Expensive, requires cryogenic setup and anhydrous/inert techniques. |
Conclusion and Recommendations
While sodium methoxide remains a robust and high-yielding reagent for the synthesis of this compound, its limitations necessitate the consideration of alternatives.
-
For syntheses employing ethyl esters, sodium ethoxide is the logical and superior choice, offering the benefits of a matched base-ester system to prevent side reactions, potentially at milder temperatures.
-
Sodium hydride presents a powerful alternative when transesterification is a concern with other esters or when a stronger, non-nucleophilic base is required to drive the reaction. Its handling requirements, however, demand a higher level of caution.
-
Lithium Diisopropylamide (LDA) represents the premium choice for control and low-temperature synthesis. It is most suitable for small-scale, high-value syntheses where substrate sensitivity or the need for precise enolate formation outweighs the increased cost and procedural complexity.
Ultimately, the optimal reagent depends on the specific project goals, including scale, budget, available equipment, and the purity requirements of the final product. This guide provides the foundational data and protocols to empower researchers to select the most appropriate base for their specific application.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-Methyl-3-oxobutanenitrile
Introduction
2-Methyl-3-oxobutanenitrile, also known as α-methylacetoacetonitrile, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring both a ketone and a nitrile group, provides a versatile scaffold for the construction of complex heterocyclic compounds.[1][2] The efficient synthesis of this molecule is therefore of significant interest to researchers in organic and medicinal chemistry. The most prevalent synthetic route involves a condensation reaction, the efficacy of which is critically dependent on the choice of catalyst.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic principles behind different catalysts, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal catalytic system for their specific needs.
Catalytic Strategies for the Synthesis of this compound
The synthesis of this compound is most commonly achieved through a base-catalyzed condensation reaction between a nitrile (such as propionitrile) and an ester (like ethyl acetate). The core of this transformation lies in the generation of a nitrile-stabilized carbanion, which subsequently acts as a nucleophile. The choice of base is paramount, as it dictates the efficiency of carbanion formation and, consequently, the overall reaction yield and rate.
Strong Base Catalysis: The Workhorse of β-Ketonitrile Synthesis
Strong bases are the most frequently employed catalysts for the synthesis of β-ketonitriles due to their ability to efficiently deprotonate the weakly acidic α-carbon of the nitrile.
1. Sodium Alkoxides (Sodium Methoxide and Sodium Ethoxide)
Sodium alkoxides are highly effective catalysts for this transformation. For instance, the condensation of propionitrile with n-butyl acetate using sodium methoxide at elevated temperatures (150–200 °C) has been reported to yield this compound.[1] A similar reaction between propionitrile and ethyl acetate using sodium methoxide has been shown to produce the desired product in a high yield of 87%.[1]
-
Mechanism: The reaction proceeds via a Claisen-type condensation mechanism. The alkoxide base abstracts a proton from the α-carbon of propionitrile, generating a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxy group yields the β-ketonitrile.
2. Sodium Hydride (NaH)
-
Causality of Choice: The use of NaH is advantageous as it is a non-nucleophilic base, which minimizes potential side reactions with the ester starting material. The reaction is driven to completion by the irreversible evolution of hydrogen gas.
3. Other Strong Bases
Other strong bases such as sodium amide (NaNH2) and potassium tert-butoxide (KOt-Bu) are also utilized for the synthesis of β-ketonitriles.[5] Sodium amide has been reported to be more efficient than sodium alkoxides in some cases, though it comes with handling risks due to its explosive nature.[5] Potassium tert-butoxide is another effective, albeit more sterically hindered, strong base.[5][6]
Mild Base Catalysis: An Alternative Approach
While strong bases are effective, they can be sensitive to moisture and require anhydrous reaction conditions. Milder bases, such as potassium carbonate (K2CO3), offer a more practical alternative in certain contexts.
Potassium Carbonate (K2CO3)
Potassium carbonate is an inexpensive, easy-to-handle, and environmentally benign base.[7][8] It is effective in promoting various condensation reactions by generating carbanions from CH-acids.[9][10] While specific data for the synthesis of this compound using K2CO3 is scarce, it is widely used in similar transformations like the Claisen-Schmidt condensation, offering high yields under mild conditions.[7] Its lower basicity compared to alkoxides and hydrides may require higher temperatures or longer reaction times but can be advantageous when working with base-sensitive substrates.[11]
Emerging Catalytic Systems
Research into more sustainable and efficient catalytic methods has led to the exploration of novel catalytic systems.
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations. In the context of β-ketonitrile synthesis, NHCs have been shown to catalyze the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) to afford β-ketonitriles with quaternary carbon centers in excellent yields.[12] It is important to note that this represents a different synthetic strategy from the traditional condensation pathway, starting from different materials.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can be a valuable technique when reactants are present in immiscible phases, such as a solid inorganic base and an organic substrate solution. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the base into the organic phase to enable the reaction. This can lead to milder reaction conditions, increased yields, and simplified work-up procedures. While specific examples for the synthesis of this compound are not extensively documented, the principle is well-suited for this type of base-mediated condensation.
Comparative Efficacy of Catalysts
The selection of a catalyst is a critical decision in process development. The following table summarizes the performance of various catalysts in the synthesis of β-ketonitriles, based on available literature data. It is important to note that a direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst/Base | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Sodium Methoxide | Propionitrile, Ethyl Acetate | Xylene | 150-200 | 2 | 87 | High yield, relatively short reaction time. Requires high temperatures.[1] |
| Sodium Hydride | Acetonitrile, Methyl 1-methylcyclopropanecarboxylate | Toluene | 85-90 | 22 | 85 | Non-nucleophilic base, irreversible reaction. Requires anhydrous conditions and careful handling.[4] |
| Sodium Hydride | Acetonitrile, (Benzyloxy)acetyl chloride | Mineral Oil | 20-50 | 12 | 31 | Lower yield reported for a different substrate, highlighting substrate dependency.[1] |
| Potassium Carbonate | Acetophenone, Cinnamaldehyde | Ethanol | 50 | 4 | 94 | Mild, inexpensive, and easy to handle. Data from a related Claisen-Schmidt condensation.[7] |
| NHC | Aldehydes, AIBN | Toluene | 80 | 2-20 | >99 | Metal-free, mild conditions, broad substrate scope. Different synthetic route (radical coupling).[12] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two representative catalytic systems are outlined below.
Protocol 1: Synthesis of this compound using Sodium Methoxide
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
Propionitrile
-
Ethyl acetate
-
Sodium methoxide
-
Xylene, anhydrous
-
Hydrochloric acid, dilute
-
Sodium chloride solution, saturated
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Charge the flask with anhydrous xylene and sodium methoxide under a nitrogen atmosphere.
-
Heat the mixture with stirring to the desired reaction temperature (e.g., 150 °C).
-
Slowly add a mixture of propionitrile and ethyl acetate to the flask over a period of 1 hour.
-
Maintain the reaction mixture at reflux for 2 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with dilute hydrochloric acid until the pH is neutral.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of a β-Ketonitrile using Sodium Hydride
This protocol is a general procedure based on the use of sodium hydride.[3][4]
Materials:
-
Nitrile (e.g., propionitrile)
-
Ester (e.g., ethyl acetate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Dilute acetic acid
-
Ethyl acetate (for extraction)
-
Brine
-
Sodium sulfate, anhydrous
-
Three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, wash the sodium hydride dispersion with anhydrous toluene to remove the mineral oil.
-
Add fresh anhydrous toluene to the washed sodium hydride.
-
Heat the suspension to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Add the nitrile dropwise to the suspension.
-
Slowly add the ester from the dropping funnel over 1-2 hours.
-
Continue stirring at the reaction temperature for the required time (e.g., 20-24 hours), monitoring for the cessation of hydrogen evolution.
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute acetic acid.
-
Add water and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
Visualization of Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Base-catalyzed condensation mechanism for the synthesis of this compound.
Caption: General experimental workflow for the base-catalyzed synthesis of this compound.
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through base-catalyzed condensation reactions. Strong bases like sodium methoxide and sodium hydride offer high yields, although they require stringent anhydrous conditions. Milder bases such as potassium carbonate present a more user-friendly and environmentally conscious alternative, though potentially at the cost of reaction rate or temperature.
The choice of catalyst should be guided by a careful consideration of factors including substrate compatibility, desired yield and purity, process safety, and cost. For large-scale industrial applications, the development of robust and recyclable catalytic systems, potentially involving phase-transfer catalysis or heterogeneous catalysts, remains an area of active research. Furthermore, the exploration of novel synthetic routes, such as those employing organocatalysis, may open new avenues for the efficient and sustainable production of this valuable chemical intermediate. It is recommended that researchers perform a small-scale screening of different catalytic systems to identify the optimal conditions for their specific application.
References
- Google Patents. (1988). US4728743A - Process for the production of 3-oxonitriles.
- Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. International Journal of Institutional Pharmacy and Life Sciences.
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van der Pijl, F., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2835–2843. Retrieved from [Link]
- Khachatryan, D. S., & Matevosyan, K. R. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 14–28.
-
Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. Retrieved from [Link]
- Nag, S., et al. (2021). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 86(17), 12111–12116.
- Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. ChemInform, 45(31).
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
Understanding the Hazard Profile of 2-Methyl-3-oxobutanenitrile
https-www-fishersci-com-msds-03387-pdf ... (2025-12-22)
-
""
-
Revision Date 22-Dec-2025. Precautionary Statements.
-
"Prevention. Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. ... "
-
Keep container tightly closed. Ground and bond container and receiving equipment.
-
Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Take action to prevent static discharges. Use non-sparking tools.
-
"Skin. IF ON SKIN (or hair): Take off immediately all contaminated clothing. ... "
-
"Fire. ... "
-
"Storage. ... "
-
"Disposal. ... "
-
"Hazards not otherwise classified (HNOC) ... "
-
Hazards classified under paragraph (d)(1)(ii) of 1910.1200. ... (2025-12-22) Use only non-sparking tools. Keep away from open flames, hot surfaces and sources of ignition. To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded. Take precautionary measures against static discharges. Storage. Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Flammables area. Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks and flame. Incompatible Materials. Strong oxidizing agents. Strong bases. Strong reducing agents. ... (2025-12-22) Soak up with inert absorbent material (e.g. sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. ... (2025-12-22) surrounding environment. Water mist may be used to cool closed containers. ... Flammable. Containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to source of ignition and flash back. ... Carbon monoxide (CO). Carbon dioxide (CO2). ... As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. ... Personal Precautions Remove all sources of ignition. Take precautionary measures against static discharges. Environmental Precautions See Section 12 for additional Ecological Information.
[1] Disposal of Chemical Waste | Environmental Health and Safety | University of Pittsburgh Chemical waste must be disposed of through EH&S. This includes any chemical that is no longer wanted for any reason. ... All chemical waste must be properly packaged and labeled before it can be picked up by EH&S. ... EH&S provides waste containers for the disposal of chemical waste. ... Chemical waste must be disposed of through EH&S. This includes any chemical that is no longer wanted for any reason. ... All chemical waste must be properly packaged and labeled before it can be picked up by EH&S. ... EH&S provides waste containers for the disposal of chemical waste. ... All chemical waste must be properly packaged and labeled before it can be picked up by EH&S. ... EH&S provides waste containers for the disposal of chemical waste. ... EH&S provides waste containers for the disposal of chemical waste.
[2] Disposal of Hazardous Waste | Environmental Health and Safety (2021-08-11) Hazardous waste must be accumulated in containers that are compatible with the waste. For example, do not accumulate acids in metal containers. Containers must be in good condition. Do not use containers that are leaking, rusted, or damaged. Containers must be kept closed at all times unless waste is being added or removed. Funnels must be removed from containers when not in use. Waste containers must be marked with the words "Hazardous Waste" and a description of the contents. Labels are available from EHS. Waste containers must be stored in a designated accumulation area. This area must be under the control of the generator and must be inspected weekly. Waste containers must be segregated by compatibility. For example, do not store acids and bases together. Waste containers must be moved to the central accumulation area (CAA) within one year of the accumulation start date. The CAA is located at the EHS facility. EHS will transport the waste to the CAA. To request a pickup, please complete the Hazardous Waste Pickup Request Form. ... (2021-08-11) Hazardous waste must be disposed of in accordance with federal, state, and local regulations. The Environmental Protection Agency (EPA) is the primary federal agency responsible for regulating hazardous waste. The EPA has established a "cradle-to-grave" system for managing hazardous waste. This system tracks hazardous waste from the point of generation to its final disposal. The generator of the hazardous waste is responsible for ensuring that the waste is properly managed. This includes packaging, labeling, and transporting the waste to a permitted treatment, storage, or disposal facility (TSDF). The generator is also responsible for maintaining records of the waste that is generated and disposed of. The University of Texas at Dallas has a hazardous waste management program that is designed to ensure compliance with all applicable regulations. The program is administered by the Environmental Health and Safety (EHS) department. EHS provides training, guidance, and assistance to the university community on the proper management of hazardous waste. EHS also operates a central accumulation area (CAA) where hazardous waste is stored prior to being transported to a TSDF. To learn more about the hazardous waste management program, please contact EHS at (972) 883-2101. ... (2021-08-11) Hazardous waste must be disposed of in accordance with federal, state, and local regulations. The Environmental Protection Agency (EPA) is the primary federal agency responsible for regulating hazardous waste. The EPA has established a "cradle-to-grave" system for managing hazardous waste. This system tracks hazardous waste from the point of generation to its final disposal. The generator of the hazardous waste is responsible for ensuring that the waste is properly managed. This includes packaging, labeling, and transporting the waste to a permitted treatment, storage, or disposal facility (TSDF). The generator is also responsible for maintaining records of the waste that is generated and disposed of. Navigating the Safe Disposal of 2-Methyl-3-oxobutanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound (CAS 4468-47-7), a versatile building block in organic synthesis.[3][4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[4][5] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] The presence of both a ketone and a nitrile functional group contributes to its reactivity.[3] Nitriles, as a class, can react violently with strong oxidizing acids and their combination with bases can produce highly toxic hydrogen cyanide gas.[7]
Key Hazard Information Summary:
| Hazard Classification | GHS Hazard Statements |
| Flammable Liquid | H226: Flammable liquid and vapor[4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[4] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin[4] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
This hazard profile dictates the necessity for stringent safety measures during handling and disposal to mitigate exposure risks and prevent accidental ignition.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile rubber, are essential to prevent skin contact.[8]
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be used.[6][9]
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent contamination of personal clothing.[6][9]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6][8][9]
In the event of exposure, immediate first aid is critical. For skin contact, wash the affected area with plenty of soap and water.[6] If inhaled, move the individual to fresh air.[6][9] For eye contact, rinse cautiously with water for several minutes.[6][9] In case of ingestion, rinse the mouth and seek immediate medical attention.[6][9]
Disposal Procedures: A Step-by-Step Approach
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[10] The appropriate disposal route is through an approved waste disposal plant.[6][9][11]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.
Workflow for Waste Segregation:
Caption: Segregation of this compound waste from incompatible chemical streams.
Step-by-Step Collection Protocol:
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with organic nitriles. The container must be marked with the words "Hazardous Waste" and a clear description of the contents.[2]
-
Collect Waste: Carefully transfer the this compound waste into the designated container. Avoid overfilling the container; it should be no more than 80% full to allow for vapor expansion.
-
Keep Container Closed: The waste container must be kept tightly closed except when adding waste.[2][10]
-
Store Safely: Store the waste container in a designated, well-ventilated secondary containment area away from sources of ignition and incompatible materials such as acids, bases, and oxidizing agents.[7][8][12]
Handling Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Spill Response Decision Tree:
Caption: Decision-making workflow for responding to a this compound spill.
Small Spill Cleanup Procedure:
-
Ensure Safety: Remove all sources of ignition from the area.[7][13]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to soak up the spilled liquid.[6][13][14]
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7][15]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8][14]
Final Disposal
The final step in the disposal process is to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.[1] This typically involves submitting a request form to the EHS department.
-
Documentation: Ensure all paperwork, including waste manifests, is completed accurately. The manifest system is a "cradle-to-grave" tracking system for hazardous waste.[2]
-
Transportation: The hazardous waste will be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).[16]
The most common and environmentally sound method for the final disposal of organic nitriles like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[15]
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-faceted process that demands a commitment to safety and regulatory compliance. By understanding the chemical's hazards, utilizing appropriate personal protective equipment, and adhering to the step-by-step procedures for waste collection, spill response, and final disposal, laboratory professionals can ensure a safe working environment and protect the broader community and environment. This guide serves as a comprehensive resource to empower researchers to manage this chemical responsibly from acquisition to disposal.
References
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Dytek. (2015). Safety Data Sheet. Retrieved from [Link]
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Gelest, Inc. (2016). Safety Data Sheet: 2-METHYL-3-BUTENENITRILE, tech-95. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Chemsrc. (2023). This compound | CAS#:4468-47-7. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C5H7NO). Retrieved from [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Talley, J. J. (2017). Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin. ResearchGate. Retrieved from [Link]
-
Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Chemistry Portal. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Disposal of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
The University of Texas at Dallas. (2021). Disposal of Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-3-oxobutanenitrile
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Methyl-3-oxobutanenitrile (CAS 4468-47-7). As a compound presenting multiple chemical hazards, rigorous adherence to these procedures is critical for ensuring personnel safety and operational integrity in research and development environments. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical confidently and safely.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a versatile intermediate in organic synthesis, but its utility is matched by its hazardous properties.[1] A foundational understanding of these risks is non-negotiable and directly informs every procedural recommendation that follows. The compound is classified with multiple GHS hazard statements, indicating it is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and causes significant skin and eye irritation.[1][2]
The primary danger stems from its chemical nature as an organic nitrile. Many nitriles can be metabolized in the body to release cyanide, a potent and fast-acting poison that inhibits cellular respiration.[3][4][5] Therefore, all handling procedures must be executed with the assumption of cyanide-level toxicity, demanding a zero-tolerance policy for exposure.
Table 1: GHS Hazard Profile of this compound
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| 🔥 | H226 | Flammable liquid and vapor[1][2] |
| ❗ | H302 | Harmful if swallowed[1][2] |
| ❗ | H312 | Harmful in contact with skin[1][2] |
| ❗ | H315 | Causes skin irritation[1][2] |
| ❗ | H319 | Causes serious eye irritation[1][2] |
| ❗ | H332 | Harmful if inhaled[1][2] |
The Core Defense: Required Personal Protective Equipment (PPE)
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3][6][7] PPE serves as the essential final barrier between the operator and the chemical. The selection and use of PPE must be deliberate and informed by the specific risks of this compound.
Hand Protection: A Critical Barrier
Given the compound's high dermal toxicity, glove selection is paramount. A single glove layer is insufficient. The practice of double-gloving is mandatory to protect against undetected pinholes and mechanical failure.[6][7]
Step-by-Step Glove Protocol:
-
Inner Glove: Don a standard nitrile examination glove. This layer provides a baseline of protection and keeps your hand clean for doffing.
-
Outer Glove: Don a thicker, chemical-resistant glove over the inner one. This layer will be in direct contact with the chemical and should be selected for its high resistance to nitriles and solvents.
-
Integrity Check: Before beginning work, visually inspect the outer gloves for any signs of degradation, discoloration, or punctures.
-
Immediate Replacement: If you suspect any contamination of the outer glove, or after handling the chemical for an extended period, replace it immediately using a technique that avoids touching the outer surface with your bare hand or the inner glove.
Table 2: Glove Selection Guide
| Glove Material | Recommended Use | Key Considerations |
|---|---|---|
| Nitrile Rubber | Primary Choice (Inner & Outer) | Excellent resistance to a wide range of chemicals, oils, and solvents, coupled with good puncture resistance.[8][9][10] The go-to choice for this application. |
| Neoprene | Acceptable Outer Glove | Offers good resistance to acids, bases, and some organic solvents. A viable alternative to nitrile for the outer layer.[4] |
| Butyl Rubber | Specialized Use (Outer Glove) | Provides superior resistance to ketones and esters. Consider for the outer layer if this compound is used in a solvent system rich in these chemicals.[5] |
| Latex/Vinyl | Not Recommended | These materials offer poor protection against many organic chemicals and are not suitable for handling this compound.[8] |
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles are required at all times when handling the liquid.[4][6] These provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors.
-
Face Shield: When there is a significant risk of splashing—such as during transfers of volumes greater than 50 mL, heating, or reacting under pressure—a full-face shield must be worn over the chemical splash goggles.[7] The face shield provides a secondary layer of protection for the entire face.
Body Protection: Preventing Dermal Absorption
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a treated fabric) with long sleeves and knit cuffs is mandatory.[6][7]
-
Chemical Apron: For larger-scale operations or when there is a high risk of spills, a chemical-resistant apron worn over the lab coat is required.
-
Attire: Always wear long pants and closed-toe shoes made of a non-porous material.[6]
Respiratory Protection: The Final Safeguard
All work with this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[3][6][7] Respiratory protection should be considered a secondary safety measure for emergency situations, such as a large spill. If required, a NIOSH-approved respirator with a combination organic vapor/acid gas cartridge is necessary.[4][11]
Procedural Discipline: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, repeatable workflow minimizes the risk of exposure and cross-contamination. The following diagram and protocols outline the mandatory sequence of operations.
Caption: Safe handling workflow for this compound.
Protocol for Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat and Attire: Ensure your lab coat is fully buttoned and your personal clothing provides full coverage.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
-
Gloves: Don the inner pair of nitrile gloves. Then, carefully pull the outer, chemical-resistant gloves over the inner pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) - The Contamination Control Cascade: This sequence is designed to prevent contact between contaminated surfaces and your skin.
-
Outer Gloves: Before leaving the fume hood, remove the grossly contaminated outer gloves. Use a glove-in-glove technique: with your right gloved hand, peel the left glove off, turning it inside out. Hold the removed glove in your still-gloved right hand. Slide the fingers of your now bare left hand under the cuff of the right glove and peel it off, encapsulating the first glove inside. Dispose of both immediately in the designated solid hazardous waste container.[12]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling only the straps or side arms. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward, and hang it in its designated location or place it in a laundry container if contaminated.
-
Inner Gloves: Remove the final pair of inner gloves, again using a technique that avoids skin contact with the outer surface. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Contingency and Disposal: Managing Spills and Waste
Emergency Spill Response
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area.
-
Remove Ignition Sources: If safe to do so, extinguish any open flames and turn off nearby equipment.[13]
-
Assess the Spill: For small spills (<100 mL) inside a chemical fume hood, trained personnel with appropriate PPE may proceed with cleanup. For any spill outside a fume hood or larger spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup (Small, Contained Spills):
-
Don full PPE as described above, including respiratory protection if vapors are significant.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[4][14]
-
Decontaminate the spill area with a 10% bleach solution, ensuring the pH is kept above 10 to prevent the formation of HCN gas.[3] Let it sit for at least 30 minutes.
-
Wipe the area with the bleach solution, collecting all materials for disposal as hazardous waste.
-
Waste Management Protocol
All waste generated from handling this compound is considered acutely hazardous waste.
-
Segregation is Key: Cyanide-containing wastes must be kept separate from all other waste streams, especially acidic waste, to prevent dangerous chemical reactions.[3][6][15]
-
Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, sealed, and clearly labeled container. The container should be made of a compatible plastic material. To prevent HCN generation, the waste solution should be made basic (pH > 10) by adding a strong base.[3]
-
Solid Waste: All contaminated solid materials—including gloves, absorbent pads, pipette tips, and empty chemical containers—must be collected in a separate, dedicated, and clearly labeled hazardous waste container.[7][15] Empty containers are considered P-listed waste and must be disposed of as hazardous waste, not rinsed and discarded in regular trash.[6]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
-
Laboratory Safety Guideline Sodium and Potassium Cyanide. (n.d.). Northwestern University. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]
-
Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
-
Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff. Retrieved from [Link]
-
Cyanide Safe Use Guidelines. (2013, March 1). Columbia University Research. Retrieved from [Link]
-
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Al Tafawoq. Retrieved from [Link]
-
Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved from [Link]
-
2-METHYL-3-BUTENENITRILE, tech-95 Safety Data Sheet. (2016, December 28). Gelest, Inc. Retrieved from [Link]
-
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved from [Link]
-
This compound (CAS#:4468-47-7). (n.d.). Chemsrc. Retrieved from [Link]
-
2-Fluoro-3-methylbenzonitrile Safety Data Sheet. (2025, February 10). Angene Chemical. Retrieved from [Link]
-
2-Methyl-3-butenenitrile. (n.d.). PubChem. Retrieved from [Link]
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- 1. Buy this compound | 4468-47-7 [smolecule.com]
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- 3. jst.chem.yale.edu [jst.chem.yale.edu]
- 4. gelest.com [gelest.com]
- 5. dytek.invista.com [dytek.invista.com]
- 6. uthsc.edu [uthsc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. 2-METHYL-3-BUTENENITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
